(S)-1-Boc-3-aminopiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363571 | |
| Record name | (S)-1-Boc-3-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625471-18-3 | |
| Record name | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625471-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Boc-3-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine
(S)-1-Boc-3-aminopiperidine , a chiral piperidine (B6355638) derivative, is a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the C3 position and the presence of a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or solid with a molecular weight of 200.28 g/mol .[1][2] Its solubility in organic solvents like dichloromethane (B109758) and chloroform (B151607) is a key attribute for its use in various chemical reactions.[3] The Boc protecting group enhances its stability and allows for selective reactions at the primary amine.[1][4]
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| CAS Number | 625471-18-3 | [1][2] |
| Appearance | Colorless to light yellow oil or solid | [1][2] |
| Density | ~1.01 - 1.041 g/cm³ | [3][5] |
| Boiling Point | ~277.3 - 284 °C | [3][6] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) | [3][6][7] |
| Optical Rotation | [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) | [1] |
| pKa | ~9-10 (for the free amine) | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.
| Spectroscopy | Key Features and Observations | References |
| ¹H NMR (in CDCl₃) | - ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.- ~1.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).- 1.30 - 4.00 ppm (multiplets, 9H): Protons of the piperidine ring. | [8] |
| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon bearing the amino group. | [8] |
| Infrared (IR) | Characteristic peaks for N-H stretching of the amine, C=O stretching of the carbamate (B1207046) in the Boc group, and C-H stretching of the alkyl groups. | [9] |
| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [9] |
Applications in Drug Development
This compound is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its primary application lies in introducing a chiral 3-aminopiperidine moiety into larger molecules, which is a common structural motif in many biologically active compounds.
Key therapeutic areas where this intermediate is employed include:
-
Diabetes: It is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[5][8]
-
Oncology: It serves as a building block for various novel inhibitors, such as CHK1 inhibitors and PI3Kδ inhibitors, which are targets in cancer therapy.[10]
-
Neurological Disorders: The compound is used in the development of drugs targeting neurological disorders.[1]
-
Peptide Synthesis: It is incorporated into peptide-based therapeutics to enhance their stability and bioactivity.[1][5]
The logical workflow for utilizing this compound in drug discovery is outlined below.
Caption: Drug Discovery Workflow.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been developed, including chemical and enzymatic methods.
1. Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester [11]
This method involves the protection of the secondary amine of (S)-nipecotic acid ethyl ester with a Boc group, followed by ammonolysis and Hofmann rearrangement.
-
Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a halogenated hydrocarbon solvent (e.g., dichloromethane). An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added dropwise at a controlled temperature of 0-10 °C. After the reaction is complete, the mixture is washed with alkaline and acidic solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield (S)-N-Boc-3-piperidine ethyl formate.[11]
-
Step 2: Ammonolysis: The resulting ester is then subjected to ammonolysis in a solvent like 1,4-dioxane (B91453) to form N-Boc-3-piperidine formamide (B127407).[11]
-
Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to yield this compound.[11]
2. Enzymatic Synthesis using ω-Transaminase [12][13]
A highly efficient and stereoselective method involves the use of an ω-transaminase enzyme.
-
Reaction Setup: A continuous flow system can be employed using an immobilized ω-transaminase. The substrate, 1-Boc-3-piperidone, is passed through a column packed with the immobilized enzyme.[12][13]
-
Reaction Conditions: The reaction is typically carried out in a suitable buffer system. The use of a continuous flow system allows for efficient conversion and easy separation of the product.[12]
-
Advantages: This biocatalytic method offers high enantioselectivity, mild reaction conditions, and is environmentally friendly. A conversion rate of 95% can be achieved within a short residence time of 10 minutes.[12]
The general workflow for the enzymatic synthesis is depicted below.
Caption: Enzymatic Synthesis Workflow.
Purity and Enantiomeric Excess Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and determining the enantiomeric excess of this compound.
-
Method: Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak).[8]
-
Mobile Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.[8]
-
Detection: Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods like a Charged Aerosol Detector (CAD) or derivatization of the amino group to introduce a UV-active moiety can be employed.[8]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[2][14]
-
Handling Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store in a locked-up, well-ventilated place with the container tightly closed.[2][14] Recommended storage temperature is between 0-8°C.[1]
This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of this compound, underscoring its significance as a key intermediate in the development of novel therapeutics. For detailed experimental procedures and safety protocols, it is essential to consult the specific literature and safety data sheets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 3. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 8. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 9. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine
CAS Number: 625471-18-3
This technical guide provides a comprehensive overview of (S)-1-Boc-3-aminopiperidine, a pivotal chiral building block in modern medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications, particularly in the development of novel therapeutics targeting key signaling pathways.
Physicochemical Properties
This compound is a versatile synthetic intermediate.[1] Its physical state is often described as a colorless to light yellow oil or a white to yellow solid, indicating that its melting point is near ambient temperature.[1][2] It is soluble in dimethylsulfoxide (DMSO), methanol, and ethanol (B145695) but immiscible with water.[3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 625471-18-3 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Colorless to light yellow oil or white to yellow solid | [1][2] |
| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [3] |
| Density | 1.02 g/cm³ | [3] |
| Solubility | Soluble in DMSO, ethanol, methanol; Immiscible with water | [3][4][5] |
| Optical Rotation | [α]D²⁰ = +32.0 ± 3° (c = 1 in DMF) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available, confirming the presence of the Boc protecting group and the piperidine (B6355638) ring protons. | [7][8] |
| ¹³C NMR | Spectra available for structural confirmation. | [9] |
| Mass Spectrometry (MS) | Molecular Ion: [M+H]⁺ at m/z ≈ 201. A characteristic fragment at m/z 57 corresponds to the tert-butyl cation from the Boc group. | [10][11] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for N-H and C=O stretching vibrations. | [10][12] |
Applications in Drug Discovery
This compound is a critical intermediate in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs).[13] Its chiral nature is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[13]
The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the free amino group.[13] This Boc group can be readily removed under mild acidic conditions, enabling further functionalization of the piperidine ring.[13] This dual functionality makes it a highly versatile building block in complex organic synthesis.[13]
Notably, this compound is a key intermediate in the synthesis of novel inhibitors for critical cellular signaling pathways, such as those involving Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[14][15] These pathways are often dysregulated in diseases like cancer, making them important therapeutic targets.[14] It also finds application in peptide synthesis, where it can be incorporated to enhance the stability and bioactivity of peptide-based therapeutics.[1]
Signaling Pathways
The utility of this compound as a building block for kinase inhibitors underscores its importance in targeting cancer-related signaling pathways. Below are representations of the CHK1 and PI3K/Akt pathways, which are frequently implicated in cell cycle regulation and survival.
Caption: The CHK1 signaling pathway in response to DNA damage.
Caption: The PI3K/Akt signaling pathway promoting cell growth and survival.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are summaries of two common approaches.
1. Synthesis from (S)-Nipecotic Acid Ethyl Ester
This method involves the protection of the piperidine nitrogen with a Boc group, followed by ammonolysis and a Hofmann rearrangement.
Caption: Workflow for the synthesis from (S)-nipecotic acid ethyl ester.
-
Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent like dichloromethane. An organic base such as triethylamine (B128534) is added, and the mixture is cooled. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is then added dropwise at a controlled temperature (e.g., 0-10 °C). After the reaction is complete, the mixture is worked up with aqueous solutions to isolate (S)-N-Boc-3-piperidine ethyl formate.[16]
-
Step 2: Ammonolysis: The resulting ester is dissolved in a solvent like 1,4-dioxane, and aqueous ammonia (B1221849) is added. The reaction is typically carried out in a sealed vessel at an elevated temperature. After completion, the solvent is evaporated, and the product, (S)-N-Boc-3-piperidine formamide, is purified by recrystallization.[16]
-
Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) at low temperature. The reaction mixture is then heated to facilitate the rearrangement. After cooling, the product, this compound, is extracted with an organic solvent and purified.[16]
2. Reductive Amination of 1-Boc-3-piperidone
This method involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent. To obtain the desired (S)-enantiomer, an asymmetric synthesis approach is necessary, often employing a chiral catalyst or a biocatalyst.
-
Procedure: 1-Boc-3-piperidone is reacted with an amine source, such as ammonia or an ammonia equivalent, in the presence of a reducing agent like sodium triacetoxyborohydride. For enantioselective synthesis, ω-transaminases can be used as biocatalysts. These enzymes facilitate the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate with high stereoselectivity.[17] The reaction is typically carried out in a buffered aqueous solution, and the product is then extracted and purified. A continuous flow system using an immobilized ω-transaminase has been developed for efficient and scalable production.[14]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptides using standard Boc-based solid-phase peptide synthesis protocols. The free amine of this compound can be coupled to the C-terminus of a resin-bound peptide.
-
General Protocol:
-
Resin Preparation: A suitable resin for Boc-SPPS, such as Merrifield resin, is swelled in an appropriate solvent (e.g., dichloromethane).[18]
-
Deprotection: The N-terminal Boc group of the growing peptide chain on the resin is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane.[18]
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Coupling: this compound is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide-resin.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated for subsequent amino acid additions.
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[18]
-
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] Store in a cool, dry place under an inert atmosphere.[1]
This technical guide provides a summary of the available information on this compound. For detailed experimental procedures and safety precautions, it is essential to consult the primary literature and relevant safety data sheets.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. chembk.com [chembk.com]
- 8. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 12. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 13. cusabio.com [cusabio.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. H26957.03 [thermofisher.com]
- 16. or.niscpr.res.in [or.niscpr.res.in]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
A Comprehensive Technical Guide to tert-butyl (S)-3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl (S)-3-aminopiperidine-1-carboxylate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis.
Chemical Structure and Identifiers
tert-butyl (S)-3-aminopiperidine-1-carboxylate is a piperidine (B6355638) derivative featuring a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center (C3).
| Identifier | Value |
| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] |
| CAS Number | 625471-18-3[2] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] |
| Molecular Weight | 200.28 g/mol [1] |
| PubChem CID | 545809[1] |
| Synonyms | (S)-1-Boc-3-aminopiperidine, (S)-3-Amino-1-N-Boc-piperidine, tert-Butyl (S)-3-amino-1-piperidinecarboxylate[1] |
Physicochemical Properties
This compound is typically a colorless to yellow gum or semi-solid.[3] It is soluble in organic solvents such as dimethylsulfoxide.[3]
| Property | Value | Source |
| Appearance | Colorless to yellow Gum or Semi-Solid | [3] |
| Boiling Point | 277.3°C at 760 mmHg | [3] |
| Density | 1.0±0.1 g/cm³ | [3] |
| Flash Point | 122℃ | [3] |
| Refractive Index | 1.484 | [3] |
| Specific Rotation [α]D | -28.5º (c=1, DMF) | [3] |
| Water Solubility | Soluble in dimethylsulfoxide | [3] |
Spectroscopic Data
The identity and purity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are consistent with the reported structure.
¹H NMR (400MHz, CDCl₃) : δ 4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H).[4]
¹³C NMR (101 MHz, Chloroform-d) : δ 154.78, 79.54, 53.47, 39.02, 34.45, 28.48.[5]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic peaks for the functional groups present in the molecule. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine.[6] The strong absorption around 1691 cm⁻¹ is indicative of the C=O stretching of the Boc-protecting group.[7]
Mass Spectrometry (MS)
Mass spectral analysis shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines include the loss of a tert-butyl group or the entire Boc group.[8][9] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10]
Experimental Protocols
tert-butyl (S)-3-aminopiperidine-1-carboxylate can be synthesized through several routes. Below are detailed protocols for two common methods.
Synthesis via Boc Protection of (S)-3-Aminopiperidine
This method involves the direct protection of the commercially available (S)-3-aminopiperidine.
Materials:
-
(S)-3-aminopiperidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopiperidine in the chosen solvent (e.g., CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5-2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[11]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 25 mL of tert-butyl methyl ether).[11]
-
Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO₃ solution and then brine.[11]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Synthesis via Reduction of an Azido (B1232118) Precursor
This route involves the synthesis of an azido intermediate followed by its reduction to the desired amine.
Materials:
-
tert-butyl (S)-3-azidopiperidine-1-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Dissolve tert-butyl (S)-3-azidopiperidine-1-carboxylate (1 equivalent) in ethanol in a reaction vessel.
-
Add a catalytic amount of 10% Pd/C (e.g., 150 mg for 29.9 mmol of substrate).[3]
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously overnight at room temperature.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product, which can be used without further purification if of sufficient purity.[3] A 90% yield has been reported for this reaction.[3]
Visualization of Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl (S)-3-aminopiperidine-1-carboxylate.
References
- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine
(S)-1-Boc-3-aminopiperidine , also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structural features, including a piperidine (B6355638) ring, a protected amine group, and a specific stereochemistry, make it a valuable intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4][5][6] |
| Molecular Weight | 200.28 g/mol | [1][4][5][6] |
| CAS Number | 625471-18-3 | [1][4][5] |
| Appearance | Colorless to light yellow oil | [1] |
| Purity | ≥97% | [1][5] |
| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate | [5] |
| Synonyms | (S)-3-Aminopiperidine-1-carboxylic acid tert-butyl ester, (S)-1-Boc-3-piperidinamine | [1][4] |
Synthesis Protocols
The synthesis of enantiomerically pure this compound is a key step in its application. Various methods have been developed, often focusing on stereoselectivity and efficiency. Below are outlines of common synthetic approaches.
Boc Protection of (S)-3-Aminopiperidine
A straightforward method involves the protection of the commercially available (S)-3-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Experimental Protocol:
-
Dissolve (S)-3-aminopiperidine in a suitable solvent, such as ethanol.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Concurrently, add an aqueous solution of sodium hydroxide (B78521) dropwise to maintain the pH of the reaction mixture between 11.8 and 12.2.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.
Asymmetric Synthesis using Biocatalysis
Enzymatic methods offer high enantioselectivity. One such method employs ω-transaminases for the asymmetric amination of a prochiral ketone.
Experimental Protocol:
-
Immobilize an appropriate ω-transaminase (e.g., from Halomonas elongata) on a solid support.[7]
-
Prepare a buffered reaction mixture containing the prochiral precursor, 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).[7]
-
The reaction can be carried out in a batch reactor or a continuous flow system.[7]
-
For a batch process, add the immobilized enzyme to the reaction mixture and stir at a controlled temperature (e.g., 50 °C).[8]
-
Monitor the conversion to this compound by HPLC or TLC.[8]
-
After the reaction is complete, filter off the immobilized enzyme for reuse.[8]
-
Extract the product from the aqueous phase with an organic solvent and purify.
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly kinase inhibitors.[9] The piperidine scaffold is a common feature in many drugs, and the chiral amine allows for specific interactions with biological targets.
Below is a generalized workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.
This diagram illustrates a common synthetic pathway where this compound is first coupled with a heterocyclic core structure. The Boc protecting group is then removed to allow for further modification of the piperidine nitrogen, ultimately leading to the final active pharmaceutical ingredient.
The enantiopurity of this compound is critical in these syntheses, as the stereochemistry at this position often dictates the potency and selectivity of the final drug molecule.[2] It has been utilized in the development of inhibitors for targets such as CHK1 and PI3Kδ.[9]
The logical flow for the enzymatic synthesis protocol described earlier can be visualized as follows:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Spectroscopic Data for (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-3-aminopiperidine (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. This document outlines the available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.00 - 3.78 | m | 2H | Piperidine Ring Protons (CH₂) |
| ~3.80 | m | 2H | Piperidine Ring Protons (CH₂) |
| ~3.60 | m | 1H | Piperidine Ring Proton (CH) |
| ~1.90 | m | 1H | Piperidine Ring Proton (CH) |
| ~1.70 | m | 1H | Piperidine Ring Proton (CH) |
| ~1.60 - 1.40 | m | 12H | Piperidine Ring Protons (CH₂) and NH₂ |
| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |
| ~1.30 | m | 1H | Piperidine Ring Proton (CH) |
Note: Predicted data. Precise chemical shifts and coupling constants may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~154-156 | Carbonyl Carbon (Boc C=O) |
| ~79-80 | Quaternary Carbon (Boc -C(CH₃)₃) |
| ~40-55 | Piperidine Ring Carbons (CH, CH₂) |
| ~28-30 | Methyl Carbons (Boc -C(CH₃)₃) |
| ~20-35 | Piperidine Ring Carbons (CH₂) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3250 | N-H stretch (primary amine) |
| 2950-2850 | C-H stretch (alkane) |
| 1690-1630 | C=O stretch (amide/carbamate - Boc group) |
| 1650-1580 | N-H bend (primary amine) |
| 1250-1000 | C-N stretch (amine) |
Note: This table represents typical absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are required for precise analysis.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 201.16 | [M+H]⁺ (protonated molecule) |
| 145.12 | [M+H - C₄H₈]⁺ (loss of isobutylene (B52900) from Boc group) |
| 101.10 | [M+H - Boc]⁺ (loss of the Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation, characteristic of Boc group) |
Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Technique: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used. ESI-MS is often preferred for its soft ionization, which keeps the molecular ion intact.
Materials (for ESI-MS):
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for promoting protonation)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 10-100 µg/mL in methanol).
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of the protonated molecule [M+H]⁺.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound. For mission-critical applications, it is recommended to acquire and verify this data internally using calibrated instrumentation.
An In-Depth Technical Guide to the 1H NMR Spectrum of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of (S)-1-Boc-3-aminopiperidine. This chiral building block is a critical component in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development.
Molecular Structure and Proton Environments
This compound, systematically named tert-butyl (S)-3-aminopiperidine-1-carboxylate, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure consists of a piperidine (B6355638) ring substituted at the 3-position with an amino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The chirality at the C3 position influences the magnetic environments of the piperidine ring protons.
Below is a diagram illustrating the molecular structure with protons labeled for assignment in the 1H NMR spectrum.
Caption: Structure of this compound with proton labeling.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by a prominent singlet for the Boc group and a series of multiplets for the piperidine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate (B1207046) and the amino group. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H | N/A |
| -NH₂ | ~1.5 (broad) | s | 2H | N/A |
| Piperidine Ring CH & CH₂ | 1.30 - 4.00 | m | 9H | Not resolved |
Note: The exact chemical shifts and coupling constants for the piperidine ring protons can be complex due to overlapping multiplets and second-order effects. Advanced NMR techniques, such as 2D-COSY and 2D-HSQC, may be required for complete and unambiguous assignment.
Based on typical values for similar structures, a more detailed, albeit predicted, assignment of the piperidine ring protons is provided below. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts.
| Tentative Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2eq | 3.80 - 4.00 | d |
| H-2ax | 2.75 - 2.95 | t |
| H-3ax | 2.90 - 3.10 | m |
| H-4eq | 1.85 - 2.00 | m |
| H-4ax | 1.30 - 1.45 | m |
| H-5eq | 1.70 - 1.85 | m |
| H-5ax | 1.55 - 1.70 | m |
| H-6eq | 3.60 - 3.80 | d |
| H-6ax | 2.50 - 2.70 | t |
Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
5 mm NMR tubes
-
Pipettes and pipette bulbs
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
3.3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The distinct signals for the Boc group and the complex multiplet pattern of the piperidine ring protons are key features. By following a standardized experimental protocol and a logical analysis workflow, researchers can confidently utilize 1H NMR spectroscopy to ensure the quality and purity of this important chiral building block in their synthetic endeavors. For a more in-depth analysis of the complex spin systems within the piperidine ring, advanced 2D NMR experiments are recommended.
The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-aminopiperidine is a critical chiral building block in modern medicinal chemistry. Its stereochemistry plays a pivotal role in the biological activity of numerous pharmaceutical compounds, most notably in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors such as alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[1] The precise spatial arrangement of the amino group on the piperidine (B6355638) ring dictates the molecule's interaction with its biological target, making the synthesis and analysis of enantiomerically pure forms of 1-Boc-3-aminopiperidine a subject of intense research and a necessity for drug efficacy and safety.
This technical guide provides an in-depth exploration of the chirality of 1-Boc-3-aminopiperidine, focusing on the key methodologies for obtaining and analyzing its enantiomers. We will delve into detailed experimental protocols for both enzymatic and chemical resolution, present comparative data for various synthetic approaches, and illustrate the underlying principles with clear diagrams.
Physicochemical and Chiral Properties
1-Boc-3-aminopiperidine possesses a single stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-1-Boc-3-aminopiperidine and (S)-1-Boc-3-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and facilitates its use in multi-step syntheses.[2]
The optical rotation is a key physical property used to distinguish between the enantiomers. The specific rotation values are highly dependent on the solvent and concentration.
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (R)-1-Boc-3-aminopiperidine | -25.63° | c 0.31, EtOH[3] |
| (R)-1-Boc-3-aminopiperidine | -28.5 ± 2° | c = 1 in DMF |
| This compound | +26.0° | c 0.308, EtOH[3] |
| This compound | +34.0° to +38.0° | c=5% in MeOH[4] |
Methods for Obtaining Enantiopure 1-Boc-3-aminopiperidine
The preparation of enantiomerically pure 1-Boc-3-aminopiperidine can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.
Asymmetric Synthesis via Enzymatic Transamination
The asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases has emerged as a green and highly efficient method.[5] This approach directly yields the desired enantiomer with high enantiomeric excess (ee), often in a single step.
This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine from the prochiral precursor 1-Boc-3-piperidone using a commercially available immobilized ω-transaminase.
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (B86663) (Na2SO4)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of ATA-025-IMB enzyme.
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC and TLC.
-
Upon complete conversion, filter the enzyme under vacuum.
-
Adjust the pH of the filtrate to 13 with KOH.
-
Extract the aqueous layer with CH2Cl2 (4 x 5 mL).
-
Combine the organic extracts, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil.
Results:
This method can yield (R)-1-Boc-3-aminopiperidine with an isolated yield of 70% and an enantiomeric excess of >99%.[3]
Resolution of Racemic 3-Aminopiperidine
Resolution of a racemic mixture is a classical and widely used method to obtain enantiomerically pure compounds. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.
This protocol describes the resolution of racemic 3-aminopiperidine to obtain the (R)-enantiomer. The resolved amine would then be protected with a Boc group in a subsequent step.
Materials:
-
Racemic 3-aminopiperidine
-
(R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)
-
tert-Butyl alcohol (TBA) / Water mixture (90%)
-
Base (e.g., NaOH) to liberate the free amine
-
Solvent for extraction (e.g., CH2Cl2)
Procedure:
-
Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.
-
Add the resolving agent, (R)-CPA, to the solution.
-
The two diastereomeric salts will form. Due to a large difference in solubility, one diastereomer will preferentially crystallize.
-
Cool the mixture to 0°C to maximize crystallization of the less soluble diastereomer salt.
-
Isolate the crystalline diastereomeric salt by filtration.
-
Liberate the free (R)-3-aminopiperidine from the salt by treatment with a base.
-
Extract the (R)-3-aminopiperidine into an organic solvent.
-
Dry and concentrate the organic phase to obtain the enantiomerically enriched amine.
Results:
This resolution approach can yield (R)-3-aminopiperidine with a yield of up to 99.5% and an enantiomeric excess of 99.6%.[6][7]
Comparative Data for Synthesis and Resolution Methods
The choice of method for obtaining enantiopure 1-Boc-3-aminopiperidine depends on factors such as desired enantiomeric purity, yield, cost, and scalability. The following table summarizes the performance of various reported methods.
| Method | Enantiomer | Yield | Enantiomeric Excess (ee%) | Reference |
| Asymmetric transamination with immobilized ω-transaminase (ATA-025-IMB) | (R) | 70% | >99% | [3] |
| Asymmetric transamination with recombinant E. coli expressing transaminase | (R) | - (25% conversion) | >99.77% | [8] |
| Kinetic resolution with a transaminase enzyme | (R) | 42% | 97% | [9] |
| Resolution of 3-aminopiperidine with (R)-CPA | (R) | 99.5% | 99.6% | [6][7] |
| Synthesis from (R)-nipecotic acid ethyl ester | (R) | 89% | Not specified | [10] |
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for quality control in the synthesis of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.
Experimental Protocol: Chiral HPLC for ee% Determination of Derivatized 1-Boc-3-aminopiperidine[4]
This protocol involves the derivatization of the amino group to introduce a chromophore, which facilitates UV detection and can improve chiral recognition on the stationary phase.
Materials:
-
Sample of 1-Boc-3-aminopiperidine
-
Benzyl (B1604629) chloroformate
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Water
-
Hexane
-
Isopropanol
Derivatization Procedure:
-
Dissolve an aliquot (50 mg) of the crude sample and 100 mg of K2CO3 in 1 mL of CH3CN and 4 mL of H2O.
-
Slowly add 100 µL of benzyl chloroformate dropwise.
-
Sonicate the solution for 5 minutes.
-
Prepare the sample for HPLC analysis by diluting it in the mobile phase.
HPLC Conditions:
-
Column: Lux-Cellulose 3 (250 x 4.6 mm)
-
Mobile Phase: Hexane/Isopropanol (9:1)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 216 nm
-
Column Temperature: 25 °C
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
The chirality of 1-Boc-3-aminopiperidine is a fundamental aspect of its utility in the synthesis of high-value pharmaceuticals. The choice between asymmetric synthesis and resolution of a racemate for obtaining enantiopure forms depends on the specific requirements of the application, with enzymatic methods offering a highly selective and environmentally friendly approach. The analytical techniques outlined in this guide are essential for ensuring the enantiomeric purity of this vital chiral building block, thereby contributing to the development of safer and more effective medicines. The continued development of more efficient and scalable methods for the synthesis and analysis of chiral 1-Boc-3-aminopiperidine will undoubtedly remain a key area of focus in pharmaceutical research and development.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Physical properties of (S)-1-Boc-3-aminopiperidine
An In-Depth Technical Guide to the Physical Properties of (S)-1-Boc-3-aminopiperidine
Introduction
This compound, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1] Its structural features, including a piperidine (B6355638) ring, a Boc-protecting group, and a chiral amine center, make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutics.[1][2] This compound serves as a key intermediate in the development of various inhibitors, such as those for CHK1 and PI3Kδ, and in the preparation of antidiabetic agents.[2][3] An accurate understanding of its physical properties is essential for its application in synthesis, process development, and formulation.
This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental methodologies and workflow visualizations to support researchers, scientists, and drug development professionals.
Physicochemical and General Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4] |
| Molecular Weight | 200.28 g/mol | [1][4][5] |
| CAS Number | 625471-18-3 | [1][4][6] |
| Appearance | Colorless to light yellow oil, gum, or semi-solid | [1][4] |
| Density | Approx. 1.02 g/cm³ | [2][4] |
| pKa | 10.35 ± 0.20 (Predicted) | [4] |
| Purity | ≥ 98% (TLC) | [1][6] |
Thermal Properties
Thermal characteristics such as boiling point and flash point are crucial for assessing the compound's stability and for defining safe handling and purification procedures like distillation.
| Property | Value | Source(s) |
| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [4] |
| Flash Point | 122 °C | [4] |
| Storage Condition | 2-8°C, Keep in dark place, Inert atmosphere | [4] |
Optical and Spectroscopic Properties
As a chiral molecule, the optical rotation is a defining characteristic of this compound, confirming its stereochemical identity.
| Property | Value | Conditions | Source(s) |
| Specific Rotation [α] | -28.5º | c=1, in DMF | [4] |
| Specific Rotation [α] | +32.0 ± 3º | c=1, in DMF | [6] |
| Specific Rotation [α] | +34.0º to +38.0º | c=5%, in MeOH | [1] |
| Refractive Index | 1.4690 - 1.4730 | - | [4] |
Note: The variability in specific rotation values reported across different suppliers may be attributed to differences in measurement conditions, solvent, and sample purity.
Solubility Profile
Understanding the solubility is key for its use in various reaction media and for purification processes.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4][7] |
| Organic Solvents | Soluble in solvents like dichloromethane (B109758) and chloroform | [8] |
| Water | Immiscible | [3] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of chiral amines like this compound are outlined below.
Determination of Optical Rotation using Polarimetry
Optical rotation is a critical measure for confirming the enantiomeric purity of a chiral compound.
-
Objective: To measure the specific rotation [α] of this compound.
-
Apparatus: Polarimeter, volumetric flask (e.g., 10 mL), analytical balance, sample cell (e.g., 1 dm).
-
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 100 mg) and dissolve it in a specific volume of a designated solvent (e.g., DMF, Methanol) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[1][4][6]
-
Instrument Calibration: Calibrate the polarimeter by running a blank with the pure solvent. The reading should be zeroed.
-
Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]_D^T = α / (l * c) where:
-
α is the observed rotation.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of a sample.
-
Objective: To confirm the purity of this compound is ≥98%.[6]
-
Apparatus: TLC plates (e.g., silica (B1680970) gel 60 F254), developing chamber, spotting capillaries, UV lamp.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate solvent system (eluent). The eluent composition is determined empirically to achieve good separation.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) for the amine group).
-
Analysis: A pure sample should ideally show a single spot. The absence of significant secondary spots is indicative of high purity.
-
Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.
-
Objective: To obtain an infrared spectrum of this compound and confirm the presence of key functional groups.
-
Apparatus: FTIR spectrometer.
-
Procedure:
-
Sample Preparation: The sample, which can be a liquid or semi-solid, is placed directly on the ATR (Attenuated Total Reflectance) crystal or prepared as a thin film between salt plates (NaCl or KBr).
-
Background Scan: A background spectrum of the empty sample holder/air is recorded.
-
Sample Scan: The sample is scanned to obtain its infrared spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups:
-
N-H stretch (amine): ~3300-3400 cm⁻¹
-
C-H stretch (alkane): ~2850-2950 cm⁻¹
-
C=O stretch (Boc carbamate): ~1680-1700 cm⁻¹
-
C-N stretch: ~1000-1250 cm⁻¹
-
-
Visualizations
Role as a Chiral Building Block
This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. The diagram below illustrates its logical position in the synthesis of advanced pharmaceutical intermediates.
Caption: Logical flow from precursor to API.
Experimental Workflow for Physicochemical Characterization
The characterization of a chiral compound like this compound involves a systematic workflow to ensure its identity, purity, and stereochemical integrity.
Caption: Characterization workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]
- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 8. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]
(S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of (S)-1-Boc-3-aminopiperidine, a key chiral building block in pharmaceutical synthesis.[1][2] Understanding these properties is critical for its effective use in drug discovery, process development, and formulation. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies for determining these parameters and presents illustrative data based on the expected behavior of similar molecules.
Core Properties of this compound
| Property | Value | Source |
| Chemical Name | tert-butyl (S)-3-aminopiperidine-1-carboxylate | [3] |
| Synonyms | (S)-(+)-3-Amino-1-boc-piperidine, (S)-1-Boc-3-piperidinamine | [4] |
| CAS Number | 625471-18-3 | [1][4] |
| Molecular Formula | C10H20N2O2 | [1][3] |
| Molecular Weight | 200.28 g/mol | [1][3] |
| Appearance | Colorless to light yellow oil | [1] |
Solubility Profile
This compound is generally soluble in organic solvents such as dichloromethane (B109758) and chloroform.[5] The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the primary amine.
Illustrative Solubility Data
The following table presents expected solubility data in various solvents commonly used in pharmaceutical development. This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Classification |
| Water (pH 5) | 25 | > 50 | Freely Soluble |
| Water (pH 7) | 25 | 10 - 30 | Soluble |
| Water (pH 9) | 25 | 1 - 10 | Sparingly Soluble |
| Methanol | 25 | > 100 | Very Soluble |
| Ethanol | 25 | > 100 | Very Soluble |
| Dichloromethane | 25 | > 100 | Very Soluble |
| Chloroform | 25 | > 100 | Very Soluble |
| Acetone | 25 | > 100 | Very Soluble |
| Acetonitrile | 25 | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |
Solubility classifications are based on USP definitions.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[7]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water at various pH values, methanol, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Remove the vials from the shaker and let them stand to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample to separate any remaining suspended solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
dot
Caption: Workflow for solubility determination.
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Degradation can also occur at elevated temperatures.
Recommended Storage
-
Short-term: Store at 0-8°C.[1]
-
Long-term stock solutions: Store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]
Illustrative Stability Data (Accelerated Conditions)
The following table shows potential degradation of this compound under accelerated stability conditions as per ICH guidelines.[8][9] This data is for illustrative purposes.
| Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 | Colorless to light yellow oil |
| 1 month | 99.5 | 0.5 | No change | |
| 3 months | 98.9 | 1.1 | No change | |
| 6 months | 97.5 | 2.5 | Slight darkening in color |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature. Sample at various time points.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 at room temperature. Sample at various time points.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability chamber. Sample at various time points.
-
Photostability: Expose the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.
-
Characterize the major degradation products using mass spectrometry and other appropriate techniques.
dot
Caption: Logical relationship of this compound in drug synthesis.
Conclusion
This compound is a valuable intermediate with favorable solubility in organic solvents. Its stability is influenced by pH and temperature, with the Boc group being particularly susceptible to acidic conditions. The experimental protocols and illustrative data provided in this guide serve as a foundation for researchers to design and execute studies to determine the precise solubility and stability parameters for their specific applications, ensuring the quality and integrity of this important building block in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 3. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]
- 6. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly improve a drug's potency, selectivity, and pharmacokinetic profile.[1][5] This technical guide delves into the historical evolution of chiral piperidine synthesis, from its early discovery to the sophisticated asymmetric catalytic methods that define the state-of-the-art today. We will explore key synthetic strategies, providing detailed experimental protocols and comparative data to inform modern drug discovery and development efforts.
From Discovery to Derivatization: A Historical Overview
The story of piperidine begins in 1850 when the Scottish chemist Thomas Anderson first isolated the parent achiral compound from piperine, the pungent component of black pepper.[6] Shortly after, in 1852, Auguste Cahours independently synthesized it and bestowed upon it its current name.[6] Early synthetic efforts focused on the reduction of pyridine (B92270), a readily available aromatic precursor. The industrial production of piperidine still relies on the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[6]
The quest for enantiomerically pure piperidines, however, is a more recent chapter in chemical history. The study of the stereochemistry of piperidine scaffolds gained significant traction in the latter half of the 20th century, driven by the increasing recognition of the importance of stereoisomerism in pharmacology.[1] The development of methods to access these chiral structures has been a continuous journey of innovation, moving from classical resolution techniques to highly efficient catalytic asymmetric syntheses.
Key Synthetic Strategies for Chiral Piperidines
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This section will provide an overview of some of the most influential methods, accompanied by quantitative data to facilitate comparison.
Catalytic Asymmetric Hydrogenation and Reduction of Pyridine Derivatives
One of the most direct conceptual approaches to chiral piperidines is the asymmetric hydrogenation of pyridine derivatives. While challenging due to the stability of the aromatic ring, significant progress has been made in this area.
Table 1: Asymmetric Hydrogenation and Reduction of Pyridine Derivatives
| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh/[Rh(cod)OH]₂/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | 81 | 96 | [7] |
| Borane-ammonia/RuCl₃·xH₂O | Quinolines, Pyridines | Piperidines | High | Not applicable (racemic) | [8] |
| B(C₆F₅)₃/Hydrosilane | Substituted Pyridines | cis-Piperidines | High | Not applicable (diastereoselective) | [4] |
Asymmetric Cycloaddition Reactions
[4+2] cycloaddition reactions, or aza-Diels-Alder reactions, represent a powerful tool for the construction of the piperidine ring with concomitant control of stereochemistry. These reactions can be catalyzed by chiral Lewis acids or organocatalysts.
Table 2: Asymmetric [4+2] Cycloaddition Reactions
| Catalyst | Diene | Dienophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphepine | Imines | Allenes | Functionalized Piperidines | Good | up to 98 | [9] |
| Zn(OTf)₂/F-BOPA Ligand | 1-Azadienes | Nitroalkenes | Aminopiperidine Analogues | 43-87 | up to 92 | [10] |
| Rh(I)/Chiral Ligand | Alkyne, Alkene, Isocyanate | - | Polysubstituted Piperidines | Good | High | [11] |
Asymmetric C-H Functionalization
The direct, enantioselective functionalization of C-H bonds is a rapidly evolving field that offers a highly efficient route to chiral piperidines from simple starting materials.
Table 3: Asymmetric C-H Functionalization for Piperidine Synthesis
| Catalyst | Starting Material | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Cu catalyst | Acyclic Amines | Me₃SiCN | Chiral Piperidines | up to 94 | up to 90 | [12] |
Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for some of the key synthetic methodologies discussed.
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of Arylboronic Acids and Pyridine
This protocol describes a method for the synthesis of 3-substituted tetrahydropyridines, which can be subsequently reduced to chiral 3-substituted piperidines.[7][13]
Materials:
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
-
Aqueous CsOH (50 wt%)
-
Toluene (B28343), Tetrahydrofuran (THF), Water
Procedure:
-
To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and purge with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine (B1217469) (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Organocatalytic Domino Michael Addition/Aminalization
This one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[2]
Materials:
-
Aldehyde
-
Nitroolefin
-
O-TMS protected diphenylprolinol catalyst
-
Toluene (or other appropriate solvent)
Procedure:
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
After completion, evaporate the solvent and purify the residue by flash column chromatography on silica (B1680970) gel to afford the highly functionalized chiral piperidine.
Visualizing the Synthetic Landscape
To better illustrate the relationships between different synthetic approaches and the general workflows, the following diagrams have been generated using the DOT language.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is attributable to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed mechanistic insights, experimental protocols, and quantitative data to inform synthetic strategy and troubleshooting.
Core Principles: Protection and Deprotection
The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, preventing their participation in undesired side reactions.[3] This is achieved by converting the amine into a less reactive carbamate (B1207046).[4] The subsequent removal of the Boc group, or deprotection, regenerates the free amine, allowing for further synthetic transformations.
The Chemistry of Protection
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the innocuous byproducts tert-butanol (B103910) and carbon dioxide, which helps to drive the reaction to completion.[6] While a base is not strictly necessary, as the generated tert-butoxide is basic, the addition of a mild base like triethylamine (B128534) (TEA) or sodium bicarbonate is common to accelerate the reaction.[6][7]
The Chemistry of Deprotection
The Boc group is renowned for its lability under acidic conditions.[8] Deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][9]
Quantitative Data for Synthetic Planning
The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The following tables summarize key quantitative parameters for the use of the Boc protecting group.
Table 1: Stability of the Boc Protecting Group Under Various Conditions
| Condition | Reagent Example | Stability of Boc Group | Notes |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile[8] | Cleavage is rapid, often complete within 30 minutes to a few hours at room temperature.[9] |
| Basic | Sodium hydroxide (B78521) (NaOH), Piperidine | Stable[8] | Resistant to hydrolysis under most basic conditions.[10] |
| Reductive | H₂, Pd/C | Stable[8] | Orthogonal to protecting groups like Cbz which are cleaved by hydrogenolysis.[3] |
| Nucleophilic | Amines, Hydrazines | Stable[11] | The carbamate is generally unreactive towards nucleophiles. |
Table 2: Typical Conditions for Boc Protection of Primary Amines
| Substrate Type | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Amine | 1.1 - 1.2 | TEA (1.1 - 1.5) | THF, DCM, or ACN | Room Temp | 1 - 4 | >95 |
| Aniline | 1.0 | Amberlyst-15 (15% w/w) | Neat | Room Temp | < 1 min | ~90 |
| Amino Acid | 1.1 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | 0 to Room Temp | 4 - 12 | >90 |
| Hindered Amine | 3.0 | DMAP (0.1) | THF | Room Temp | 2 - 12 | 70 - 90 |
Table 3: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[9] | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 h[9] | Most common method; volatile byproducts are easily removed. |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp | 1 - 4 h | Often used in solid-phase synthesis to avoid trifluoroacetylation.[] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile/Methanol | Room Temp | Variable | A milder acidic alternative.[13] |
Experimental Protocols
Protocol 1: N-Boc Protection of Benzylamine (B48309)
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.2 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude N-Boc-benzylamine can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes if necessary.
Protocol 2: N-Boc Deprotection of N-Boc-piperidine using TFA
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield piperidine. The product may be obtained as the trifluoroacetate (B77799) salt if the neutralization step is omitted.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3][4] Its prevalence in numerous natural products and clinically approved drugs underscores its remarkable versatility and significant impact on the discovery of new therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, pharmacological applications, mechanisms of action, and the experimental protocols used for their evaluation.
Synthesis of Piperidine Derivatives
The construction of the piperidine ring and its subsequent functionalization are of great interest to medicinal chemists. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.
Cyclization and Hydrogenation Methods
A common and straightforward method for synthesizing piperidines is the hydrogenation of pyridine (B92270) precursors.[5] This can be achieved using various catalysts, such as platinum oxide or rhodium on carbon, often under high pressure.[5] Additionally, intramolecular cyclization reactions, such as the intramolecular aza-Michael reaction, provide a powerful means to construct the piperidine ring from acyclic precursors.[5]
Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as highly efficient methods for the synthesis of complex and highly functionalized piperidine derivatives.[6][7][8][9] These reactions, by combining three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.
Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines via Phenylboronic Acid Catalysis [8]
This protocol describes a three-component reaction of a substituted aniline (B41778), a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid.
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol), 1,3-dicarbonyl compound (1 mmol), aromatic aldehyde (1 mmol), and phenylboronic acid (10 mol%) in acetonitrile (B52724) (10 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then with 50% ethanol-water to remove the catalyst. The crude product is then recrystallized from ethanol (B145695) to afford the pure functionalized piperidine derivative.[8]
Synthesis of Spiropiperidines
Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained increasing attention in drug discovery due to their three-dimensional nature.[10] One approach to their synthesis involves a tandem triflation-allylation and ring-closing metathesis (RCM) sequence from dihydropyridones.
Experimental Protocol: Synthesis of Spiropiperidines via Ring-Closing Metathesis [11]
-
Dienylation: To a solution of the dihydropyridone (1.0 mmol) in dichloromethane (B109758) (8.0 mL) at -78 °C under an argon atmosphere, add allyltributylstannane (B1265786) (5.0 mmol) followed by the dropwise addition of triflic anhydride (B1165640) (2.0 mmol). Stir the mixture at -78 °C for 3 hours. Quench the reaction with 1 M NaOH, separate the layers, wash the organic phase with 1 M NaOH and brine, and dry over sodium sulfate (B86663) to yield the diene precursor.
-
Ring-Closing Metathesis: Dissolve the diene precursor (0.25 mmol) in freshly distilled and degassed dichloromethane (3 mL) under an argon atmosphere. Add Grubbs' first-generation catalyst (3 mol%). Stir the reaction at room temperature for 10-14 hours. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired spiropiperidine.[11]
Pharmacological Applications of Piperidine Derivatives
The structural and physicochemical properties of the piperidine ring, including its conformational flexibility and the basicity of the nitrogen atom, make it an ideal scaffold for interacting with a wide range of biological targets.[4] Consequently, piperidine derivatives have demonstrated a broad spectrum of pharmacological activities.
Anticancer Activity
Piperidine-containing compounds have emerged as a promising class of anticancer agents, targeting various aspects of cancer biology, including cell proliferation, apoptosis, and signaling pathways.[12]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| Piperidin-4-one Derivatives | |||
| Compound II | Hematological | Leukemia/Myeloma | - |
| Compound IV | Hematological | Leukemia/Myeloma | - |
| Furfurylidene 4-piperidone (B1582916) Analogs | |||
| Compound 2d | Molt-4 | Leukemia | Significant cytotoxicity |
| Compound 3d | Molt-4 | Leukemia | Significant cytotoxicity |
| Piperine Derivative H7 | Hela | Cervical | 11.86 ± 0.32 |
| MDA-MB-231 | Breast | 10.50 ± 3.74 |
Data compiled from multiple sources.[12][13][14][15]
A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[1][2][5][16][17][18][19] Several piperidine derivatives have been developed as inhibitors of this pathway, targeting key kinases such as PI3K, Akt, and mTOR.
Central Nervous System (CNS) Activity
The piperidine scaffold is a key structural feature in many drugs targeting the central nervous system, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[3]
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[20]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| Fentanyl | - | - | - | - |
| 1-100 | - | - | ||
| Meperidine | - | >100 | - | - |
| Sufentanil | - | <1 | - | - |
Data compiled from multiple sources.[21][22]
Inhibition of acetylcholinesterase is a key therapeutic strategy for the management of Alzheimer's disease. Donepezil, a prominent piperidine-containing drug, is a selective and reversible inhibitor of AChE.[3]
| Compound | IC50 (nM) | Selectivity (AChE/BuChE) |
| 13e (E2020) | 5.7 | 1250 |
| 21 | 0.56 | 18,000 |
| 7 | 7320 | 21 |
| 9 | 15100 | 9.5 |
Data compiled from multiple sources.[3][17][23]
Anti-Infective Activity
Piperidine derivatives have also demonstrated significant potential as anti-infective agents, with activity against a range of bacterial, viral, and fungal pathogens.
Piperidin-4-one derivatives and their thiosemicarbazone analogs have been synthesized and evaluated for their antibacterial and antifungal activities.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [24][25]
-
Condensation: A mixture of ethyl methyl ketone (0.1 mol), the appropriate aromatic aldehyde (0.2 mol), and ammonium (B1175870) acetate (B1210297) (0.15 mol) in ethanol (50 mL) is refluxed for 2-3 hours.
-
Precipitation and Filtration: The reaction mixture is cooled, and the separated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 2,6-diaryl-3-methyl-4-piperidone.
Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, which block the entry of macrophage-tropic strains of HIV-1 into host cells.
| Compound | CCR5 Inhibition IC50 (nM) | Anti-HIV Activity IC50 (nM) |
| GSK 163929 (5) | 4.26 (HOS cells) | 3.47 (PBL cells) |
| Piperidine 19 | 25.73 (calcium mobilization) | 73.01 |
| Compound 11f | - | 0.59 |
| Pyrazolo-piperidine 11 | 3800 (HIV-1 strain) | 800 (HIV-1 strain) |
Data compiled from multiple sources.[4][26][27][28]
Experimental Protocols for Biological Evaluation
The biological evaluation of piperidine derivatives involves a range of in vitro assays to determine their potency, selectivity, and mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37 °C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand and various concentrations of the unlabeled test compound.
-
Filtration: Stop the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase.
Protocol:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB) in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the AChE enzyme solution. Pre-incubate to allow inhibitor-enzyme interaction.
-
Reaction Initiation: Add the DTNB solution followed by the ATCh substrate solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each inhibitor concentration.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the potential of this privileged scaffold in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 19. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. benchchem.com [benchchem.com]
- 26. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers
Introduction: Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with an estimated 40-45% of small molecule pharmaceuticals containing at least one chiral amine moiety.[1] Their stereochemistry is often critical to biological activity, making the development of efficient and highly selective methods for their synthesis a paramount objective in modern organic chemistry. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of chiral amines, with a focus on biocatalysis, transition metal catalysis, and organocatalysis. For each methodology, quantitative data is summarized, detailed experimental protocols for key reactions are provided, and logical workflows are illustrated.
Biocatalytic Synthesis of Chiral Amines
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of enantiopure amines, offering high selectivity under mild reaction conditions.[2][3] Key enzyme classes employed in this field include transaminases, amine dehydrogenases, and reductive aminases.
Transaminases (TAs)
Transaminases (TAs), particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone or aldehyde, producing a chiral amine and a ketone byproduct (e.g., pyruvate).[2][4] The reaction is reversible, and various strategies are employed to drive the equilibrium towards the desired amine product, such as using a large excess of the amino donor or removing the ketone byproduct.[4][5]
Key Applications: A landmark industrial application of transaminases is the synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered (R)-selective ω-transaminase from Arthrobacter sp. was developed through directed evolution to efficiently catalyze the amination of the prositagliptin ketone.[6]
Quantitative Data for Transaminase-Catalyzed Reactions:
| Entry | Substrate | Amino Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Prositagliptin ketone | Isopropylamine | Engineered (R)-selective ω-TA from Arthrobacter sp. | >99 | >99.95 | [6] |
| 2 | Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 92.1 | >99 | [3] |
| 3 | Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 90.2 | >99 | [3] |
| 4 | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Benzylamine | TA from Roseomonas deserti (TARO) | ~70 | - | [7] |
| 5 | Pro-sitagliptin ketone | Isopropylamine | Immobilized TA (EMIN041@EMC7032) | 99 | >99 | [8] |
Experimental Protocol: Synthesis of Sitagliptin Intermediate using an Engineered Transaminase [6][7]
This protocol is a representative example of a biocatalytic transamination for the synthesis of a pharmaceutical intermediate.
Materials:
-
Prositagliptin ketone
-
Engineered (R)-selective ω-transaminase from Arthrobacter sp.
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reactor, the prositagliptin ketone is dissolved in a suitable buffer.
-
The engineered ω-transaminase and the PLP cofactor are added to the solution.
-
The reaction is initiated by the addition of isopropylamine, which serves as the amino donor.
-
The reaction mixture is stirred at a controlled temperature (e.g., 37°C) and pH.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude chiral amine.
-
The product is purified by crystallization or chromatography.
Workflow for Transaminase-Catalyzed Asymmetric Synthesis:
Caption: General workflow for the asymmetric synthesis of chiral amines using a transaminase.
Amine Dehydrogenases (AmDHs) and Reductive Aminases (RedAms)
Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.[4][9] This approach is highly atom-economical, producing only water as a byproduct.
Quantitative Data for Reductive Aminase-Catalyzed Reactions:
| Entry | Substrate | Amine Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Cyclohexanone | Ammonia | NfRedAm | >97 | >99 | [10] |
| 2 | 2-Hexanone | Ammonia | NfRedAm | >97 | >99 | [10] |
| 3 | 4-Phenyl-2-butanone | Ammonia | NfRedAm | 85 | >99 | [10] |
| 4 | Cyclopentanone | Methylamine | SpRedAm-R3-V6 | >99 | >99:1 (cis:trans) | [11] |
Experimental Protocol: Asymmetric Synthesis of Primary Amines using Fungal Reductive Aminases [10]
Materials:
-
Ketone substrate
-
Ammonium (B1175870) chloride (as ammonia source)
-
NADP+
-
Glucose
-
Glucose dehydrogenase (for cofactor regeneration)
-
Reductive aminase (e.g., NfRedAm)
-
Buffer solution (e.g., Tris-HCl, pH 9.0)
Procedure:
-
A reaction mixture is prepared in a buffer solution containing the ketone substrate, ammonium chloride, NADP+, and glucose.
-
The cofactor regenerating enzyme, glucose dehydrogenase, is added.
-
The reaction is initiated by the addition of the reductive aminase.
-
The mixture is incubated at a controlled temperature with agitation.
-
The conversion is monitored by GC-FID analysis.
-
After completion, the product is extracted with an organic solvent.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Amines
Transition metal catalysis is a cornerstone of asymmetric synthesis, providing a diverse array of methods for the preparation of chiral amines. Key strategies include asymmetric hydrogenation, asymmetric reductive amination, and asymmetric hydroamination.
Asymmetric Hydrogenation of Imines and Enamines
The asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical methods for producing chiral amines.[12] This reaction typically employs chiral complexes of rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands.
Quantitative Data for Asymmetric Hydrogenation of Imines:
| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-(1-(furan-2-yl)ethylidene)-4-methylaniline | [Ir(COD)Cl]₂ / (S)-f-BINAPHANE | >95 | 82 | [13] |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | 95 | 96 | [12] |
| 3 | 1-methyl-3,4-dihydroisoquinoline | [Cp*RhCl((S,S)-TsDPEN)] | 98 | 95 | [12] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Imine [13]
Materials:
-
Imine substrate
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., f-BINAPHANE)
-
Solvent (e.g., dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, the iridium precursor and the chiral ligand are dissolved in the solvent in a high-pressure autoclave.
-
The imine substrate is added to the catalyst solution.
-
The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral amine.
Catalytic Cycle for Asymmetric Hydrogenation of an Imine:
Caption: Simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation of an imine.
Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination involves the one-pot reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst. This method is highly versatile and avoids the isolation of potentially unstable imine intermediates.
Key Applications: A notable application is the synthesis of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. The key step is an iridium-catalyzed direct asymmetric reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine.[1][2]
Quantitative Data for Asymmetric Reductive Amination:
| Entry | Ketone | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 3-Acetylphenyl ethyl(methyl)carbamate | Diphenylmethanamine | [Ir(COD)Cl]₂ / Chiral Phosphoramidite (B1245037) | 93 | 96 | [2] |
| 2 | Acetophenone | Aniline | [Ir(COD)Cl]₂ / (S)-f-Binaphane | 95 | 90 | [14] |
| 3 | 4-Methoxyacetophenone | Benzylamine | RuCl₂(PPh₃)₃ / Chiral Diamine | 98 | 99 | [15] |
Experimental Protocol: Synthesis of (S)-Rivastigmine Intermediate via ARA [2]
Materials:
-
3-Acetylphenyl ethyl(methyl)carbamate
-
Diphenylmethanamine
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphoramidite ligand
-
Titanium(IV) isopropoxide
-
Iodine
-
Hydrogen gas
-
Solvent (e.g., dichloromethane)
Procedure:
-
The iridium precursor and the chiral ligand are placed in a pressure vessel under an inert atmosphere.
-
The solvent, ketone substrate, amine, titanium(IV) isopropoxide, and iodine are added.
-
The vessel is charged with hydrogen gas to the desired pressure.
-
The reaction is stirred at a specific temperature for a set time.
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Asymmetric Hydroamination
Asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. This is a highly atom-economical method for the synthesis of amines. Rhodium and iridium catalysts are commonly used for this transformation.
Quantitative Data for Asymmetric Hydroamination:
| Entry | Alkene/Allene | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-Allylaniline | Morpholine | [Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP | 92 | 93 | [16] |
| 2 | 4-Penten-1-amine derivative | - (intramolecular) | [Rh(COD)₂]BF₄ / Chiral Phosphine | 85 | 91 | [8] |
| 3 | Phenylallene | Boc-Gly-OMe | [Rh(COD)₂]BF₄ / (R)-DTBM-SEGPHOS | 95 | 98 | [17] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination [8]
Materials:
-
Aminoalkene substrate
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand
-
Solvent (e.g., dioxane)
Procedure:
-
In a glovebox, the rhodium precursor and the chiral ligand are added to a dry, screw-capped test tube.
-
The solvent and the aminoalkene substrate are added.
-
The tube is sealed and removed from the glovebox.
-
The reaction mixture is stirred at the desired temperature for the specified time.
-
The reaction is monitored by GC or TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the chiral cyclic amine.
Organocatalytic Asymmetric Synthesis of Chiral Amines
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For chiral amine synthesis, key strategies include the asymmetric aza-Michael addition and reactions catalyzed by chiral Brønsted acids.
Asymmetric Aza-Michael Addition
The asymmetric aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, catalyzed by a chiral organocatalyst, often a chiral amine or a bifunctional catalyst like a thiourea (B124793) derivative.
Quantitative Data for Asymmetric Aza-Michael Addition:
| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Nitrostyrene | Dibenzyl malonate | Chiral Thiourea | 95 | 94 | [18] |
| 2 | trans-Chalcone | 4-Nitroaniline | Chiral Squaramide | 98 | 96 | [3] |
| 3 | 2-Cyclohexen-1-one | Aniline | Chiral Phosphoric Acid | 90 | 92 | [19] |
Experimental Protocol: Organocatalytic Asymmetric Aza-Michael Addition [18]
Materials:
-
α,β-Unsaturated compound (e.g., nitrostyrene)
-
Nitrogen nucleophile (e.g., aniline)
-
Chiral organocatalyst (e.g., a bifunctional thiourea)
-
Solvent (e.g., toluene)
Procedure:
-
The α,β-unsaturated compound and the chiral organocatalyst are dissolved in the solvent at room temperature.
-
The nitrogen nucleophile is added, and the reaction mixture is stirred.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Logical Relationship in Bifunctional Organocatalysis:
Caption: Dual activation by a bifunctional organocatalyst in an aza-Michael addition.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines through the activation of imines.
Quantitative Data for Chiral Phosphoric Acid-Catalyzed Reactions:
| Entry | Reaction Type | Substrate | Reagent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---|---| | 1 | Reductive Amination | Acetophenone | Hantzsch Ester | (R)-TRIP | 92 | 96 |[20] | | 2 | Hydrophosphonylation of Imine | Cinnamaldehyde-derived imine | Diisopropyl phosphite (B83602) | (R)-Binaphthol Phosphate | 65 | 61.9 |[21] | | 3 | Minisci-type Reaction | Quinoline | N-Ac-α-amino radical precursor | (S)-TRIP | 85 | 95 |[22] |
Conclusion
The asymmetric synthesis of chiral amines is a dynamic and continually evolving field. Biocatalysis, with its high selectivity and green credentials, is increasingly adopted in industrial processes. Transition metal catalysis remains a robust and versatile tool, with ongoing developments in ligand design and catalyst efficiency. Organocatalysis offers a complementary metal-free approach, with novel catalysts and reaction pathways being continuously explored. The choice of synthetic strategy depends on various factors, including the desired amine's structure, required scale, and economic and environmental considerations. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the selection and implementation of the most suitable methods for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 14. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Convergence of Chirality and Amine Chemistry
An In-depth Technical Guide: The Critical Importance of Enantiomerically Pure Amines in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the amine functional group is a cornerstone of molecular design, with estimates suggesting that over 80% of all drugs and drug candidates contain at least one nitrogen atom. Concurrently, the principles of stereochemistry have become paramount. The vast majority of biological targets—receptors, enzymes, and ion channels—are themselves chiral, meaning they are composed of L-amino acids and D-sugars. This inherent chirality in biological systems dictates that they interact differently with the enantiomers of a chiral drug.
When these two concepts intersect, as they do in the vast number of chiral amine-containing drugs, controlling the stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. An enantiomerically pure amine drug can offer a more precise pharmacological profile, an improved therapeutic window, and a clearer pharmacokinetic pathway compared to its racemic counterpart.[1]
This technical guide provides an in-depth exploration of the importance of enantiomeric purity in amine-based pharmaceuticals. It covers the pharmacological and pharmacokinetic differences between enantiomers, details key experimental protocols for their synthesis and analysis, and visualizes the complex biological and experimental pathways involved.
The Pharmacological Imperative for a Single Enantiomer
The two enantiomers of a chiral amine can have dramatically different interactions with the body, leading to significant variations in pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug).[2] One enantiomer, the eutomer , is responsible for the desired therapeutic activity, while the other, the distomer , may be inactive, less active, contribute to side effects, or even have a completely different pharmacological effect.[1]
Case Studies: Quantitative Comparison of Amine Enantiomers
The following case studies highlight the profound impact of stereochemistry on the activity of common chiral amine drugs.
Case Study 1: Albuterol (Salbutamol) A widely used β2-adrenergic agonist for the treatment of asthma, albuterol is a classic example of a drug where the therapeutic activity resides in a single enantiomer.
Table 1: Pharmacological Comparison of Albuterol Enantiomers
| Enantiomer | Receptor Target | Primary Effect | Relative Potency (vs. Racemate) | Other Notable Effects |
|---|---|---|---|---|
| (R)-Albuterol (Levalbuterol) | β2-Adrenergic Receptor | Bronchodilation | ~2x for FEV₁, Heart Rate, and K⁺ effects[3] | Responsible for all clinically desired bronchodilator activity.[3] |
| (S)-Albuterol | (Inactive at β2-AR) | None (Bronchodilation) | Clinically inactive[3] | May have pro-inflammatory properties and can increase airway hyperresponsiveness.[4][5] |
Case Study 2: Cetirizine Cetirizine is a second-generation antihistamine used to treat allergies. The active form, levocetirizine, demonstrates significantly higher binding affinity for the H1 histamine (B1213489) receptor.
Table 2: H1 Receptor Binding Affinity of Cetirizine Isomers
| Isomer Form | Enantiomeric Composition | H1 Receptor Binding Affinity (Ki) |
|---|---|---|
| Levocetirizine | Pure (R)-enantiomer | ~3 nM [6][7] |
| Racemic Cetirizine | 50:50 mixture of (R) and (S) | ~6 nM[6][7] |
| Dextrocetirizine | Pure (S)-enantiomer | ~100 nM[6][7] |
Case Study 3: Sitagliptin (B1680988) Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes. The therapeutic activity is exclusive to the (R)-enantiomer.
Table 3: DPP-4 Inhibitory Activity of Sitagliptin Enantiomers
| Enantiomer | Target | IC50 | Pharmacological Role |
|---|---|---|---|
| (R)-Sitagliptin | DPP-4 Enzyme | ~19 nM [8] | Eutomer (Active Drug) |
| (S)-Sitagliptin | DPP-4 Enzyme | Inactive at therapeutic concentrations[8] | Distomer (Inactive) |
Case Study 4: Methamphetamine The enantiomers of this potent central nervous system (CNS) stimulant have distinct pharmacological profiles and applications.
Table 4: Pharmacological Profile of Methamphetamine Enantiomers
| Enantiomer | Primary Action | Relative Potency | Common Use |
|---|---|---|---|
| d-Methamphetamine | Strong CNS Stimulant[9] | High | Prescription (ADHD), Illicit use[10] |
| l-Methamphetamine | Weak CNS Stimulant, greater peripheral vasoconstrictor[11] | 2-10 times less potent CNS stimulant than d-form[10] | Over-the-counter nasal decongestants[10][11] |
Core Methodologies: Synthesis and Analysis of Enantiopure Amines
Achieving enantiomeric purity requires robust and precise experimental methods for both synthesis and analysis. Modern biocatalysis and chiral chromatography are indispensable tools in this endeavor.
Experimental Protocol: Asymmetric Synthesis via Transamination
Biocatalytic asymmetric synthesis using transaminase (TA) enzymes is a powerful, green method for producing enantiomerically pure amines from prochiral ketones. The synthesis of a key chiral amine intermediate for the drug Sitagliptin is a landmark example.
Objective: To synthesize (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a sitagliptin intermediate, from a prochiral β-keto ester using a whole-cell system co-expressing an (R)-selective transaminase and an esterase.
Materials:
-
Recombinant E. coli whole cells co-expressing esterase and (R)-transaminase.
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (substrate).
-
Isopropylamine (IPA) (amine donor).
-
Pyridoxal-5'-phosphate (PLP) (cofactor).
-
Tris-HCl Buffer (pH 8.0).
-
Sodium Formate.
-
Aldehyde Reductase (AHR) / Formate Dehydrogenase (FDH) for co-product removal (optional but recommended).
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 200 mM Tris-HCl buffer (pH 8.0).
-
Reagent Addition:
-
Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to a final concentration of 100 mM.
-
Add the amine donor, isopropylamine, in excess (e.g., 300-500 mM) to drive the reaction equilibrium.
-
Add the cofactor PLP to a final concentration of 0.5 mM.
-
-
Biocatalyst Addition: Add the recombinant whole cells to the reaction mixture. A typical starting concentration is 60 mg (dry cell weight) per mL of reaction volume.
-
Incubation: Maintain the reaction at 37°C with gentle agitation for 24-48 hours. The esterase within the whole cells first hydrolyzes the ethyl ester to the corresponding β-keto acid, which is then aminated by the transaminase.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples for substrate consumption and product formation using chiral HPLC.
-
Work-up and Isolation:
-
Once the reaction reaches completion (>95% conversion), centrifuge the mixture to pellet the whole cells.
-
Collect the supernatant containing the product.
-
Adjust the pH of the supernatant to the isoelectric point of the β-amino acid product to precipitate it.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purity Analysis: Confirm the chemical and enantiomeric purity (>99% ee) of the final product using NMR and chiral HPLC.
(Protocol adapted from principles described in referenced studies[12])
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.
Objective: To determine the enantiomeric excess (ee) of a chiral primary amine sample.
Materials & Equipment:
-
HPLC system with UV or Fluorescence detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK® IA, IB, or IC).
-
HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).
-
Mobile phase additive: Diethylamine (DEA) for basic amines or Trifluoroacetic acid (TFA) for acidic compounds.
-
Sample of the chiral amine dissolved in mobile phase.
Procedure:
-
Column Selection: Choose a CSP known to be effective for amines. Polysaccharide-based columns are a versatile starting point.
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase, typically a mixture of n-Hexane and an alcohol modifier (e.g., 90:10 v/v n-Hexane:IPA).
-
For basic amines, add 0.1% (v/v) of DEA to the mobile phase. This improves peak shape and resolution by minimizing ionic interactions with the silica (B1680970) support.
-
-
System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to a standard value, typically 1.0 mL/min.
-
Set the detector wavelength (e.g., 220 nm for aromatic amines).
-
Flush the column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.
-
Data Acquisition: Record the chromatogram. If separation is successful, two distinct peaks corresponding to the two enantiomers will be observed.
-
Optimization (if necessary): If resolution is poor, systematically adjust the mobile phase composition (e.g., change the alcohol percentage from 10% to 20% or switch the modifier from IPA to EtOH) and re-run the analysis.
-
Quantification:
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
(Protocol based on generalized methods for chiral amine separation[2])
Experimental Protocol: NMR Spectroscopy for Enantiopurity Determination
NMR spectroscopy, using a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), provides a rapid method for determining enantiomeric purity. The agent forms transient diastereomeric complexes with the enantiomers, causing their signals to appear at different chemical shifts.
Objective: To determine the enantiomeric excess (ee) of a chiral primary amine using a chiral solvating agent.
Materials:
-
NMR spectrometer (e.g., 400 MHz).
-
NMR tubes.
-
Deuterated chloroform (B151607) (CDCl₃).
-
Chiral amine analyte.
-
Chiral Solvating Agent (CSA), e.g., (S)-BINOL derivative.
Procedure:
-
Sample Preparation:
-
Directly in a clean NMR tube, weigh a precise amount of the chiral amine analyte (e.g., 0.05 mmol).
-
Add the chiral solvating agent (e.g., 0.1 mmol, typically a 1:2 analyte to CSA molar ratio).
-
Add ~0.6 mL of CDCl₃ to dissolve the solids.
-
-
Mixing: Cap the NMR tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation.
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum of the sample at 25 °C.
-
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amine often show the largest chemical shift difference (Δδ).
-
Carefully integrate the area of the resolved signal for each diastereomer (Integration1 and Integration2).
-
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = (|Integration1 - Integration2| / (Integration1 + Integration2)) * 100
(Protocol adapted from established NMR methods)
Visualizing the Mechanisms: Pathways and Workflows
Understanding the biological and experimental processes is enhanced through visualization. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.
Biological Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. metaphactory [semopenalex.org]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are fundamental to the construction of complex molecules with defined three-dimensional architectures.[1][2][3] The biological activity of many pharmaceuticals is intrinsically linked to their chirality, with different enantiomers often exhibiting varied pharmacological and toxicological profiles.[4][5] This guide provides a comprehensive overview of the primary strategies for obtaining chiral building blocks, detailed experimental protocols for key transformations, and quantitative data to aid in method selection and application.
Core Strategies for Accessing Chiral Building Blocks
The synthesis of enantiomerically pure compounds relies on three principal strategies: the chiral pool, asymmetric synthesis, and the resolution of racemates. The selection of a particular strategy is dictated by factors such as the structure of the target molecule, the availability of starting materials, and scalability.
Chiral Pool Synthesis
The chiral pool comprises readily available, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and alkaloids.[6][7][8] This approach, also known as the "chiron approach," utilizes the inherent chirality of these natural starting materials, which is conserved and transferred through a synthetic sequence.[6] Chiral pool synthesis is particularly advantageous when the target molecule shares significant structural and stereochemical features with an abundant natural product.[7][9]
Asymmetric Synthesis
Asymmetric synthesis creates one or more new chiral centers in a substrate molecule, resulting in the unequal formation of stereoisomeric products.[10][11][12] This can be achieved through several methods:
-
Catalytic Asymmetric Synthesis: This is one of the most powerful strategies, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[13][14] Key examples include asymmetric hydrogenation, epoxidation, and dihydroxylation, often utilizing transition metal complexes with chiral ligands.[11][13][14][15]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed.
-
Enantioselective Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of metals.[9] Proline and its derivatives are well-known examples of organocatalysts.[1]
Resolution of Racemates
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While the theoretical maximum yield for the desired enantiomer is 50%, this can be a practical approach, especially when combined with racemization of the unwanted enantiomer.[10]
-
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other unreacted. Enzymatic kinetic resolution is a widely used and environmentally benign approach.[16][17]
-
Chiral Chromatography: This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15][18] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations.[15][18]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis and resolution of common classes of chiral building blocks.
Table 1: Asymmetric Hydrogenation of Ketones to Chiral Alcohols
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF4 | 100 | 79.1 (R) | [17] |
| Acetophenone | 5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN | - | 71.3 (R) | [17] |
| 2'-(trifluoromethyl)acetophenone | 5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN | - | 79.8 (R) | [17] |
| Various Ketones | (R,R)-9 [η6-p-cymene/ruthenium (II) complex] | up to 54 | up to 99 | [17] |
| Pinacolone | (S)-TolBINAP/PICA–Ru complex | Quantitative | 98 (S) | [15] |
| 4-Chromanone | MsDPEN–Cp*Ir complex | >99 | 99 | [15] |
Table 2: Enantioselective Synthesis of Chiral Amines
| Substrate Type | Catalyst System | Yield (%) | ee (%) | Reference |
| N-aryl imino esters | Nickel-catalyzed AH with BenzP* ligand | High | up to 98 | [19][20] |
| Sterically hindered N-aryl imines | Ir/f-binaphane | Good to Excellent | up to 99 | [19][20] |
| N-alkyl α-aryl furan-containing imines | Ir/(S,S)-f-Binaphane-L7 | - | up to 90 | [19][20] |
| Purely aliphatic ketones (reductive amination) | [Ru(PPh3)3H(CO)Cl] with (S,S)‐f‐binaphane | up to 99 | 74 | [18] |
| Diaryl and sterically hindered ketones (reductive amination) | Ru-catalyzed | up to 97 | 93 to >99 | [18] |
Table 3: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | (+)-DIPT | 77 | 95 | [21] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85-95 | >95 | [21] |
| Cinnamyl alcohol | (-)-DET | 80 | 97 | [21] |
| 3-Methyl-2-buten-1-ol | (+)-DIPT | 82 | 91 | [21] |
Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols and Amines
| Substrate | Enzyme | Acylating Agent / Method | Conversion (%) | Product ee (%) | Reference |
| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY Lipase (B570770) | Isopropenyl acetate | 28.2 | 96.17 | [22] |
| Racemic 1-(1-naphthyl)ethylamine | Subtilisin | 2,2,2-trifluoroethyl butyrate | - | >90 | [9] |
| m- and p-aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | ~50 | >99 | [23] |
| (S)-ivabradine alcohol precursor | Pseudomonas cepacia Lipase | Hydrolysis of acetate | 30 | 96 | [24] |
Table 5: Specific Rotation of Common Chiral Building Blocks
| Compound | Configuration | Specific Rotation [α]D | Conditions | Reference |
| (R)-2-Butanol | R | -13.52° | Neat | [25] |
| (S)-2-Butanol | S | +13.52° | Neat | [25] |
| (S)-Ibuprofen | S | +54.5° | Methanol | [22] |
| (R)-Ibuprofen | R | -54.5° | Methanol | [22] |
| (+)-Carvone | - | +62.5° | - | [26] |
| (S)-(-)-Propranolol | S | -9.08° | c=1.0, EtOH | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis, resolution, and analysis of chiral building blocks.
Protocol 1: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation.[21]
Materials:
-
(E)-2-Hexen-1-ol
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
3Å molecular sieves
-
10% aqueous NaOH solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane and powdered 3Å molecular sieves. The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added via syringe, followed by L-(+)-diethyl tartrate.
-
The mixture is stirred for 10 minutes, after which (E)-2-hexen-1-ol is added.
-
A pre-cooled (-20 °C) anhydrous solution of TBHP in toluene is added slowly, ensuring the internal temperature remains below -10 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.
-
A 10% aqueous NaOH solution is added, and stirring is continued for 30 minutes until the two phases become clear.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting epoxy alcohol is purified by flash column chromatography.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol provides a general procedure for the enzymatic resolution of a racemic amine using Candida antarctica lipase B (CAL-B).[16]
Materials:
-
Racemic amine (e.g., 3-methoxycyclohexan-1-amine)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
1 M HCl solution
-
Base for neutralization (e.g., NaOH)
Procedure:
-
In a screw-cap vial, the racemic amine is dissolved in the organic solvent.
-
The acylating agent (typically 0.5 to 1.0 equivalents) is added to the solution.
-
Immobilized CAL-B is added, and the vial is sealed and placed on a shaker at a controlled temperature.
-
The reaction is monitored for conversion (aiming for ~50%) by GC or HPLC.
-
Once ~50% conversion is reached, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
The filtrate, containing the unreacted amine and the acylated amine (amide), is treated with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The unreacted amine is protonated and partitions into the aqueous phase, while the neutral amide remains in the organic phase.
-
The layers are separated. The amine is recovered from the aqueous phase by basification and extraction with an organic solvent. The amide can be isolated from the organic phase by evaporation of the solvent.
-
The enantiomeric excess of the resolved amine and the amine obtained after hydrolysis of the amide is determined by chiral GC or HPLC.
Protocol 3: Determination of Enantiomeric Excess using Mosher's Acid
This protocol describes the use of a chiral derivatizing agent, Mosher's acid chloride, to determine the enantiomeric excess of a chiral alcohol or amine by NMR spectroscopy.[27][28][29]
Materials:
-
Chiral alcohol or amine of unknown enantiomeric purity
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous solvent (e.g., CDCl₃ for NMR)
Procedure:
-
The experiment is conducted in two separate NMR tubes.
-
Tube 1: A sample of the chiral alcohol/amine is dissolved in the anhydrous NMR solvent. A slight excess of (R)-Mosher's acid chloride and a base (e.g., pyridine) are added.
-
Tube 2: A separate sample of the chiral alcohol/amine is treated similarly with (S)-Mosher's acid chloride.
-
The reactions are allowed to proceed to completion, forming diastereomeric Mosher's esters or amides.
-
¹H NMR and/or ¹⁹F NMR spectra are acquired for both diastereomeric products.
-
In the ¹H NMR spectrum, the signals for protons near the newly formed ester/amide linkage will appear at different chemical shifts for the two diastereomers.
-
The enantiomeric excess is calculated by integrating the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
ee (%) = [|Integral (major diastereomer) - Integral (minor diastereomer)| / |Integral (major diastereomer) + Integral (minor diastereomer)|] x 100
-
Protocol 4: Chiral Gas Chromatography (GC) for Separation of Alcohols
This protocol outlines a general procedure for the enantiomeric separation of volatile chiral alcohols.[15][30]
Equipment and Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Chiral GC column (e.g., CP Chirasil-DEX CB)
-
Chiral alcohol sample
-
High-purity solvent for dilution (e.g., dichloromethane)
-
High-purity carrier gas (e.g., hydrogen or helium)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the chiral alcohol sample in a suitable solvent.
-
GC Conditions:
-
Injector Temperature: Typically set to 230-250 °C.
-
Detector Temperature: Typically set to 250-275 °C.
-
Oven Temperature Program: An initial temperature is held for a short period, then ramped at a specific rate to a final temperature. A typical program might be: hold at 70 °C for 1 min, then ramp at 5 °C/min to 160 °C.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample.
-
Acquire the chromatogram. The two enantiomers will elute at different retention times.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [|Area (enantiomer 1) - Area (enantiomer 2)| / |Area (enantiomer 1) + Area (enantiomer 2)|] x 100
-
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the use of chiral building blocks.
Caption: Overview of strategies for obtaining chiral building blocks.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 6. Design, synthesis and evaluation of a chiral propranolol selector - Lookchem [lookchem.com]
- 7. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 20. gcms.cz [gcms.cz]
- 21. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 25. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 26. Stereoisomers [www2.chemistry.msu.edu]
- 27. researchgate.net [researchgate.net]
- 28. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 29. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-Boc-3-aminopiperidine from (S)-Nipecotic Acid
Introduction
(S)-1-Boc-3-aminopiperidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its constrained piperidine (B6355638) scaffold is a key structural motif in numerous bioactive molecules. (S)-Nipecotic acid, a derivative of the neurotransmitter GABA, serves as a readily available and cost-effective chiral starting material for the synthesis of this important intermediate.[1] This document outlines two common and effective synthetic routes for the preparation of this compound from (S)-nipecotic acid: one proceeding via a Hofmann rearrangement and the other through a Curtius rearrangement. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Key Synthetic Strategies
The conversion of a carboxylic acid to a protected amine in this context typically involves the transformation of the carboxyl group into a reactive intermediate that can undergo rearrangement to form an isocyanate. This isocyanate is then trapped to yield the desired protected amine. The two primary methods detailed here are the Hofmann and Curtius rearrangements.
-
Hofmann Rearrangement: This method involves the conversion of a primary amide to an amine with one fewer carbon atom. In this synthesis, the carboxylic acid of (S)-nipecotic acid is first converted to an amide, which is then treated with a halogenating agent (e.g., sodium hypochlorite) in the presence of a base.
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[2][3][4] The acyl azide can be prepared from the corresponding carboxylic acid or its derivatives. The resulting isocyanate is subsequently trapped with an alcohol to form a carbamate.[5]
Data Presentation
Table 1: Summary of Quantitative Data for the Hofmann Rearrangement Route
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | N-Boc Protection & Esterification | (S)-Nipecotic acid ethyl ester | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | Dichloromethane (B109758) | 0-10 | - | 95 | [6] |
| 2 | Ammonolysis | (S)-N-Boc-3-piperidine ethyl formate (B1220265) | Ammonia (B1221849) | 1,4-Dioxane | - | - | - | [6] |
| 3 | Hofmann Rearrangement | (S)-N-Boc-3-piperidine formamide (B127407) | Sodium hypochlorite (B82951), Sodium hydroxide (B78521) | Water | 70 | 45 min | 89 | [6] |
Table 2: Summary of Quantitative Data for the Curtius Rearrangement Route
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | N-Boc Protection | (S)-Nipecotic acid | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | RT | 12 h | High | General Procedure |
| 2 | Curtius Rearrangement | (S)-1-Boc-piperidine-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Toluene, tert-Butanol (B103910) | 80-100 | 2-4 h | Moderate-High | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from the procedure described in patent CN101565397B.[6]
Step 1: Synthesis of (S)-N-Boc-3-piperidine ethyl formate
-
Dissolve (S)-nipecotic acid ethyl ester (0.2 mol) and triethylamine (0.4 mol) in dichloromethane (150 mL).
-
Cool the solution to below 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.24 mol) in dichloromethane (100 mL) while maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution (3 x 50 mL), 5% HCl (3 x 50 mL), and saturated brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) for 6 hours.
-
Filter and evaporate the solvent under reduced pressure to obtain (S)-N-Boc-3-piperidine ethyl formate.
Step 2: Synthesis of (S)-N-Boc-3-piperidine formamide
-
Dissolve the (S)-N-Boc-3-piperidine ethyl formate from the previous step in 1,4-dioxane.
-
Subject the solution to ammonolysis. (Note: The patent does not provide specific conditions for ammonolysis, which typically involves treating the ester with a saturated solution of ammonia in an appropriate solvent, often at elevated pressure in a sealed vessel).
-
After the reaction is complete, evaporate the solvent to dryness.
-
Recrystallize the residue to obtain pure (S)-N-Boc-3-piperidine formamide.
Step 3: Synthesis of this compound
-
Prepare a solution of sodium hydroxide in water.
-
Add sodium hypochlorite to the sodium hydroxide solution.
-
Add the (S)-N-Boc-3-piperidine formamide dropwise to the cooled hypochlorite solution.
-
Heat the reaction mixture to 70 °C for 45 minutes.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic phases, wash with saturated brine (3 x 50 mL), and dry over anhydrous sodium sulfate for 6 hours.
-
Evaporate the solvent under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This protocol is a general procedure based on established methods for the Curtius rearrangement using diphenylphosphoryl azide (DPPA).[5]
Step 1: Synthesis of (S)-1-Boc-piperidine-3-carboxylic acid
-
Dissolve (S)-nipecotic acid in a mixture of dioxane and water.
-
Add sodium hydroxide to deprotonate the carboxylic acid.
-
Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent to yield (S)-1-Boc-piperidine-3-carboxylic acid.
Step 2: One-pot Curtius Rearrangement to this compound
-
To a stirred solution of (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1-1.5 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl azide.
-
Add tert-butanol (which will act as the isocyanate trap) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography to obtain this compound.
Safety Precautions:
-
Organic azides, including the acyl azide intermediate and DPPA, are potentially explosive and toxic. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale.[5]
-
Isocyanates are reactive and can be irritants. Avoid inhalation and skin contact.[5]
-
The Curtius rearrangement evolves nitrogen gas, which can lead to a build-up of pressure in a closed system. Ensure the reaction vessel is properly vented.[5]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Traditional chemical synthesis routes to obtain this enantiomerically pure intermediate often involve harsh reaction conditions, multiple steps, and costly resolving agents, leading to lower yields and significant environmental impact.[1][2][3][4][5] Biocatalytic methods, employing enzymes such as transaminases, offer a highly efficient, selective, and sustainable alternative for the synthesis of chiral amines.[1][2][3][4][6] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using ω-transaminases.
Principle of the Method
The enzymatic synthesis of this compound is achieved through the asymmetric amination of the prochiral ketone, 1-Boc-3-piperidone. An (S)-selective ω-transaminase (ω-TA) catalyzes the transfer of an amino group from an amine donor, such as isopropylamine (B41738), to the ketone substrate. This reaction produces the desired (S)-enantiomer with high enantiomeric excess (e.e.) and conversion rates. The use of immobilized enzymes further enhances the process by allowing for enzyme recyclability, improved stability, and suitability for continuous flow systems.[6][7][8][9]
Data Presentation
Table 1: Performance of Immobilized ω-Transaminase (ATA-W12) in a Continuous Flow System
| Parameter | Value | Reference |
| Enzyme | ω-Transaminase (ATA-W12) | [9] |
| Support for Immobilization | Amino-ethylenediamine-modified epoxide resin | [7][9] |
| Binding Efficiency | >95% | [7][9] |
| Activity Recovery | 75% | [7][9] |
| Conversion Rate (10 min residence) | 95% | [7][9] |
| Operational Stability (15 cycles) | 90% residual activity | [7][9] |
| Space-Time Yield (24h operation) | 930.73 g·L⁻¹·day⁻¹ | [7][9][10] |
Table 2: Batch Reaction for the Synthesis of (R)-1-Boc-3-aminopiperidine using a Recombinant E. coli Catalyst*
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli expressing transaminase | [11] |
| Substrate Concentration | 100 g/L N-tert-butoxycarbonyl-3-piperidone | [11] |
| Amine Donor | 0.5 M Isopropylamine | [11] |
| pH | 8.0 | [11] |
| Temperature | 30°C | [11] |
| Reaction Time | 24 hours | [11] |
| Conversion Rate | 25% | [11] |
| Enantiomeric Excess (e.e.) | >99.77% | [11][12] |
*Note: This protocol is for the (R)-enantiomer but demonstrates a viable batch process using a whole-cell biocatalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound in a Continuous Flow System Using Immobilized ω-Transaminase
This protocol is based on the efficient synthesis using a covalently immobilized ω-transaminase on a modified epoxy resin.[7][9]
Materials:
-
ω-Transaminase (e.g., ATA-W12)
-
Epoxy resin (for immobilization)
-
Ethylenediamine (B42938) (EDA)
-
1-Boc-3-piperidone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Glass column for continuous flow reactor
-
Peristaltic pump
-
HPLC with a chiral column for analysis
Procedure:
-
Enzyme Immobilization:
-
Continuous Flow Reactor Setup:
-
Pack a glass column with the immobilized ω-transaminase.
-
Connect the column to a peristaltic pump to control the flow rate of the reaction mixture.
-
-
Reaction Mixture Preparation:
-
Prepare a solution containing 1-Boc-3-piperidone, isopropylamine as the amine donor, and pyridoxal-5'-phosphate (PLP) as the cofactor in a suitable buffer (e.g., 0.1 M TEOA buffer, pH 8).
-
-
Continuous Flow Reaction:
-
Product Isolation and Purification:
-
Collect the reaction effluent from the column.
-
Extract the product, this compound, using an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product further if necessary, for example, by column chromatography.
-
-
Analysis:
-
Determine the conversion rate and enantiomeric excess of the product by HPLC using a chiral column.
-
Visualizations
Caption: Workflow for the continuous enzymatic synthesis of this compound.
Caption: Enzymatic reaction pathway for the synthesis of this compound.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Page loading... [wap.guidechem.com]
- 12. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Aminopiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 3-aminopiperidines are crucial building blocks in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1] Traditional chemical methods for their synthesis often involve harsh conditions, expensive reagents, and lack stereocontrol.[2] Biocatalytic methods offer a green and efficient alternative, utilizing enzymes to produce enantiomerically pure 3-aminopiperidines with high selectivity under mild conditions.[3] This document provides detailed application notes and protocols for three key biocatalytic strategies: Asymmetric synthesis using ω-transaminases, a multi-enzyme cascade involving galactose oxidase and imine reductase, and enzymatic kinetic resolution using lipases.
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] This method allows for the direct asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.[1][5]
Application Notes:
The asymmetric synthesis of both enantiomers of 3-amino-1-Boc-piperidine can be achieved by the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases.[1][6] The use of isopropylamine (B41738) as an amine donor is common, and the reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the acetone (B3395972) by-product.[1] Immobilized enzymes are preferred as they offer increased stability, reusability, and simplified product purification.[1]
Data Presentation:
Table 1: Performance of various immobilized ω-Transaminases in the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine.
| Enzyme | Target Enantiomer | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-256 | (S)-enantiomer | 24 | >99 | >99 |
| ATA-025 | (R)-enantiomer | 24 | >99 | >99 |
| ATA-013 | (R)-enantiomer | 24 | 80 | >99 |
| ATA-036 | (R)-enantiomer | 24 | 60 | >99 |
Data synthesized from a study by G. R. Molina et al. (2019).[6]
Experimental Workflow:
Caption: Workflow for transaminase-catalyzed synthesis.
Experimental Protocol:
-
Reaction Setup: In a glass vial, add 1-Boc-3-piperidone (e.g., 10 mM), isopropylamine (e.g., 1 M), and pyridoxal-5'-phosphate (PLP) (e.g., 1 mM) to a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).[6]
-
Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025 for the (R)-enantiomer or ATA-256 for the (S)-enantiomer, at a loading of e.g., 10 mg/mL).[6]
-
Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 50°C) with agitation for a specified time (e.g., 24 hours).[6]
-
Reaction Quenching and Work-up: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.[6]
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Analysis: Determine the conversion and enantiomeric excess of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography.
Multi-enzyme Cascade for L-3-N-Cbz-aminopiperidine Synthesis
This innovative one-pot cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to synthesize L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[2][7][8] This streamlined approach avoids the isolation of unstable intermediates and leads to products with high enantiopurity.[2][7]
Application Notes:
The cascade begins with the oxidation of the primary alcohol of the substrate to an aldehyde by GOase. This aldehyde spontaneously cyclizes to form a cyclic imine, which is then reduced by an IRED to the final aminopiperidine product.[2][8] The choice of both GOase and IRED variants is crucial for achieving high yields.
Data Presentation:
Table 2: Screening of Galactose Oxidase and Imine Reductase Variants.
| Galactose Oxidase (GOase) | Imine Reductase (IRED) | Analytical Yield (%) of L-3-N-Cbz-aminopiperidine |
| GOase M3-5 | IRED-1 | 10-20 |
| GOase M3-5 | IRED-2 | 20-40 |
| GOase M3-5 | IRED-3 | 40-60 |
| GOase M3-5 | IRED-4 | 60-80 |
| GOase M3-5 | IRED-5 | >80 |
| GOase F2 | IRED-1 | <10 |
| GOase F2 | IRED-2 | 10-20 |
| GOase F2 | IRED-3 | 20-40 |
| GOase F2 | IRED-4 | 40-60 |
| GOase F2 | IRED-5 | 60-80 |
Data is illustrative based on findings by Ford et al. (2020), showing the impact of enzyme selection on product yield.[2][8]
Experimental Workflow:
Caption: Multi-enzyme cascade for aminopiperidine synthesis.
Experimental Protocol:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing N-Cbz-L-ornithinol (e.g., 3 mM) in a suitable buffer (e.g., 50 mM NaPi buffer, pH 7.5).[2][8]
-
Cofactor and Auxiliary Enzymes: Add NADPH (or a cofactor regeneration system), catalase, and horseradish peroxidase (HRP).
-
Enzyme Addition: Add the selected galactose oxidase variant (e.g., GOase M3-5) and imine reductase variant (e.g., IRED-5).[2][8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 16 hours).[2][8]
-
Work-up: Quench the reaction and extract the product with an organic solvent.
-
Analysis: The analytical yield can be determined by GC-FID. The enantiomeric purity is confirmed by chiral HPLC, which should show a single enantiomer preserving the L-configuration from the starting material.[2]
Enzymatic Kinetic Resolution (EKR) of 3-Aminopiperidine
Kinetic resolution is a technique to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme.[9] For racemic 3-aminopiperidine, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer.[10]
Application Notes:
The efficiency of the kinetic resolution depends on the choice of lipase, acylating agent, and solvent.[10] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly stereoselective biocatalyst for the resolution of amines.[10] The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[10]
Data Presentation:
Table 3: Representative Data for Enzymatic Kinetic Resolution of Primary Amines.
| Racemic Amine | Acylating Agent | Lipase | Solvent | Time (h) | Conversion (%) | ee (Amine, %) | ee (Amide, %) |
| 1-Phenylethylamine | Ethyl acetate | CALB | MTBE | 24 | 50 | >99 | 98 |
| 1-(4-Bromophenyl)ethylamine | Isopropyl 2-ethoxyacetate | CALB | Toluene | 48 | 49 | 97 | >99 |
| 3-Methoxycyclohexan-1-amine | Ethyl acetate | CALB | MTBE | 72 | 51 | 98 | 96 |
This table provides representative data for the kinetic resolution of various amines to illustrate the principle, as specific data for 3-aminopiperidine was not available in the initial search. The principles are directly applicable.[9][10]
Logical Relationship Diagram:
Caption: Logical steps in enzymatic kinetic resolution.
Experimental Protocol (General):
-
Enzyme Preparation (if needed): If using a non-immobilized enzyme, suspend it in a buffer, stir, filter, and dry under vacuum.[10]
-
Reaction Setup: In a screw-cap vial, dissolve racemic 3-aminopiperidine (e.g., 1.0 equiv) in an anhydrous organic solvent (e.g., MTBE or toluene).[9]
-
Acylating Agent: Add the acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg/mL).[9][10]
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C).[9]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.[9]
-
Reaction Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.[10]
-
Product Separation:
-
Acid-Base Extraction: Add a dilute aqueous acid (e.g., 1 M HCl) to the filtrate. The unreacted amine will move to the aqueous phase, while the neutral amide remains in the organic phase. Separate the layers. The amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]
-
Chromatography: Alternatively, separate the amide and amine using silica gel column chromatography.[10]
-
-
Analysis: Determine the enantiomeric excess of the separated amine and the amide (which can be hydrolyzed back to the amine for analysis) using chiral GC or HPLC.[10]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Hydrogenation in the Synthesis of Enantioenriched 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioenriched 3-aminopiperidine derivatives are crucial building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors represents a highly efficient and atom-economical method for accessing these chiral motifs with excellent stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis of enantioenriched 3-aminopiperidine derivatives via rhodium- and iridium-catalyzed asymmetric hydrogenation.
The 3-aminopiperidine scaffold is a key pharmacophore found in a variety of pharmaceuticals, including drugs for treating neurological disorders.[1] Its derivatives are integral to the development of novel therapeutic compounds, contributing to enhanced solubility and bioavailability of drug candidates.[1]
Core Concepts: Asymmetric Hydrogenation of Tetrahydropyridines
The primary strategy for the enantioselective synthesis of 3-aminopiperidines involves the asymmetric hydrogenation of a prochiral tetrahydropyridine precursor. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and iridium, in conjunction with chiral phosphine (B1218219) ligands. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity (ee).
A common substrate class for this reaction is N-protected 1,2,3,6-tetrahydropyridines bearing an amino or protected amino group at the 3-position. The hydrogenation of the double bond creates two new stereocenters, and the chiral catalyst directs the addition of hydrogen from one face of the molecule, leading to the formation of a single desired stereoisomer.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following tables summarize the performance of various rhodium and iridium catalyst systems in the asymmetric hydrogenation of tetrahydropyridine derivatives to yield enantioenriched piperidines.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation
| Substrate | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (psi) | Temp. (°C) | ee (%) | Reference |
| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)₂(BF₄) | Walphos 003 | Methanol | 220 | RT | >99 | [2] |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium (B92312) Salts
| Substrate (2-substituted pyridinium salt) | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (psi) | Temp. (°C) | ee (%) | Reference |
| 2-Phenylpyridinium bromide | [{Ir(cod)Cl}₂] | (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 93 (S) | [3] |
| 2-(4-Methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}₂] | (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 92 | [3] |
| 2-(4-Chlorophenyl)pyridinium bromide | [{Ir(cod)Cl}₂] | (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 92 | [3] |
| 2-(4-Fluorophenyl)pyridinium bromide | [{Ir(cod)Cl}₂] | (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 93 | [3] |
| 2-(4-Trifluoromethylphenyl)pyridinium bromide | [{Ir(cod)Cl}₂] | (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 600 | 28 | 93 | [3] |
Experimental Protocols
The following are generalized protocols for the asymmetric hydrogenation of tetrahydropyridine derivatives. Note: These protocols should be adapted and optimized for specific substrates and catalyst systems. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Protected 3-Amino-1,2,3,6-tetrahydropyridine
This protocol is adapted from a typical procedure for the asymmetric hydrogenation of pyridinium salts.[3]
Materials:
-
N-protected 3-amino-1,2,3,6-tetrahydropyridine substrate (1.0 equiv)
-
[{Ir(cod)Cl}₂] (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer) (0.01 equiv)
-
Chiral phosphine ligand (e.g., (R)-SynPhos) (0.022 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Dichloromethane 1:1 mixture)
-
Hydrogen gas (high purity)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
High-pressure stainless steel autoclave equipped with a magnetic stir bar
-
Schlenk line or glovebox
-
Standard laboratory glassware
-
Syringes and needles
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a stream of argon, add [{Ir(cod)Cl}₂] (0.01 equiv) and the chiral phosphine ligand (0.022 equiv) to a Schlenk flask. Add anhydrous, degassed solvent (e.g., 2-3 mL of PhMe/CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Reaction Setup: In the autoclave, place the N-protected 3-amino-1,2,3,6-tetrahydropyridine substrate (1.0 equiv).
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave containing the substrate via syringe.
-
Hydrogenation: Seal the autoclave, and purge with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 600 psi) with hydrogen.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) for 20-24 hours.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Add saturated aqueous sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 3-aminopiperidine derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Protected Tetrahydropyridinium Salt
This protocol is based on the highly enantioselective hydrogenation of a fluorinated tetrahydropyridinium salt.[2]
Materials:
-
N-protected tetrahydropyridinium salt substrate (e.g., N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride) (1.0 equiv)
-
Rh(NBD)₂(BF₄) (Bis(norbornadiene)rhodium(I) tetrafluoroborate) (e.g., 0.01 equiv)
-
Chiral phosphine ligand (e.g., Walphos 003) (e.g., 0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Solvents for work-up and purification
Equipment:
-
High-pressure stainless steel autoclave equipped with a magnetic stir bar
-
Schlenk line or glovebox
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Rh(NBD)₂(BF₄) and the chiral ligand in degassed methanol.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the tetrahydropyridinium salt substrate in degassed methanol.
-
Reaction Initiation: Transfer the substrate solution to the autoclave. Add the catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 220 psi).
-
Reaction: Stir the reaction at room temperature until the reaction is complete (monitor by TLC, LC-MS, or ¹H NMR).
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or SFC. In some cases, the crude product is of high enough purity and enantioselectivity to be used in the next step without further purification.[2]
Visualizations
The following diagrams illustrate the key processes involved in the asymmetric hydrogenation for the synthesis of enantioenriched 3-aminopiperidine derivatives.
Caption: General Reaction Scheme for Asymmetric Hydrogenation.
Caption: Experimental Workflow for Asymmetric Hydrogenation.
References
Application Notes and Protocols: (S)-1-Boc-3-aminopiperidine in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-1-Boc-3-aminopiperidine, and its corresponding (R)-enantiomer after deprotection, as a key chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document outlines the synthesis of prominent DPP-4 inhibitors, Alogliptin and Linagliptin (B1675411), presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in research and development.
Introduction to DPP-4 Inhibition and the Role of Chiral Aminopiperidines
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, making it an effective therapeutic strategy for the management of type 2 diabetes mellitus.
The chiral aminopiperidine scaffold is a key pharmacophore in many potent and selective DPP-4 inhibitors. Specifically, the (R)-enantiomer of 3-aminopiperidine has been shown to effectively interact with the active site of the DPP-4 enzyme.[2] The synthesis of these inhibitors often employs the readily available (S)- or (R)-1-Boc-3-aminopiperidine, which provides a stable, protected amine for facile coupling reactions, with the Boc (tert-butyloxycarbonyl) group being easily removed in the final steps of the synthesis.
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Synthesis of Alogliptin using (R)-3-Aminopiperidine
Alogliptin is a potent and selective DPP-4 inhibitor. A common synthetic route involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine. The synthesis typically starts with the Boc-protected aminopiperidine, which is deprotected prior to the final coupling or deprotected in situ.
Experimental Workflow for Alogliptin Synthesis
Detailed Experimental Protocol: Synthesis of Alogliptin Benzoate
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
A detailed protocol for this initial step can be found in the literature, often starting from 6-chlorouracil and 2-(bromomethyl)benzonitrile.[3]
Step 2: Synthesis of tert-butyl (R)-(1-(1-((2-cyanophenyl)methyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate (Boc-Alogliptin)
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in a mixture of isopropanol and water is added (R)-3-Boc-aminopiperidine (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to reflux (approximately 80-85 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude Boc-Alogliptin, which can be used in the next step without further purification or purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Alogliptin
-
The crude Boc-Alogliptin from the previous step is dissolved in a suitable solvent such as dioxane or methanol (B129727).
-
An excess of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or HPLC).
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude Alogliptin hydrochloride or trifluoroacetate (B77799) salt.
Step 4: Formation and Purification of Alogliptin Benzoate
-
The crude Alogliptin salt is dissolved in ethanol, and a solution of benzoic acid (1.0-1.1 eq) in ethanol is added.
-
The mixture is stirred, and the Alogliptin benzoate salt precipitates. The precipitation can be enhanced by cooling the mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Alogliptin benzoate.[4]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Quantitative Data for Alogliptin Synthesis
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6-Chlorouracil, 2-(bromomethyl)benzonitrile | NaH, LiBr | DMF/DMSO | Room Temp | 12-24 | ~54 | >95 |
| 2 | Intermediate from Step 1, (R)-3-Boc-aminopiperidine | K₂CO₃ | Isopropanol/Water | 80-85 | 12-24 | 70-85 | >90 (crude) |
| 3 | Boc-Alogliptin | HCl or TFA | Dioxane or Methanol | Room Temp | 2-4 | >95 (crude) | - |
| 4 | Alogliptin Salt, Benzoic Acid | - | Ethanol | Room Temp | 1-2 | 80-90 | >99.5 |
Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.
Synthesis of Linagliptin using (R)-3-Aminopiperidine
Linagliptin is another prominent DPP-4 inhibitor featuring a xanthine (B1682287) backbone. The synthesis involves the coupling of an 8-bromo-xanthine derivative with (R)-3-aminopiperidine.
Experimental Workflow for Linagliptin Synthesis
Detailed Experimental Protocol: Synthesis of Linagliptin
Step 1: Synthesis of tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Boc-Linagliptin)
-
In a suitable reactor, suspend 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (1.0 eq), (R)-3-Boc-aminopiperidine (1.2-1.6 eq), and potassium carbonate (3-7 eq) in acetonitrile.[5]
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours, monitoring the reaction by HPLC.[5]
-
After completion, cool the reaction mixture and add hot water (around 70 °C) slowly to precipitate the product.
-
Stir the suspension at room temperature, filter the solid, wash with water, and dry to obtain crude Boc-Linagliptin.
Step 2: Synthesis of Linagliptin
-
Dissolve the crude Boc-Linagliptin in a mixture of methanol and water.
-
Add a strong acid, such as hydrochloric acid, to facilitate the removal of the Boc protecting group.
-
Stir the reaction at room temperature until completion.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the Linagliptin free base.
-
Filter the solid, wash with water, and dry to obtain crude Linagliptin.
Step 3: Purification of Linagliptin
-
The crude Linagliptin can be purified by recrystallization. A common solvent system is a mixture of methanol and methyl tert-butyl ether (MTBE).[6]
-
Dissolve the crude product in a minimal amount of hot methanol and then slowly add MTBE until turbidity is observed.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Collect the purified Linagliptin by filtration, wash with cold MTBE, and dry under vacuum.
Quantitative Data for Linagliptin Synthesis
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 8-Bromo-xanthine derivative, (R)-3-Boc-aminopiperidine | K₂CO₃ | Acetonitrile | 80-85 | 24-48 | ~98 (crude) | ~92 (crude) |
| 2 | Boc-Linagliptin | HCl | Methanol/Water | Room Temp | 2-4 | >90 | >95 (crude) |
| 3 | Crude Linagliptin | - | Methanol/MTBE | - | - | 85-95 (recrystallization) | >99.8 |
Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.
In Vitro DPP-4 Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of synthesized compounds against DPP-4 using a fluorogenic substrate.
Experimental Workflow for DPP-4 Inhibition Assay
Detailed Protocol
-
Reagent Preparation :
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme: Dilute human recombinant DPP-4 to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration (e.g., 200 µM) in assay buffer.[7]
-
Inhibitor: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format) :
-
In a black 96-well microplate, add 26 µL of the test compound solution (or DMSO for the control) and 24 µL of the diluted DPP-4 enzyme solution to each well.[7]
-
Incubate the plate at 37°C for 10 minutes.[7]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data for DPP-4 Inhibition
| Compound | IC₅₀ (nM) |
| Alogliptin | <10 |
| Linagliptin | 1 |
| Sitagliptin | 18 |
Note: IC₅₀ values are approximate and can vary based on assay conditions.[7][8]
Conclusion
This compound is a critical and versatile chiral intermediate for the synthesis of a variety of DPP-4 inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working in the field of diabetes drug discovery. The straightforward coupling and deprotection steps, combined with the high enantiomeric purity of the starting material, enable the efficient and stereoselective synthesis of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
Application of (S)-1-Boc-3-aminopiperidine in Alogliptin Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of the chiral intermediate, 1-Boc-3-aminopiperidine, in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin (B1666894). Detailed experimental protocols for the key synthetic transformations, quantitative data summaries, and visualizations of the synthetic workflow and biological mechanism of action are presented. It is important to note that for the synthesis of alogliptin, the (R)-enantiomer, (R)-1-Boc-3-aminopiperidine, is utilized to achieve the desired stereochemistry in the final active pharmaceutical ingredient. This guide will therefore focus on the application of the (R)-enantiomer.
Introduction
Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which is a key therapeutic target for the management of type 2 diabetes mellitus.[1][2] The chemical structure of alogliptin features a chiral (R)-3-aminopiperidine moiety, which is crucial for its interaction with the DPP-4 enzyme.[3] The synthesis of alogliptin typically involves the coupling of a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine or its protected form, (R)-1-Boc-3-aminopiperidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent side reactions and is removed in a subsequent step to yield the final compound.[4]
Synthetic Pathway Overview
The synthesis of alogliptin utilizing (R)-1-Boc-3-aminopiperidine can be broadly divided into three key stages:
-
Synthesis of the Pyrimidinedione Intermediate: This involves the construction of the 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile core.
-
Coupling Reaction: Nucleophilic substitution reaction between the pyrimidinedione intermediate and (R)-1-Boc-3-aminopiperidine to form Boc-protected alogliptin.
-
Deprotection: Removal of the Boc protecting group to yield alogliptin.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This protocol describes a common method for the synthesis of the key pyrimidinedione intermediate.
Step 1: Alkylation of 6-Chlorouracil
-
To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.
Step 2: Methylation of the N-benzyluracil derivative
-
Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil (B121893) intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
Coupling of Pyrimidinedione Intermediate with (R)-3-aminopiperidine dihydrochloride (B599025)
This protocol details the nucleophilic substitution reaction to introduce the chiral amine. While the user requested information on (S)-1-Boc-3-aminopiperidine, this protocol uses the commercially available (R)-3-aminopiperidine dihydrochloride salt, which is functionally equivalent for this coupling step after in-situ free-basing. A similar protocol would be followed for the Boc-protected version, with a subsequent deprotection step.
-
In a suitable reaction vessel, charge isopropyl alcohol, 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile, (R)-3-aminopiperidine dihydrochloride, sodium carbonate, and a catalytic amount of potassium iodide.[4]
-
Heat the reaction mixture to 65-70°C and maintain this temperature for 12 to 14 hours.[4]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).[4]
-
After completion, filter the reaction mass and wash the solid with isopropyl alcohol.[4]
-
The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.
Boc Deprotection of Boc-Alogliptin
This protocol describes the removal of the Boc protecting group using acidic conditions. Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected alogliptin in anhydrous dichloromethane (B109758) (DCM).
-
Add TFA to the solution (a common concentration is 20-50% v/v TFA in DCM).
-
Stir the reaction mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Method B: Using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve the Boc-protected alogliptin in a minimal amount of a suitable co-solvent if necessary (e.g., methanol (B129727) or DCM).
-
Add a 4M solution of HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected alogliptin hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
If a precipitate forms, collect the solid by filtration and wash with anhydrous diethyl ether.
-
If the product remains in solution, remove the solvent in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.
-
Dry the resulting solid under vacuum to obtain the pure alogliptin hydrochloride.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of alogliptin.
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Alkylation | 6-Chlorouracil, 2-(Bromomethyl)benzonitrile | NaH, LiBr, DMF-DMSO | 54 | - | [5] |
| Methylation | N-Benzyluracil derivative, Iodomethane | NaH, DMF/THF | 72 | - | [5] |
| Coupling | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride | NaHCO3, Methanol (reflux) or K2CO3, aqueous isopropanol | - | >95 | [2] |
| Overall (3 stages) | - | - | 20-25 | - | [5] |
Mechanism of Action of Alogliptin
Alogliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] The increased levels of active incretins lead to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[6][7]
Conclusion
The use of (R)-1-Boc-3-aminopiperidine is a critical step in the synthesis of alogliptin, enabling the introduction of the essential chiral aminopiperidine moiety. The synthetic routes are well-established, involving a key coupling reaction followed by a standard Boc deprotection. The protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the development and synthesis of alogliptin and related DPP-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Protocol for Boc Deprotection of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of (S)-1-Boc-3-aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents. Two common and effective methods utilizing hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are presented, complete with experimental procedures, a comparative data summary, and visual workflows to guide researchers in achieving efficient and clean deprotection.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The Boc protecting group allows for selective functionalization at other positions of the molecule. Its subsequent removal is a critical step to liberate the piperidine (B6355638) nitrogen for further synthetic transformations. The choice of deprotection conditions is crucial to ensure high yield and purity of the desired (S)-3-aminopiperidine product. Acid-catalyzed removal of the Boc group is the most common strategy, proceeding via protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] This application note details two robust protocols for this transformation.
Comparative Data of Boc Deprotection Methods
The selection of the deprotection reagent can be influenced by factors such as substrate compatibility, desired salt form of the product, and reagent handling considerations. The following table summarizes quantitative data for the deprotection of this compound using different acidic conditions.
| Reagent | Solvent | Temperature | Time | Yield | Purity | Salt Form | Reference |
| Concentrated HCl | Methanol (B129727) | Reflux | 1 hour | 55% | 98% (HNMR) | Dihydrochloride (B599025) | [2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 hours | >90% (Typical) | High | Trifluoroacetate (B77799) | General Protocol |
Experimental Protocols
Protocol 1: Boc Deprotection using Hydrochloric Acid in Methanol
This protocol describes the deprotection of this compound to yield (S)-3-aminopiperidine dihydrochloride.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of the N-Boc protected intermediate in methanol, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and continue stirring for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the solid with cold methanol to remove any residual impurities.
-
Dry the solid under vacuum to obtain (S)-3-aminopiperidine dihydrochloride.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol provides a general and widely used method for Boc deprotection at room temperature.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (for a 1:1 TFA:DCM mixture). For sensitive substrates, the concentration of TFA can be reduced to 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
Work-up for the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-aminopiperidine.
-
Work-up for the salt: a. After removal of the solvent and excess TFA, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol). b. Add diethyl ether to precipitate the trifluoroacetate salt. c. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
References
Application Notes and Protocols for Coupling Reactions Involving (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-aminopiperidine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into a variety of therapeutic candidates. Its unique structural features, including a protected secondary amine within the piperidine (B6355638) ring and a reactive primary amine at the 3-position, make it a versatile scaffold for generating libraries of complex molecules. These application notes provide detailed protocols for common coupling reactions involving this compound, including amide bond formation, urea (B33335) synthesis, and reductive amination.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for these reactions. The primary amine at the 3-position readily couples with a wide range of carboxylic acids to form stable amide linkages. This reaction is central to the synthesis of numerous kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK).
Quantitative Data for Amide Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A widely used and cost-effective method.[1] |
| HATU | - | DIPEA | DMF | 2 - 6 | 85 - 95 | Generally provides high yields and is suitable for sterically hindered substrates.[1] |
| PyBOP | - | DIPEA | DMF | 2 - 8 | 80 - 95 | Another effective reagent, particularly in peptide synthesis. |
| T3P | - | Pyridine | EtOAc | 1 - 4 | 80 - 92 | A versatile and efficient coupling reagent. |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Workflow for Amide Bond Formation.
Urea Formation
The primary amine of this compound can react with isocyanates or their synthetic equivalents to form urea derivatives. This functionality is also found in various biologically active molecules. A one-pot synthesis from Boc-protected amines provides an efficient route to these compounds.[2][3][4]
Quantitative Data for One-Pot Urea Synthesis
| Amine | Dehydrating Agent | Base | Solvent | Time (h) | Yield (%) | Notes |
| Primary or Secondary Amine | Trifluoromethanesulfonyl anhydride (B1165640) | 2-Chloropyridine (B119429) | DCM | 1 - 3 | 80 - 96 | In situ generation of isocyanate from the Boc-protected amine.[2] |
Experimental Protocol: One-Pot Urea Synthesis
This protocol describes the formation of a urea by reacting this compound with a primary or secondary amine via an in situ generated isocyanate.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
2-Chloropyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and 2-chloropyridine (1.1 equivalents) in anhydrous DCM at -78 °C, add trifluoromethanesulfonyl anhydride (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate the isocyanate in situ.
-
Add the primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for One-Pot Urea Synthesis.
Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds. The primary amine of this compound can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
Quantitative Data for Reductive Amination
| Carbonyl | Reducing Agent | Solvent | Time (h) | Yield (%) | Notes |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCE or DCM | 6 - 24 | 70 - 90 | A mild and widely used reducing agent for reductive amination.[5] |
| Ketone | NaBH₃CN | MeOH | 12 - 48 | 60 - 85 | Often requires acidic conditions to facilitate imine formation.[5] |
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in DCM or DCE, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for Reductive Amination.
Application in Drug Discovery: Targeting the BTK Signaling Pathway
Derivatives of this compound are key components of several inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[7] BTK inhibitors that incorporate the (S)-3-aminopiperidine moiety can effectively block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.
Caption: Simplified BTK Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is paramount for the efficacy and safety of the final drug products. Notably, it is a key intermediate in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This document provides detailed application notes and experimental protocols for the large-scale production of this compound, focusing on enzymatic synthesis, synthesis from the chiral pool, and classical resolution methods.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of numerous pharmaceutical agents.[1] Its primary application lies in the development of DPP-4 inhibitors. The (S)-amino group of the piperidine (B6355638) ring is crucial for the interaction with the target enzyme, leading to potent and selective inhibition.
Key Pharmaceutical Applications:
-
DPP-4 Inhibitors: This class of drugs, including linagliptin (B1675411) and alogliptin, relies on the chiral structure of this compound for their therapeutic effect.[2][3]
-
Novel Inhibitors: It also serves as a key intermediate for the synthesis of other novel inhibitors, such as CHK1 inhibitors and PI3Kδ inhibitors.
Synthesis Methodologies: A Comparative Overview
Several synthetic routes for the large-scale production of this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on factors such as cost, efficiency, scalability, and environmental impact.
Comparison of Large-Scale Synthesis Routes
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Enzymatic Asymmetric Synthesis | 1-Boc-3-piperidone | ω-Transaminase, Amine Donor (e.g., Isopropylamine), PLP | 70-95%[1][4] | >99%[5] | High enantioselectivity, Mild reaction conditions, Environmentally friendly | Enzyme cost and stability can be a concern |
| Synthesis from Chiral Pool | L-Glutamic Acid | Boc₂O, NaBH₄, TsCl, Amines | 44-55% (overall) | High (from chiral precursor) | Utilizes a readily available and inexpensive chiral starting material | Multi-step synthesis, Lower overall yield |
| Classical Resolution | Racemic 1-Boc-3-aminopiperidine | Chiral Resolving Agent (e.g., (L)-Mandelic Acid, Chiral Phosphoric Acids) | <50% (per cycle) | >99% | Well-established technology | Theoretical maximum yield of 50% per resolution cycle, Requires recycling of the unwanted enantiomer |
Experimental Protocols
Enzymatic Asymmetric Synthesis via Reductive Amination
This method employs an ω-transaminase to catalyze the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to directly yield the desired (S)-enantiomer with high enantiopurity.[1][5]
Protocol for Batch Process:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM triethanolamine (B1662121) buffer, pH 7.5).
-
Addition of Reagents: Add isopropylamine (B41738) (as the amine donor) to a final concentration of 1.1 M and pyridoxal-5'-phosphate (PLP) to a final concentration of 1.4 mM.
-
Enzyme Addition: Introduce the immobilized ω-transaminase (e.g., ATA-025-IMB) to the reaction mixture.
-
Substrate Addition: Add a solution of 1-Boc-3-piperidone in a minimal amount of a co-solvent like DMSO.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by HPLC.
-
Work-up: Upon completion, filter off the immobilized enzyme for reuse. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Protocol for Continuous Flow Process:
A continuous flow system can be established for enhanced efficiency and scalability.[4]
-
System Setup: Pack a column with the immobilized ω-transaminase.
-
Reagent Stream: Prepare a solution containing 1-Boc-3-piperidone, isopropylamine, and PLP in a suitable buffer with a co-solvent.
-
Reaction: Pump the reagent stream through the packed bed reactor at a controlled flow rate and temperature.
-
Collection and Purification: The product stream is collected at the outlet of the reactor. The this compound can be isolated by extraction and subsequent purification steps. This system was operated for 24 hours and achieved a space-time yield of 930.73 g·L⁻¹·day⁻¹, with a 95% conversion rate within a 10-minute residence time.[4][6]
Diagram of Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow.
Synthesis from Chiral Pool: L-Glutamic Acid
This multi-step synthesis utilizes the inherent chirality of L-glutamic acid to produce the desired enantiomer.
Detailed Protocol:
-
Esterification and Boc-Protection:
-
Treat L-glutamic acid with thionyl chloride in methanol (B129727) to afford the dimethyl ester.
-
Protect the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
-
-
Reduction to Diol:
-
Reduce the diester using a reducing agent such as sodium borohydride (B1222165) in methanol to obtain the corresponding diol, (S)-tert-butyl (1,5-dihydroxy-2-yl)carbamate.
-
-
Ditosylation:
-
Convert the diol to the ditosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine.
-
-
Cyclization:
-
The ditosylate is then cyclized by reaction with a suitable amine (e.g., benzylamine) to form the protected piperidine ring.
-
-
Deprotection:
-
Finally, removal of the protecting groups (e.g., hydrogenolysis of the benzyl (B1604629) group) yields this compound. The overall yield for substituted piperidines from L-glutamic acid is reported to be in the range of 44% to 55%.
-
Diagram of Chiral Pool Synthesis Workflow
Caption: Chiral pool synthesis workflow.
Classical Resolution of Racemic 1-Boc-3-aminopiperidine
This method involves the separation of a racemic mixture of 1-Boc-3-aminopiperidine using a chiral resolving agent.
Detailed Protocol:
-
Synthesis of Racemic 1-Boc-3-aminopiperidine:
-
Protect racemic 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-Boc-3-aminopiperidine in a suitable solvent (e.g., isopropanol).
-
Add a solution of a chiral resolving agent, such as (L)-mandelic acid (0.5 equivalents), in the same solvent.
-
Heat the mixture to obtain a clear solution and then cool it slowly to room temperature to allow for the preferential crystallization of one diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by filtration. The diastereomeric purity can be enhanced by recrystallization.
-
-
Liberation of the Free Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the chiral acid.
-
Extract the liberated this compound with an organic solvent.
-
-
Purification:
-
Dry the organic extract and concentrate it to obtain the enantiomerically enriched product. Further purification can be achieved by chromatography if needed.
-
Diagram of Classical Resolution Workflow
Caption: Classical resolution workflow.
Conclusion
The large-scale production of this compound is a well-established field with multiple viable synthetic strategies. The choice of the optimal route depends on a careful evaluation of economic, technical, and environmental factors. Enzymatic asymmetric synthesis is emerging as a powerful and sustainable method, offering high yields and excellent enantioselectivity. The synthesis from the chiral pool provides a cost-effective alternative, while classical resolution remains a reliable, albeit less atom-economical, option. The detailed protocols and comparative data presented in this document are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including inhibitors for CHK1 and phosphoinositide 3-kinase delta (PI3Kδ)[1]. Traditional batch synthesis methods for this compound often face challenges related to scalability, safety, and efficiency. This document provides detailed application notes and protocols for the continuous flow synthesis of this compound, leveraging an immobilized ω-transaminase biocatalyst. This enzymatic approach offers high enantioselectivity, mild reaction conditions, and improved space-time yields, making it an attractive alternative for industrial-scale production[1][2]. The protocols outlined below are based on the successful implementation of a continuous flow system that achieves high conversion and excellent product purity.
Introduction
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. Continuous flow chemistry, particularly when coupled with biocatalysis, presents a powerful platform for the efficient and sustainable production of these high-value intermediates. The use of immobilized enzymes in packed-bed reactors allows for high catalyst loading, straightforward product-catalyst separation, and enhanced enzyme stability, leading to prolonged operational performance[1].
This protocol details a chemoenzymatic continuous flow process for the asymmetric synthesis of this compound from the prochiral ketone, 1-Boc-3-piperidone. The key transformation is catalyzed by an ω-transaminase immobilized on an amino-ethylenediamine-modified epoxide support, which has demonstrated high binding efficiency and activity recovery[1].
Chemical Reaction Scheme
Caption: Asymmetric synthesis of this compound.
Experimental Protocols
Protocol 1: Preparation of Immobilized ω-Transaminase
This protocol describes the modification of an epoxy resin with ethylenediamine (B42938) (EDA) and the subsequent covalent immobilization of ω-transaminase.
Materials:
-
Epoxy resin (e.g., 107s)
-
Ethylenediamine (EDA)
-
ω-Transaminase solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Glutaraldehyde (B144438) solution (25% w/v)
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Epoxy Resin Modification:
-
Wash the epoxy resin with deionized water to remove any impurities.
-
Prepare a solution of ethylenediamine in an appropriate solvent.
-
Suspend the washed epoxy resin in the EDA solution.
-
Incubate the suspension with gentle agitation (e.g., in a shaking incubator) at a controlled temperature for a specified duration to allow for the reaction between the epoxy groups and the amine groups of EDA.
-
After the reaction, filter the modified resin and wash it thoroughly with deionized water to remove any unreacted EDA. The resulting material is the amino-ethylenediamine-modified epoxide support (EES).
-
-
Enzyme Immobilization:
-
Suspend the prepared EES in a phosphate buffer (pH 8.0).
-
Add the ω-transaminase solution to the EES suspension.
-
Incubate the mixture with gentle agitation for a period to allow for the initial adsorption of the enzyme onto the support.
-
Following the initial incubation, add glutaraldehyde solution dropwise to the mixture to act as a crosslinking agent, forming covalent bonds between the enzyme and the support.
-
Continue the incubation with gentle agitation to complete the immobilization process.
-
Filter the immobilized enzyme and wash it extensively with phosphate buffer to remove any unbound enzyme and residual glutaraldehyde.
-
The prepared immobilized ω-transaminase is now ready for use in the continuous flow reactor.
-
Protocol 2: Continuous Flow Synthesis of this compound
This protocol details the setup and operation of the continuous flow system for the synthesis.
Equipment and Reagents:
-
HPLC pump
-
Packed-bed reactor (e.g., a glass column)
-
Water bath or column heater for temperature control
-
Back-pressure regulator
-
Immobilized ω-transaminase
-
1-Boc-3-piperidone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.5)[3]
-
Organic co-solvent (e.g., DMSO)[3]
-
Collection vessel
Procedure:
-
Reactor Preparation:
-
Carefully pack the packed-bed reactor with the immobilized ω-transaminase, ensuring no voids or channeling.
-
Connect the reactor to the HPLC pump and other components of the flow system.
-
Equilibrate the packed-bed reactor by pumping the reaction buffer through it at the desired reaction temperature.
-
-
Reaction Mixture Preparation:
-
Prepare the substrate feed solution by dissolving 1-Boc-3-piperidone, isopropylamine, and PLP in the reaction buffer. An organic co-solvent such as DMSO may be required to ensure the solubility of the substrate[3].
-
-
Continuous Flow Reaction:
-
Set the desired reaction temperature using the water bath or column heater.
-
Pump the substrate feed solution through the packed-bed reactor at a constant, predetermined flow rate. The flow rate will determine the residence time of the reactants in the reactor.
-
Maintain a constant back pressure using the back-pressure regulator to ensure a stable flow.
-
Collect the reactor effluent, which contains the product, this compound, unreacted substrate, and byproducts, in a collection vessel.
-
The system can be operated continuously for extended periods, with samples taken periodically for analysis to monitor conversion and enantioselectivity[1].
-
Protocol 3: Analytical Method for Reaction Monitoring
This protocol describes a general method for the analysis of the reaction mixture by High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (ee).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)[4]
-
Mobile phase solvents (e.g., ethanol, diethylamine)[4]
-
Derivatization agent (e.g., p-toluenesulfonyl chloride), if required[4]
-
Standards of 1-Boc-3-piperidone, this compound, and (R)-1-Boc-3-aminopiperidine
Procedure:
-
Sample Preparation (if derivatization is needed):
-
As 3-aminopiperidine derivatives may have poor UV absorbance, pre-column derivatization can be employed to improve detection[4].
-
To a sample of the reaction mixture, add a solution of p-toluenesulfonyl chloride in the presence of a base.
-
Allow the reaction to proceed to completion to form the sulfonamide derivative.
-
Quench the reaction and prepare the sample for HPLC analysis by diluting it with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., 0.1% diethylamine (B46881) in ethanol) at a constant flow rate (e.g., 0.5 mL/min)[4].
-
Inject the prepared sample (derivatized or underivatized) onto the column.
-
Monitor the elution of the components using a UV detector at an appropriate wavelength (e.g., 228 nm for the derivatized product)[4].
-
Identify the peaks corresponding to the substrate and the (S) and (R) enantiomers of the product by comparing their retention times with those of the analytical standards.
-
Calculate the conversion by comparing the peak area of the substrate with the sum of the peak areas of the product enantiomers.
-
Determine the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
-
Protocol 4: Product Purification
This protocol provides a general procedure for the purification of this compound from the reaction mixture.
Equipment and Reagents:
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Extraction:
-
Transfer the collected reaction effluent to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove any remaining aqueous components.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
-
Concentration:
-
Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Chromatographic Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Elute the product using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from any unreacted starting material and byproducts.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Enzyme | ω-Transaminase | [1] |
| Support | Amino-ethylenediamine-modified epoxide resin | [1] |
| Binding Efficiency | >95% | [1] |
| Activity Recovery | 75% | [1] |
| Residence Time | 10 minutes | [1] |
| Conversion | 95% | [1] |
| Continuous Operation | 24 hours | [1][2] |
| Space-Time Yield | 930.73 g·L⁻¹·day⁻¹ | [1][2] |
| Enzyme Stability | 90% residual activity after 15 cycles | [1] |
Experimental Workflow Diagram
Caption: Workflow for continuous synthesis of this compound.
Conclusion
The continuous flow synthesis of this compound using an immobilized ω-transaminase offers a highly efficient, scalable, and sustainable method for the production of this key pharmaceutical intermediate. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to implement this advanced manufacturing technology. The high conversion rates, excellent enantioselectivity, and impressive space-time yields demonstrate the potential of this approach to replace traditional batch processes in an industrial setting.
References
- 1. Collection - Efficient Synthesis of (S)â1-Boc-3-aminopiperidine in a Continuous Flow System Using ÏâTransaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 3-aminopiperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2] Specifically, (R)-3-amino-1-Boc-piperidine is a key intermediate for drugs like alogliptin (B1666894) and linagliptin.[1][2] Traditional chemical synthesis routes for these compounds often involve multiple steps, harsh reaction conditions, and challenging separations of enantiomers. Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a greener and more efficient alternative for the asymmetric synthesis of these high-value chiral amines from prochiral ketones.[1][3] This application note details protocols for the amination of 1-Boc-3-piperidone to produce enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine using commercially available immobilized ω-transaminases.
ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, employing pyridoxal-5'-phosphate (PLP) as a cofactor.[1][4] The use of immobilized enzymes enhances stability, simplifies product purification, and allows for enzyme reuse, making the process more cost-effective and scalable.[1][5]
Reaction Scheme
Caption: Transamination of 1-Boc-3-piperidone.
Data Summary
The following table summarizes the results from the asymmetric amination of 1-Boc-3-piperidone using different immobilized ω-transaminases under various conditions.
| Enzyme | Substrate Conc. (mM) | Amine Donor | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer | Reference |
| Various TA-IMBs | 45 | Isopropylamine (1.1 M) | 35 | 24 | Up to >99 | Up to >99 | (R) or (S) | [1] |
| ATA-025-IMB | 208 | Isopropylamine (1.1 M) | 50 | 24 | >99 | >99 | (R) | [1] |
| ATA-W12-EES | 20 | Isopropylamine (40 mM) | 37 | 6 | 96 | >99.5 | (S) | [6] |
| ω-transaminase | 237 | Isopropylamine | 45 | 24 | 86.2 | >99 | (R) | [7] |
| ATA1012 | 750 | Isopropylamine (1.5 M) | 30-50 | 12 | >99.9 | >99.9 | Not Specified | [8] |
Experimental Protocols
The following protocols are adapted from published procedures for the enzymatic amination of 1-Boc-3-piperidone.[1][6][7]
Materials and Reagents
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB for (R)-product or an (S)-selective variant)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.5) or Tris-HCl buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (B109758) (CH2Cl2) or Ethyl acetate
-
Sodium sulfate (B86663) (Na2SO4)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Protocol 1: General Procedure for Screening Immobilized Transaminases (Batch)
This protocol is suitable for initial screening of different enzymes.
Caption: Workflow for screening transaminases.
Procedure:
-
In a reaction vessel, combine 5 mL of triethanolamine buffer (100 mM, pH 7.5), isopropylamine (to a final concentration of 1.1 M), and PLP (to a final concentration of 1.4 mM).[1]
-
Add 200 mg of the immobilized ω-transaminase (TA-IMB).[1]
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.[1]
-
In a separate vial, dissolve 1-Boc-3-piperidone (0.26 mmol, final concentration 45 mM) in 750 µL of DMSO and preheat to 35°C.[1]
-
Add the preheated substrate solution to the enzyme mixture to start the reaction.[1]
-
Maintain the reaction at 35°C with stirring (550 rpm) in an open vessel for 24 hours.[1]
-
Monitor the reaction progress by HPLC and/or TLC.[1]
-
Upon completion, filter the enzyme under vacuum. The enzyme can be washed with buffer and reused.[1]
-
For product isolation, adjust the filtrate pH to 13 with KOH and extract with dichloromethane (4 x 5 mL). Combine the organic layers, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.[2]
Protocol 2: Preparative Scale Synthesis (Batch)
This protocol is optimized for higher substrate concentrations to produce larger quantities of the product.
Caption: Workflow for preparative scale synthesis.
Procedure:
-
To 4 mL of triethanolamine buffer (100 mM, pH 7.5), add isopropylamine (1.1 M) and PLP (1.4 mM).[1]
-
Add 200 mg of ATA-025-IMB enzyme.[1]
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.[1]
-
Prepare a solution of 1-Boc-3-piperidone (1.25 mmol, final concentration 208 mM) in 2 mL of DMSO and preheat.[1]
-
Add the substrate solution to the reaction mixture.[1]
-
Increase the temperature to 50°C and stir at 550 rpm until completion, monitoring by HPLC and TLC.[1]
-
Work-up the reaction as described in Protocol 1.[1]
Protocol 3: Continuous Flow Synthesis
This protocol utilizes a packed-bed reactor for continuous production, offering high space-time yields.
Caption: Workflow for continuous flow synthesis.
Procedure:
-
Pack a suitable column (e.g., 10 mm i.d. x 100 mm) with the immobilized ω-transaminase (e.g., 2.5 g ATA-W12-EES).[6]
-
Equilibrate the column by pumping a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0) containing the amine donor and PLP at the reaction temperature (e.g., 37°C).[6]
-
Prepare the substrate feed solution containing 1-Boc-3-piperidone (20 mM), isopropylamine (40 mM), PLP (0.1 mM), and DMSO (5% v/v) in the same buffer.[6]
-
Continuously pump the substrate feed through the packed-bed reactor using a peristaltic pump at a flow rate calculated to achieve the desired residence time (e.g., ~10 minutes for 95% conversion).[6]
-
Collect the eluate containing the product.[6]
-
The product can be isolated from the eluate using standard extraction procedures. The system can be operated continuously for extended periods (e.g., 24 hours).[6]
The use of immobilized ω-transaminases provides a highly efficient and selective method for the synthesis of chiral 1-Boc-3-aminopiperidine.[1][2] The protocols described herein can be adapted for screening, preparative batch synthesis, or continuous flow production, offering flexibility for both research and industrial applications. This biocatalytic approach avoids harsh reagents and complex purification steps associated with classical chemical methods, representing a significant advancement in sustainable pharmaceutical manufacturing.[3]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. diva-portal.org [diva-portal.org]
- 4. Transaminase - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 8. The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of a Key Chiral Intermediate
(R)-3-aminopiperidine (B145903) dihydrochloride (B599025) is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2] Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for various synthetic routes to (R)-3-aminopiperidine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
Several synthetic strategies have been developed to produce enantiomerically pure (R)-3-aminopiperidine dihydrochloride. The choice of method often depends on factors such as scale, cost of starting materials, and desired purity. The primary approaches include:
-
Enantioselective Synthesis: Building the chiral center into the molecule through stereocontrolled reactions.
-
Resolution of a Racemic Mixture: Separating the desired (R)-enantiomer from a racemic mixture of 3-aminopiperidine.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid.
This guide will focus on some of the most common and effective methods reported in the literature.
Quantitative Data Summary
The following tables summarize the quantitative data associated with different synthetic methods for preparing (R)-3-aminopiperidine dihydrochloride, providing a comparative overview of their efficiencies.
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Route | Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Resolution with Chiral Phosphoric Acid | Racemic 3-aminopiperidine | Diastereomeric salt formation | 99.5% | 99.6% | [3][4] |
| Synthesis from Ethyl Nipecotate | Ethyl nipecotate | Hofmann rearrangement | 43.1% | Not Reported | [5] |
| Reduction of Chiral Lactam | (R)-3-aminopiperidin-2-one HCl | Reduction with LiAlH₄ | High | >95% | [6][7][8] |
| Asymmetric Synthesis from N-Boc-3-piperidone | N-Boc-3-piperidone | Asymmetric amination | Not Reported | High | [9] |
| Synthesis from D-Glutamic Acid | D-Glutamic acid | Multi-step synthesis | Not Reported | High | [10] |
Table 2: Physicochemical Properties of (R)-3-aminopiperidine dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂·2HCl | [11] |
| Molecular Weight | 173.08 g/mol | [11] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 190 - 195 °C | [11] |
| Purity (Commercial) | ≥99% | |
| Solubility | Highly soluble in water | [11] |
| CAS Number | 334618-23-4 | [11] |
Experimental Protocols
The following are detailed protocols for two distinct and effective methods for the preparation of (R)-3-aminopiperidine dihydrochloride.
Protocol 1: Resolution of Racemic 3-aminopiperidine via Diastereomeric Salt Formation
This method utilizes a chiral resolving agent, (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA), to selectively precipitate the desired (R)-enantiomer from a racemic mixture.[3][4]
Materials:
-
Racemic 3-aminopiperidine
-
(R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA)
-
tert-Butyl alcohol (t-BuOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.
-
Add a solution of (R)-CPA in 90% tert-butyl alcohol to the 3-aminopiperidine solution.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
-
Selective Precipitation:
-
Cool the mixture to 0°C to induce the precipitation of the less soluble diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA.
-
Maintain the temperature and continue stirring to ensure complete precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitate and wash it with cold 90% tert-butyl alcohol.
-
Dry the isolated salt under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., NaOH) to liberate the free (R)-3-aminopiperidine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
-
Formation of the Dihydrochloride Salt:
-
Dry the combined organic extracts over a suitable drying agent (e.g., Na₂SO₄) and filter.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethanol) to precipitate (R)-3-aminopiperidine dihydrochloride.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.
-
Protocol 2: Reduction of (R)-3-aminopiperidin-2-one hydrochloride
This scalable method involves the reduction of an enantiomerically pure lactam intermediate using a powerful reducing agent.[6][7][8]
Materials:
-
(R)-3-aminopiperidin-2-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), for workup
-
Water
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 to 2.5 equivalents) in anhydrous THF.
-
-
Addition of the Lactam:
-
In a separate flask, dissolve (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the lactam to the LiAlH₄ suspension via the dropping funnel. The temperature should be maintained between 10°C and 45°C during the addition.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C.
-
Maintain this temperature for a sufficient time to ensure the complete reduction of the lactam to (R)-3-aminopiperidine. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting solids (aluminum salts) and wash them thoroughly with THF.
-
-
Formation and Isolation of the Dihydrochloride Salt:
-
Combine the filtrate and the washings.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid under cooling to precipitate the (R)-3-aminopiperidine dihydrochloride.
-
Filter the solid product, wash with a cold solvent (e.g., cold THF or ethanol), and dry under vacuum.
-
Visualizations
Diagram 1: General Synthetic Pathway from a Chiral Precursor
Caption: Synthetic route via reduction of a chiral lactam intermediate.
Diagram 2: Experimental Workflow for the Resolution Method
Caption: Workflow for the resolution of racemic 3-aminopiperidine.
Diagram 3: Logical Relationship of Key Synthetic Steps
Caption: Key strategies leading to the final product.
References
- 1. patents.justia.com [patents.justia.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride | Semantic Scholar [semanticscholar.org]
- 6. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminopiperidine and its enantiomers, (R)-N-Boc-3-aminopiperidine and (S)-N-Boc-3-aminopiperidine, are crucial building blocks in medicinal chemistry and pharmaceutical development. They are key intermediates in the synthesis of a variety of bioactive molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin (B1666894) and linagliptin.[1] The stereochemistry of the 3-aminopiperidine core is often critical for the pharmacological activity and selectivity of the final drug substance. Consequently, robust and efficient methods for the synthesis of both the racemic mixture and the pure enantiomers are of significant interest.
This document provides detailed application notes and experimental protocols for several common synthetic strategies to obtain N-Boc-3-aminopiperidine and its optical isomers.
Synthetic Strategies Overview
Several synthetic routes have been established for the preparation of N-Boc-3-aminopiperidine and its chiral counterparts. The choice of method often depends on the desired stereochemistry, scale of the reaction, and availability of starting materials. The primary strategies covered in this document are:
-
Synthesis of Racemic N-Boc-3-aminopiperidine:
-
Direct N-Boc protection of 3-aminopiperidine.
-
Multi-step synthesis from ethyl nipecotate.
-
-
Synthesis of Enantiomerically Pure N-Boc-3-aminopiperidine:
-
Chiral Resolution of Racemic 3-aminopiperidine.
-
Asymmetric Synthesis from Prochiral Ketones.
-
Synthesis from a Chiral Pool (L-Glutamic Acid).
-
A logical workflow for selecting a synthetic route is presented below.
Caption: Decision tree for selecting a synthetic route to N-Boc-3-aminopiperidine.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for various synthetic approaches to provide a clear comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Steps | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Racemic Synthesis | |||||
| Direct Boc Protection | 3-Aminopiperidine | N-Boc protection | 91.5 | N/A | [2] |
| From Ethyl Nipecotate | Ethyl nipecotate | N-Boc protection, Ammonolysis, Hofmann rearrangement | ~95 (for Boc-ester) | N/A | [3] |
| Enantioselective Synthesis | |||||
| Chiral Resolution of 3-aminopiperidine | Racemic 3-aminopiperidine | Diastereomeric salt formation with (R)-CPA | 99.5 | 99.6 | [4] |
| Asymmetric Amination (Transaminase) | 1-Boc-3-piperidone | Enzymatic amination | >99 | >99 | [1][5] |
| Synthesis from L-Glutamic Acid | L-Glutamic acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 44-55 (overall) | >99 (inferred) | [6] |
| Reduction of Azide (from chiral alcohol) | (S)-N-Boc-3-azidopiperidine | Catalytic hydrogenation | 90 | >99 (inferred) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Racemic N-Boc-3-aminopiperidine via Direct Protection
This protocol describes the direct N-Boc protection of commercially available 3-aminopiperidine.
Caption: Workflow for direct N-Boc protection of 3-aminopiperidine.
Materials:
-
3-Aminopiperidine (10.0 g, 0.1 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol)
-
Ethanol (90 g)
-
25% aqueous sodium hydroxide (B78521) (17.6 g, 0.11 mol)
-
200 mL four-necked flask
-
Stirrer, pH sensor, two dropping funnels
Procedure:
-
Equip a 200 mL four-necked flask with a stirrer, a pH sensor, and two dropping funnels.
-
Charge the flask with 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.
-
Stir the mixture and cool to a temperature between 10 to 15 °C.[2]
-
Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.
-
Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel. Control the rate of addition to maintain the reaction system's pH between 11.8 and 12.2.[2]
-
The addition process should take approximately 1 hour.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
The reaction mixture can be analyzed to confirm the formation of the product. The reported composition was 91.5% of the target product, 3-amino-1-tert-butoxycarbonylpiperidine.[2]
-
Standard aqueous work-up and extraction with an organic solvent followed by evaporation will yield the product.
Protocol 2: Synthesis of (S)-N-Boc-3-aminopiperidine from L-Glutamic Acid
This multi-step protocol utilizes a chiral pool starting material to produce the enantiomerically pure product.
Caption: Synthetic pathway from L-Glutamic Acid to (S)-N-Boc-3-aminopiperidine.
Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Appropriate amine for cyclization (e.g., benzylamine)
-
Palladium on carbon (Pd/C) for debenzylation
Procedure:
Step 1: Dimethyl Esterification
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Evaporate the solvent to obtain the crude dimethyl ester hydrochloride salt, which is used in the next step without further purification.
Step 2: N-Boc Protection
-
To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)₂O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench with water and extract with CH₂Cl₂. Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry and concentrate to yield the N-Boc protected diester (yield: 92%).
Step 3: Reduction to Diol
-
To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride portion-wise at room temperature.
-
Stir for 2 hours at room temperature.
-
Quench by adding 10% aqueous citric acid until the pH is between 5-6.
-
Remove methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the diol (yield: 76%).
Step 4 & 5: Tosylation and Cyclization
-
The diol is converted to the corresponding ditosylate using p-toluenesulfonyl chloride.
-
The resulting ditosylate is then cyclized by reacting with a primary amine (like benzylamine) to form the N-benzyl-3-(N-Boc-amino)piperidine.
-
Subsequent debenzylation via catalytic hydrogenation (H₂, Pd/C) yields (S)-N-Boc-3-aminopiperidine.
Protocol 3: Asymmetric Synthesis of (R)- and (S)-N-Boc-3-aminopiperidine using Transaminases
This protocol employs an enzymatic approach for the asymmetric amination of a prochiral ketone.
Caption: General workflow for the enzymatic synthesis of chiral N-Boc-3-aminopiperidine.
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (ATA-025-IMB or other commercially available enzymes)[1]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized transaminase enzyme (200 mg).[7]
-
Stir the mixture at 35 °C for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 µL).
-
Stir the reaction at 35-50 °C for 24-50 hours.[7] The reaction progress can be monitored by HPLC or TLC.
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.[1]
-
Adjust the filtrate to pH 2 with 4 M HCl and extract with CH₂Cl₂ to remove any unreacted starting material.
-
Adjust the aqueous layer to pH 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[7]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield the enantiomerically pure product. The enantiomer obtained ((R) or (S)) depends on the specific transaminase used.
Conclusion
The synthesis of N-Boc-3-aminopiperidine and its optical isomers can be achieved through various effective methods. For racemic material, direct N-Boc protection of 3-aminopiperidine is a straightforward approach. For the synthesis of specific enantiomers, enzymatic methods using transaminases offer a highly efficient and stereoselective route from a prochiral precursor, providing high yields and excellent enantiomeric excess. Alternatively, classical resolution or synthesis from the chiral pool are viable, albeit often more laborious, strategies. The choice of the optimal synthetic route will be dictated by factors such as the required scale, cost, and stereochemical purity of the final compound.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
Multi-Enzyme Cascades for the Synthesis of Aminopiperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure aminopiperidines, crucial building blocks for many pharmaceuticals, is a significant challenge in medicinal chemistry. Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the need for extensive protecting group strategies. Biocatalysis, utilizing multi-enzyme cascades, offers an elegant and sustainable alternative, enabling the synthesis of complex chiral aminopiperidines in a single pot under mild conditions.[1][2][3] This document provides detailed application notes and protocols for several established multi-enzyme cascades for the synthesis of various substituted aminopiperidines.
Chemoenzymatic Dearomatization of Pyridines for Chiral 3- and 3,4-Substituted Piperidines
This approach combines chemical activation with a biocatalytic cascade for the asymmetric dearomatization of pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines. This strategy has been successfully applied to the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer therapeutic Niraparib.[4][5]
Signaling Pathway
References
- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-1-Boc-3-aminopiperidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-aminopiperidine is a valuable chiral building block widely utilized in the pharmaceutical industry. Its unique structural features, including the piperidine (B6355638) scaffold, a protected amine, and a defined stereocenter, make it a crucial intermediate in the synthesis of a variety of complex and high-value active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at the free amino group, making it an ideal synthon for asymmetric synthesis.
These application notes provide an overview of the use of this compound in the synthesis of targeted therapies, specifically focusing on its role as a key intermediate in the production of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, and as a precursor to intermediates for Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib (B1684441). Detailed experimental protocols and relevant data are provided to assist researchers in their drug discovery and development efforts.
Applications in Pharmaceutical Synthesis
This compound serves as a critical component for introducing the chiral 3-aminopiperidine moiety into target molecules. This structural motif is found in a number of drugs and clinical candidates.
Key Applications Include:
-
PARP Inhibitors: As a key intermediate in the synthesis of Niraparib, an orally active PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.
-
BTK Inhibitors: As a precursor to (S)-1-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of Ibrutinib, a BTK inhibitor used to treat various B-cell malignancies.[1]
-
Other Kinase Inhibitors: The aminopiperidine scaffold is explored in the development of various other kinase inhibitors for oncology and inflammatory diseases.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 625471-18-3 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Colorless to light yellow oil | [3] |
| Purity | ≥97% | [2] |
| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate | [2] |
Synthesis and Reaction Data
The following table summarizes key reaction data for the synthesis and application of this compound and its derivatives.
| Reaction | Starting Material | Key Reagents | Product | Yield | Purity/ee | Reference |
| Boc Protection of (S)-3-aminopiperidine | (S)-3-aminopiperidine | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | This compound | 89% | High | [4] |
| Synthesis of Niraparib Intermediate | This compound, 2-(4-bromophenyl)-2H-indazole-7-carboxamide | Copper catalyst | tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | High | >98% | [5][6][7] |
| Asymmetric Bioreduction to (S)-NBHP | 1-Boc-3-piperidone | Alcohol dehydrogenase, Glucose dehydrogenase | (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) | 96.2% | >99% ee | [8] |
| Mesylation of (S)-NBHP | (S)-N-Boc-3-hydroxypiperidine | Methane sulfonyl chloride, Triethylamine | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | High | N/A | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Nipecotic acid ethyl ester
This protocol describes a three-step synthesis to produce this compound.[4]
Step 1: Synthesis of (S)-N-Boc-3-piperidine ethyl formate (B1220265)
-
Dissolve (S)-nipecotic acid ethyl ester (31.4 g, 0.2 mol) and triethylamine (55.8 mL, 0.4 mol) in dichloromethane (B109758) (150 mL) in a reaction vessel.
-
Cool the solution to below 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (52.4 g, 0.24 mol) in dichloromethane (100 mL) while maintaining the temperature between 0-10 °C.
-
After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution (3 x 50 mL), 5% HCl (3 x 50 mL), and saturated brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) for 6 hours, filter, and evaporate the solvent under reduced pressure to obtain the product.
Step 2: Synthesis of (S)-N-Boc-3-piperidyl urea (B33335)
-
Dissolve (S)-N-Boc-3-piperidine ethyl formate (41.1 g, 0.16 mol) in 1,4-dioxane (B91453) (300 mL) and add 28% ammoniacal liquor.
-
Seal the reaction vessel and heat to 85-90 °C for 1.5 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the residue from petroleum ether (340 mL) and dry to obtain the product.
Step 3: Synthesis of this compound
-
In a reaction vessel, cool a solution of 10% sodium hypochlorite (B82951) (34.2 g, 0.15 mol) and sodium hydroxide (B78521) (18 g, 0.45 mol) in water (30 mL) to below 0 °C.
-
Add (S)-N-Boc-3-piperidyl urea from the previous step and stir for 30 minutes.
-
Remove the ice bath and heat the reaction to 70 °C for 45 minutes.
-
Cool the reaction to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic phases, wash with saturated brine (3 x 50 mL), and dry over anhydrous sodium sulfate for 6 hours.
-
Evaporate the solvent under reduced pressure to obtain this compound (yield: 89%).[4]
Protocol 2: Synthesis of a Key Ibrutinib Precursor, (S)-N-Boc-3-hydroxypiperidine, via Asymmetric Bioreduction
This protocol utilizes a whole-cell biocatalyst co-expressing alcohol dehydrogenase and glucose dehydrogenase for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP), a precursor for Ibrutinib.[8]
-
Prepare a 20 mL aqueous buffer system containing 1 g of recombinant E. coli cells co-expressing alcohol dehydrogenase and glucose dehydrogenase.
-
Add 1-Boc-3-piperidone to a final concentration of 0.5 M.
-
Add 2.7 g of glucose for NADPH regeneration.
-
Maintain the reaction temperature at 50 °C.
-
Periodically add 5 M ammonia (B1221849) solution to neutralize the gluconic acid formed during the reaction.
-
Monitor the reaction progress by GC. The retention time for 1-Boc-3-piperidone is 28.9 min and for (S)-NBHP is 30.9 min.[8]
-
Upon completion of the reaction (typically >96% conversion within 3 hours), extract the reaction mixture twice with equal volumes of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.
-
Analyze the enantiomeric excess (ee) by HPLC using a chiral OD-H column.[8]
Signaling Pathways and Mechanisms of Action
PARP Inhibition by Niraparib
Niraparib is a potent inhibitor of PARP enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This accumulation of DNA damage results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 3. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | C24H28N4O3 | CID 44550022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > 1038916-11-8 | tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate [synthonix.com]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-1-Boc-3-aminopiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-Boc-3-aminopiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of this compound include L-glutamic acid, (S)-nipecotic acid, and 1-Boc-3-piperidone. The choice of starting material often depends on the desired scale, cost, and available expertise. The synthesis from L-glutamic acid is a multi-step process involving esterification, Boc-protection, reduction, tosylation, and cyclization.[1] A route starting from (S)-nipecotic acid ethyl ester involves Boc protection followed by ammonolysis and Hofmann rearrangement.[2] Biocatalytic approaches often utilize the prochiral ketone 1-Boc-3-piperidone and employ transaminases for asymmetric amination.[3][4]
2. My Boc-protection of (S)-3-aminopiperidine is low-yielding. What are the possible causes and solutions?
Low yields during the Boc-protection of (S)-3-aminopiperidine can be attributed to several factors, including incomplete reaction, side reactions, and difficult purification.
-
Incomplete Reaction: Ensure anhydrous conditions and the use of a suitable base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the generated acid.[1][5] The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.
-
Side Reactions: The formation of a di-Boc protected product or side reactions with other functional groups can occur. Using a controlled amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and maintaining a specific pH range (e.g., 11.8-12.2) can help minimize these side reactions.[5]
-
Workup and Purification: The product, this compound, can be water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate. Purification by column chromatography on silica (B1680970) gel is a common method.[1]
3. I am observing significant by-product formation during the synthesis. How can I improve the selectivity?
By-product formation is a common challenge. The nature of the by-products depends on the synthetic route.
-
In the synthesis from L-glutamic acid: Incomplete reduction of the diester can lead to a mono-alcohol by-product alongside the desired diol.[1] Optimizing the amount of reducing agent (e.g., NaBH₄) and the reaction temperature can improve the yield of the diol.[1]
-
During Boc protection: As mentioned, di-Boc protection can be a side reaction. Careful control of stoichiometry and pH is crucial.[5]
-
In enzymatic synthesis: The formation of the (R)-enantiomer can occur if the enzyme has low enantioselectivity. Screening for a highly selective transaminase is key to obtaining high enantiomeric excess (>99% ee).[4]
4. What are the optimal conditions for the enzymatic synthesis of this compound?
Enzymatic synthesis using ω-transaminases offers a green and efficient route. Optimization of several parameters is crucial for high conversion and enantioselectivity.
-
Enzyme Selection: The choice of transaminase is critical. Several commercially available immobilized ω-transaminases can be screened to find one with high activity and selectivity for the desired (S)-enantiomer.[3][4]
-
Reaction Parameters: Factors such as pH, temperature, substrate concentration, and co-solvent (e.g., DMSO) need to be optimized. For example, a pH of 7.5 and a temperature of 35 °C have been reported as optimal for certain transaminases.[4]
-
Amine Donor: Isopropylamine (B41738) is an effective amine donor that can drive the reaction towards the product side.[4]
-
Continuous Flow Systems: For larger scale production, a continuous flow system with an immobilized enzyme can be highly efficient, achieving high conversion rates in short residence times.[6][7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc-Protection
| Parameter | Method 1 (from L-Glutamic Acid derivative)[1] | Method 2 (from 3-aminopiperidine)[5] | Method 3 (from (S)-nipecotic acid ethyl ester)[2] |
| Starting Material | (S)-Dimethyl 2-aminopentanedioate | 3-aminopiperidine | (S)-nipecotic acid ethyl ester |
| Reagent | (Boc)₂O, Triethylamine, DMAP (cat.) | (Boc)₂O, aq. NaOH | (Boc)₂O, Triethylamine |
| Solvent | CH₂Cl₂ | Ethanol | CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature | 10 to 15 °C | 0 to 10 °C |
| Reaction Time | 6 h | ~1 h | Not specified |
| Yield | 92% | 91.5% (in reaction mixture) | 95% |
Table 2: Optimized Conditions for Enzymatic Synthesis
| Parameter | Condition[4] |
| Enzyme | Immobilized ω-transaminase (TA-IMB) |
| Substrate | 1-Boc-3-piperidone |
| Amine Donor | Isopropylamine (1.1 M) |
| Cofactor | Pyridoxal-5'-phosphate (PLP) (1.4 mM) |
| Buffer | Triethanolamine (B1662121) buffer (100 mM) |
| pH | 7.5 |
| Temperature | 35 °C |
| Co-solvent | DMSO (13% v/v) |
| Conversion | >99% |
| Enantiomeric Excess | >99% ee |
Experimental Protocols
Protocol 1: Boc-Protection of (S)-Dimethyl 2-aminopentanedioate[1]
-
Dissolve the (S)-dimethyl 2-aminopentanedioate (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C.
-
To the stirred solution, add triethylamine (4 equivalents), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with distilled water.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone[4]
-
To a reaction vessel, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), immobilized transaminase (200 mg), and pyridoxal-5'-phosphate (PLP) (1.4 mM).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution (35 °C) of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).
-
Stir the reaction at 35 °C and 550 rpm for 24 hours.
-
Monitor the reaction progress by HPLC and/or TLC.
-
Upon completion, filter the enzyme and wash it with triethanolamine buffer.
-
The filtrate containing the product can then be worked up for purification.
Visualizations
Caption: Workflow for the synthesis of this compound from an L-glutamic acid derivative.
Caption: Troubleshooting logic for low yield in the Boc-protection step.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-1-Boc-3-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, the opposite enantiomer ((R)-1-Boc-3-aminopiperidine), and process-related impurities. A notable and potentially hazardous impurity is the (S)-3-(Boc-amino)piperidine nitroso impurity, which can form under certain conditions.[1] Regular monitoring for these impurities is crucial for ensuring the quality and safety of the final product.
Q3: How can I remove acidic or basic impurities from my crude this compound?
A3: Acid-base extraction is a highly effective method for removing acidic or basic impurities.[2][3][4] By dissolving the crude product in an organic solvent and washing with an acidic solution, basic impurities can be removed. Conversely, washing with a basic solution will remove acidic impurities. This compound itself is basic and can be manipulated through this technique.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble impurities. A patent describes the use of sherwood oil for recrystallization.[5] The choice of solvent is critical for successful recrystallization.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is recommended when dealing with complex mixtures of impurities that are not easily separated by extraction or recrystallization.[6] It is particularly useful for separating compounds with similar polarities.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | - Vigorous shaking of the separatory funnel.- High concentration of the crude product. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite. |
| Low recovery of the product | - Incomplete extraction from the aqueous or organic layer.- Product is partially soluble in the aqueous layer. | - Perform multiple extractions with smaller volumes of solvent.- Adjust the pH of the aqueous layer to ensure the product is in its desired form (salt or free base).- Back-extract the aqueous layer with a fresh portion of organic solvent.[7] |
| Product contamination with acidic/basic impurities | - Insufficient washing with acidic or basic solutions.- Incorrect pH of the washing solution. | - Increase the number of washes.- Ensure the pH of the washing solution is appropriate to neutralize and extract the target impurity. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a solvent in which the compound is more soluble.- Try cooling the solution more slowly. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a small seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the meniscus.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low yield of crystals | - Too much solvent was used.- The crystals are too soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Ensure the column is packed uniformly without any air bubbles.- Reduce the amount of sample loaded onto the column. |
| Product elutes too quickly or too slowly | - The polarity of the eluent is too high or too low. | - Adjust the polarity of the eluent. Increase polarity to elute compounds faster, and decrease polarity to slow them down. |
| Streaking or tailing of bands | - The compound is interacting too strongly with the stationary phase (silica gel).- The sample was not loaded in a narrow band. | - Add a small amount of a polar solvent (e.g., triethylamine (B128534) for basic compounds) to the eluent.- Dissolve the sample in a minimal amount of the eluent and load it carefully onto the column. |
Experimental Protocols
Acid-Base Extraction for Purification
This protocol is designed to separate this compound from acidic and neutral impurities.
-
Dissolution : Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Acid Wash (to remove basic impurities) : Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this step two more times.
-
Base Wash (to move the product to the aqueous layer) : To the organic layer, add a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the this compound, forming the water-soluble salt. Shake gently and allow the layers to separate. Drain the lower aqueous layer containing the product salt into a clean flask. Repeat this extraction of the organic layer to ensure complete transfer of the product.
-
Neutral Wash (to remove acidic impurities from the original organic layer) : The remaining organic layer can be washed with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Product Recovery : Combine the acidic aqueous extracts containing the product salt. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate or form an oily layer.
-
Final Extraction : Extract the now basic aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
-
Solvent Selection : Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include hexanes or ethyl acetate/hexane mixtures.
-
Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
- 1. openpr.com [openpr.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of 3-aminopiperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 3-aminopiperidine derivatives. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aminopiperidine derivatives?
A1: Common synthetic strategies include:
-
Reductive amination of a 3-piperidone precursor: This is a widely used method involving the reaction of a ketone with an amine in the presence of a reducing agent.[1][2]
-
Hydrogenation of 3-aminopyridine (B143674) derivatives: This method can be effective but may suffer from issues like catalyst deactivation and the need for high pressure.
-
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-N bond between an aryl halide and an amine.[3]
-
Synthesis from chiral precursors like L-glutamic acid: This approach can provide enantiomerically pure products through a multi-step synthesis.[4]
-
Enzymatic synthesis: Biocatalytic methods using enzymes like transaminases or imine reductases offer high stereoselectivity under mild conditions.[1][2]
Q2: I am observing a significant amount of a byproduct with a C=C bond in my reductive amination reaction. What is it and how can I prevent it?
A2: This byproduct is likely an enamine, formed from the condensation of the 3-piperidone starting material with the secondary amine of another piperidine (B6355638) molecule or the product itself. Enamine formation is an equilibrium reaction and can be favored under certain conditions. To minimize its formation, ensure that the reducing agent is added in a timely manner after the initial condensation to trap the desired iminium ion intermediate before enamine formation can predominate. Using a one-pot procedure where the imine/iminium ion is reduced as it is formed is generally effective.
Q3: My Buchwald-Hartwig amination is resulting in a significant amount of dehalogenated starting material. What is causing this and how can I fix it?
A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of undergoing amination. This can be influenced by the choice of ligand, base, and reaction temperature. To mitigate this, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over dehalogenation.
-
Base Selection: The strength and nature of the base are critical. A weaker base might be less prone to induce dehalogenation. The effectiveness of a base can also be solvent-dependent.[5][6]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.
Q4: How can I control the diastereoselectivity in the synthesis of substituted 3-aminopiperidine derivatives?
A4: Controlling diastereoselectivity is a common challenge. The outcome is often influenced by the substrate, reagents, and reaction conditions. For instance, in reductive amination cyclizations, the choice of a ketone versus an aldehyde precursor can favor trans or cis products, respectively. The reducing agent used can also influence the facial selectivity of the reduction of the intermediate iminium ion. Introducing bulky protecting groups can help to lock the conformation of the transition state, thereby improving selectivity.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Products in Reductive Amination of 3-Piperidone
Symptoms:
-
The desired 3-aminopiperidine derivative is obtained in low yield.
-
TLC or LC-MS analysis shows multiple spots/peaks, indicating a mixture of products.
Possible Causes & Solutions:
| Side Product | Potential Cause | Mitigation Strategy |
| Over-alkylation (Tertiary Amine) | The secondary amine product is more nucleophilic than the starting amine and reacts further with the 3-piperidone. | Use a stoichiometric excess of the amine starting material. A one-pot tandem reaction where the secondary amine is protected in situ (e.g., with Boc anhydride) can also prevent over-alkylation.[7] |
| Enamine Formation | Incomplete or slow reduction of the iminium ion intermediate, allowing for deprotonation to form the more stable enamine. | Ensure efficient iminium ion formation by optimizing the pH (typically mildly acidic). Use a suitable reducing agent that rapidly reduces the iminium ion as it is formed. |
| Reduction of Starting Ketone | The reducing agent is too reactive and reduces the 3-piperidone starting material before imine formation. | Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] |
| Unreacted Starting Material | Incomplete reaction due to steric hindrance, poor reactivity of the amine, or deactivation of the reducing agent. | Increase the reaction temperature or use a more potent reducing agent. Ensure anhydrous conditions as borohydride (B1222165) reagents are moisture-sensitive. Check the purity of starting materials. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of the aryl halide to the desired 3-arylaminopiperidine derivative.
-
Presence of dehalogenated arene and other byproducts.
Possible Causes & Solutions:
| Problem | Potential Cause | Mitigation Strategy |
| Catalyst Deactivation | The amine substrate or impurities may coordinate too strongly to the palladium center, inhibiting catalysis. | Use a higher catalyst loading or a more robust ligand. Ensure high purity of all reagents and solvents. |
| Dehalogenation | The palladium-hydride species, which can form from the amine or solvent, reduces the aryl halide. | Optimize the ligand and base combination. Bulky, electron-rich ligands often suppress dehalogenation. Consider using a weaker base or running the reaction at a lower temperature. |
| Slow Reductive Elimination | The final step of the catalytic cycle is slow, leading to catalyst decomposition or side reactions. | The choice of ligand is crucial here. Ligands that are both bulky and electron-donating can accelerate the reductive elimination step. |
Quantitative Data
The choice of reagents and reaction conditions can significantly impact the product distribution in the synthesis of 3-aminopiperidine derivatives. The following table summarizes the effect of the reducing agent and the molar ratio of reactants on the yield of the desired amino alcohol product versus side products in a representative reductive amination.
| Reducing Agent | Amine/Carbonyl Ratio | Desired Product Yield (%) | Unreacted Carbonyl (%) | Side Product (Tertiary Amine) (%) |
| NaCNBH₃ | 1:1 | 65 | 15 | 20 |
| NaCNBH₃ | 5:1 | 85 | 5 | 10 |
| Pic-BH₃ | 1:1 | 68 | 12 | 20 |
| Pic-BH₃ | 5:1 | 88 | 4 | 8 |
Data adapted from a study on the reductive amination of monosaccharides, illustrating general trends applicable to piperidone systems. Optimal yields and minimal side-product formation are generally achieved with an excess of the amine.[9]
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-3-piperidone using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-aminopiperidine Derivatives
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl halide (1.0 eq.), the 3-aminopiperidine derivative (1.2 eq.), and anhydrous toluene (B28343) or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Reductive Amination Pathway and Common Side Reactions
Caption: Reductive amination pathways and common side reactions.
Buchwald-Hartwig Amination Catalytic Cycle and Dehalogenation Side Reaction
Caption: Buchwald-Hartwig amination cycle and dehalogenation.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Synthesis of Aminopiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral synthesis of aminopiperidines.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q: My reaction is producing the aminopiperidine with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is crucial for achieving high stereoselectivity.
-
Solution: Screen a variety of chiral ligands (e.g., phosphine-based ligands like SynPhos for hydrogenations) or catalysts.[1] The catalyst's steric and electronic properties play a significant role in differentiating between diastereotopic faces.[2] For biocatalytic approaches, screen different transaminase variants, as their substrate specificities can vary significantly.[3][4]
-
-
Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.[2]
-
Solution: Lowering the reaction temperature often improves selectivity. Start at 0°C or below and monitor the reaction progress, as the reaction time may need to be extended.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state, thereby affecting stereoselectivity.[5]
-
Solution: Conduct a solvent screen. Polar, non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) are often a good starting point for many catalytic asymmetric reactions.[5]
-
-
Substrate or Reagent Purity: Impurities in starting materials or reagents can interfere with the catalyst or favor side reactions, leading to poor stereoselectivity.
-
Solution: Ensure all reagents and solvents are of high purity. Recrystallize or purify starting materials if necessary. The presence of acidic impurities, for instance, can neutralize basic catalysts.[5]
-
-
Inadequate Control in Chiral Resolution: For methods involving the separation of diastereomeric salts, incomplete crystallization or co-precipitation can lead to low enantiomeric enrichment.
Issue 2: Catalyst Inhibition or Deactivation
Q: My hydrogenation (or other catalytic) reaction is sluggish or has stalled completely. What could be poisoning my catalyst?
A: Catalyst poisoning is a common issue, particularly when working with nitrogen-containing compounds like aminopiperidines.
Potential Causes and Solutions:
-
Nitrogen Compound Poisoning: The lone pair of electrons on the nitrogen atom of the aminopiperidine product or nitrogen-containing starting materials can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Ru, Rh), blocking substrate access.[8]
-
Solution:
-
Catalyst Choice: Consider using a more poison-resistant catalyst. Rhodium-based catalysts are often more resistant to nitrogen poisoning than palladium or ruthenium catalysts.[8]
-
Substrate Activation: Activating the pyridine (B92270) ring, for instance by forming a pyridinium (B92312) salt, can prevent the substrate from coordinating to and deactivating the catalyst.[1][9]
-
-
-
Feedstock Impurities: Trace amounts of sulfur compounds, heavy metals (lead, mercury), or phosphorus compounds in starting materials or solvents can act as potent catalyst poisons.[8]
-
Solution: Use high-purity starting materials and solvents. If impurities are suspected, consider passing the materials through a guard bed (e.g., activated carbon or alumina) to remove contaminants before they reach the reactor.
-
-
Improper Catalyst Handling: Exposure of catalysts, especially pyrophoric ones like Raney® Nickel, to air or moisture can lead to deactivation.[8]
-
Solution: Handle catalysts under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents.
-
Issue 3: Challenges with Protecting Groups
Q: I'm encountering issues with the introduction or removal of protecting groups for the amine functionality. What are some common problems and solutions?
A: Protecting group strategy is critical in multistep syntheses and can present several challenges.
Potential Causes and Solutions:
-
Incomplete Deprotection: Steric hindrance or inadequate reaction conditions can lead to incomplete removal of the protecting group. For example, bulky PEG chains can hinder access of deprotection reagents like piperidine (B6355638) to an Fmoc group.[10]
-
Solution: Increase the concentration of the deprotection reagent, extend the reaction time, or consider a different deprotection method. For solid-phase synthesis, ensure adequate swelling of the resin.
-
-
Side Reactions During Deprotection: The conditions used for deprotection can sometimes lead to unwanted side reactions. For instance, the use of piperidine for Fmoc removal can catalyze aspartimide formation in peptide sequences containing aspartic acid.[10]
-
Solution: Optimize the deprotection conditions (e.g., use a lower concentration of piperidine or add a scavenger). Alternatively, choose an orthogonal protecting group that can be removed under milder conditions that do not promote the side reaction.
-
-
Protecting Group Stability: The chosen protecting group may not be stable to the reaction conditions in subsequent steps.
-
Solution: Carefully plan the synthetic route to ensure the protecting group is stable under all planned reaction conditions. Common protecting groups for amines include Boc (tert-butoxycarbonyl), removed with acid, Cbz (benzyloxycarbonyl), removed by hydrogenolysis, and Fmoc (9-fluorenylmethyloxycarbonyl), removed with a base like piperidine.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the chiral synthesis of aminopiperidines?
A1: The primary strategies include:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction, such as the asymmetric hydrogenation of pyridine derivatives.[1][12]
-
Biocatalysis: Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones.[3][4][13][14] This method offers high enantioselectivity under mild conditions.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to synthesize the target molecule.[15]
-
Chiral Resolution: This involves the separation of a racemic mixture of aminopiperidines. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[6][7][16]
Q2: How can I choose the right protecting group for my aminopiperidine synthesis?
A2: The choice of protecting group depends on the overall synthetic strategy. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of all subsequent steps before its intended removal.
-
Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule.
-
Orthogonality: In complex syntheses with multiple functional groups requiring protection, it is essential to choose orthogonal protecting groups that can be removed selectively without affecting the others.[11]
Q3: My Ring-Closing Metathesis (RCM) reaction to form a piperidine ring is not working well. What should I check?
A3: Common issues in RCM for the synthesis of nitrogen heterocycles include:
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups than first-generation catalysts.
-
Reaction Concentration: RCM is an intramolecular reaction, so it is typically run at high dilution (e.g., 0.02 M) to favor cyclization over intermolecular polymerization.[17]
-
Ethylene Removal: The driving force for RCM of terminal dienes is the removal of volatile ethylene.[18] Running the reaction under a stream of inert gas (e.g., nitrogen or argon) can help drive the equilibrium towards the product.[17]
-
Substrate Purity: Impurities in the diene substrate can inhibit the catalyst.
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2]/(R)-SynPhos | 93 | 92 | [1] |
| 2 | N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}2]/(R)-SynPhos | 95 | 93 | [1] |
| 3 | N-benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}2]/(R)-SynPhos | 85 | 75 | [1] |
Table 2: Biocatalytic Transamination for the Synthesis of Chiral Aminopiperidines
| Substrate | Enzyme | Amine Donor | Conversion (%) | ee (%) | Reference |
| 1-Boc-3-piperidone | ATA-025-IMB | Isopropylamine (B41738) | >99 | >99 (R) | [19] |
| 1-Boc-3-piperidone | ATA-256-IMB | Isopropylamine | >99 | >99 (S) | [19] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a representative procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt.[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}2] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene/dichloromethane (1.0 mL) is stirred at room temperature for 10 minutes.
-
Reaction Setup: The pyridinium salt (0.25 mmol) is added to the catalyst solution in a glass vial insert. The vial is placed in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 600 psi of H2. The reaction is stirred at 28°C for 24 hours.
-
Workup: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral piperidine.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Transamination of a Prochiral Ketone
This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized transaminase.[19]
-
Reaction Mixture Preparation: In a vial, 1-Boc-3-piperidone (100 mg, 0.5 mmol) is suspended in triethanolamine (B1662121) buffer (100 mM, pH 7.5). Pyridoxal-5'-phosphate (PLP) (1 mM) and isopropylamine (1 M) are added.
-
Enzyme Addition: Immobilized (R)-selective transaminase (e.g., ATA-025-IMB) is added to the reaction mixture.
-
Reaction: The mixture is shaken at a controlled temperature (e.g., 30°C) and the reaction progress is monitored by HPLC or GC.
-
Workup: Upon completion, the enzyme is removed by filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 3: Chiral Resolution of a Racemic Aminopiperidine via Diastereomeric Salt Formation
This is a general procedure for the resolution of a racemic aminopiperidine using a chiral acid.[6][7]
-
Salt Formation: The racemic aminopiperidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol (B145695) or a solvent mixture). A solution of the chiral resolving agent (e.g., (R)-mandelic acid, 0.5-1.0 equivalents) in the same solvent is added slowly with stirring.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent. The mother liquor, enriched in the more soluble diastereomer, is saved for potential recovery of the other enantiomer.
-
Liberation of the Enantiomer: The purified diastereomeric salt is suspended in water, and the pH is adjusted with a base (e.g., 1M NaOH) to deprotonate the amine. The free aminopiperidine is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the enantiomerically enriched aminopiperidine.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for addressing low stereoselectivity.
Caption: General workflow for chiral aminopiperidine synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. drughunter.com [drughunter.com]
- 18. Ring Closing Metathesis [organic-chemistry.org]
- 19. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Improving yield and enantioselectivity in aminopiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopiperidines, with a focus on improving yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of aminopiperidines. The solutions are based on established synthetic methodologies and optimization strategies.
Issue 1: Low Yield in Reductive Amination
Q: I am experiencing low yields in my reductive amination reaction to synthesize an aminopiperidine derivative. What are the potential causes and how can I troubleshoot this?
A: Low yields in reductive amination can stem from several factors, including inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[1] A systematic approach is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial reaction between the piperidine (B6355638) precursor and the carbonyl compound to form the iminium ion is a critical, pH-dependent equilibrium.
-
Solution: Operate in a mildly acidic pH range of 4-6. This can often be achieved by adding a reagent like acetic acid.[1]
-
-
Improper Choice of Reducing Agent: The selectivity and stability of the reducing agent are paramount.
-
Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reagent as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (B1222165) (NaBH₄) is less selective and can reduce the starting aldehyde, leading to byproducts.[1]
-
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.
-
Solution: Employ a reducing agent that is more selective for the iminium ion, such as STAB.[1]
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: My asymmetric synthesis of a chiral aminopiperidine is resulting in low enantiomeric excess (ee). How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is a common challenge and is highly dependent on the chosen synthetic strategy. Key factors to consider are the catalyst, ligand, solvent, and reaction temperature.
Potential Causes and Solutions:
-
Suboptimal Catalyst/Ligand Combination: The choice of chiral catalyst or ligand is the most critical factor for inducing stereoselectivity.
-
Solution: Screen a variety of chiral catalysts and ligands. For instance, in palladium-catalyzed hydroamination, different chiral ligands can significantly impact the enantioselectivity.[2] For asymmetric hydrogenations, iridium-based catalysts with specific chiral ligands have shown high efficiency.[3][4]
-
-
Incorrect Solvent: The solvent can influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity.
-
Solution: Experiment with a range of solvents with varying polarities. For some reactions, a non-polar solvent like toluene (B28343) may be optimal, while for others, a more polar solvent might be necessary.
-
-
Reaction Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states.
-
Solution: Generally, lowering the reaction temperature can improve enantioselectivity, although this may lead to longer reaction times. It is crucial to find an optimal balance.
-
-
In enzymatic reactions, pH and temperature are critical parameters.
Issue 3: Catalyst Poisoning in Hydrogenation Reactions
Q: I am observing a stall or low conversion in the hydrogenation of a pyridine (B92270) derivative to a piperidine, which I suspect is due to catalyst poisoning. What are the common causes and how can I prevent this?
A: Catalyst poisoning is a frequent issue in the hydrogenation of nitrogen-containing heterocycles like pyridines.[6] The nitrogen atom in both the starting material and the product can act as a poison by strongly adsorbing to the catalyst's active sites.[6]
Common Poisons and Mitigation Strategies:
-
Nitrogen-Containing Compounds: The substrate (pyridine) and the product (piperidine) can inhibit the catalyst.[6]
-
Impurities in Starting Materials or Solvents: Sulfur compounds, carbon monoxide, halides, and heavy metals are common catalyst poisons.[6]
-
Solution: Ensure the purity of your starting materials and solvents. Purification of reactants and solvents before use can be beneficial. Consider using a guard bed to remove impurities before they reach the catalyst.[8]
-
-
Improper Catalyst Handling: Exposure to air or moisture can deactivate certain catalysts.
-
Solution: Follow the manufacturer's instructions for storing and handling the catalyst to prevent contamination.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral aminopiperidines?
A1: Several methods are widely used, each with its advantages and challenges:
-
Asymmetric Hydrogenation of Pyridine Derivatives: This is a powerful method for producing highly enantioenriched piperidines.[3][7][9] It often involves the use of a chiral auxiliary or a chiral catalyst.[4][7]
-
Enzymatic Synthesis: Biocatalytic methods, such as those using transaminases or enzyme cascades, offer high enantioselectivity under mild reaction conditions.[5][10][11]
-
Palladium-Catalyzed Hydroamination: This method allows for the modular construction of chiral aminopiperidines from dihydropyridines.[2]
-
Organocatalysis: Chiral organocatalysts can be used to facilitate domino reactions to construct highly functionalized chiral piperidines.[12]
Q2: How can I choose the best N-protecting group for my aminopiperidine synthesis?
A2: The choice of the N-protecting group is crucial and depends on the subsequent reaction steps. The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used.[5] The Boc group is easily removed under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. The stability of the protecting group to the reaction conditions and its influence on the reactivity of the molecule should be carefully considered.
Q3: Can I recycle my catalyst in an asymmetric hydrogenation?
A3: In some cases, catalyst recycling is possible, particularly with heterogeneous catalysts. However, catalyst deactivation due to poisoning or leaching can be a significant issue.[6] The feasibility of recycling depends on the specific catalyst, reaction conditions, and the nature of the substrate and product. For enzymatic reactions, immobilized enzymes can be easily recovered and reused for several cycles.[10][13]
Quantitative Data Summary
Table 1: Asymmetric Hydrogenation of N-(2-pyridyl)-oxazolidinones
| Entry | Substrate (R) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Me | Pd(OH)₂/C | 95 | >99:1 |
| 2 | Et | Pd(OH)₂/C | 93 | >99:1 |
| 3 | iPr | Pd(OH)₂/C | 91 | >99:1 |
| 4 | Ph | Pd(OH)₂/C | 89 | 98:2 |
Data adapted from an efficient auxiliary-based method for the asymmetric hydrogenation of substituted pyridines.[7]
Table 2: Enzymatic Transamination of 1-Boc-3-piperidone
| Entry | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | ATA-025-IMB | 25 | 24 | >99 | >99 (R) |
| 2 | ATA-025-IMB | 50 | 3 | >99 | >99 (R) |
| 3 | ATA-415-IMB | 50 | 24 | >99 | >99 (R) |
| 4 | ATA-013-IMB | 50 | 28 | >99 | >99 (R) |
Data from a study on the synthesis of chiral amines using immobilized ω-transaminases.[10]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Substituted Pyridine
This protocol is a representative procedure for the asymmetric hydrogenation of a 2-substituted pyridine using a chiral auxiliary.[7]
-
Substrate Preparation: The chiral N-(2-pyridyl)-oxazolidinone substrate is synthesized via copper-catalyzed coupling of the corresponding 2-halopyridine and the chiral oxazolidinone.
-
Hydrogenation Reaction:
-
To a solution of the N-(2-pyridyl)-oxazolidinone substrate in acetic acid, add 20 mol% of Pd(OH)₂/C catalyst.
-
Place the reaction mixture in an autoclave under a hydrogen atmosphere (100 bar).
-
Stir the reaction at 40°C for 22 hours.
-
-
Work-up and Purification:
-
After the reaction, carefully filter the mixture to remove the catalyst.
-
The filtrate contains the desired piperidine product and the cleaved oxazolidinone auxiliary.
-
The product can be purified by standard techniques such as column chromatography.
-
Protocol 2: Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine
This protocol describes the asymmetric synthesis of (R)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase.[10]
-
Reaction Setup:
-
In a vial, dissolve 50 mg of 1-Boc-3-piperidone in DMSO.
-
Add this solution to a buffer solution containing isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as the cofactor.
-
Add 200 mg of the immobilized ω-transaminase (e.g., ATA-025-IMB).
-
-
Reaction Conditions:
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 3 hours.
-
-
Product Isolation:
-
After the reaction is complete, filter to recover the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Protection and Deprotection
Welcome to the Technical Support Center for Boc (tert-butyloxycarbonyl) protection and deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these crucial synthetic steps. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Troubleshooting Guides
Boc Protection Issues
Problem: Incomplete or failed Boc protection reaction.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Low Nucleophilicity of the Amine | For electron-deficient or sterically hindered amines, consider using more forcing reaction conditions. This may include gentle heating (e.g., 40°C) or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[1] |
| Poor Solubility of Starting Material | If the amine has poor solubility in common organic solvents, a water-acetone or water-THF mixture can be employed. For zwitterionic compounds, performing the reaction in an aqueous solution with a base like sodium hydroxide (B78521) can improve solubility and prevent side reactions.[2][3] |
| Inappropriate Reaction Conditions | Ensure the stoichiometry of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is appropriate (typically 1.0-1.2 equivalents). The choice of base is also critical; common bases include sodium hydroxide, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA).[4] |
| Formation of Multiple Products | Over-reaction can lead to N,N-di-Boc formation, especially with primary amines. Use a stoichiometric amount of (Boc)₂O and monitor the reaction closely by TLC or LC-MS. If other nucleophilic groups (e.g., hydroxyls) are present, they may also react. Careful control of reaction conditions is necessary. |
Boc Deprotection Issues
Problem: Incomplete Boc deprotection.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Concentration or Reaction Time | The rate of Boc cleavage is highly dependent on the acid concentration.[5] Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM) or extend the reaction time.[5][6] For solid-phase peptide synthesis (SPPS), a 55% TFA solution in DCM may be more effective than 100% TFA due to better resin swelling.[5][7][8] |
| Steric Hindrance | For sterically hindered substrates, stronger acidic conditions (e.g., 4M HCl in dioxane) or gentle warming (e.g., to 40°C) may be required.[5][9] However, be aware that heating can increase the likelihood of side reactions.[6] |
| Problematic Amino Acid Residues | Certain residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are more resistant to Boc deprotection.[7][10] In such cases, prolonged deprotection times or increased TFA concentrations are necessary.[10] |
| Poor Resin Swelling (SPPS) | Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access the peptide chains.[5][7] |
Problem: Formation of side products during Boc deprotection.
Possible Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Alkylation by Tert-butyl Cation | The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6][9] |
| Use of Scavengers | To prevent tert-butylation, incorporate scavengers into the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[6][9] The choice of scavenger depends on the sensitive residues present in your substrate.[6][9] |
| Trifluoroacetylation | The deprotected amine can be acylated by trifluoroacetic anhydride, an impurity in TFA. While less common, this side reaction can be minimized by using high-purity TFA and ensuring complete removal of TFA after deprotection. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6][9] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc protection/deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a common and effective method. For deprotection, the resulting free amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed monitoring.[11]
Q2: What are some "green" or milder alternatives to TFA for Boc deprotection?
A2: For acid-sensitive substrates, several milder deprotection methods are available:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water can effectively remove the Boc group without any acid.[11][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can be used under non-protic conditions.[11]
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[11]
-
Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of acid-labile esters.[12][13]
Q3: What are common scavenger cocktails used during Boc deprotection?
A3: The composition of the scavenger cocktail should be tailored to the amino acid sequence. Here are some common examples:
| Scavenger Cocktail Composition (v/v) | Target Residues and Purpose |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) [6] | General purpose, effective for most sequences. TIS is a good scavenger for the tert-butyl cation. |
| 95% TFA / 5% Thioanisole | Protects Methionine and Tryptophan residues.[9] |
| 95% TFA / 5% Phenol | Acts as a scavenger for various residues.[9] |
| Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanediol (EDT) [9] | For peptides with multiple sensitive residues, including Cysteine. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a 1:1 mixture of THF and water.[1][4] The typical concentration is between 0.1 and 0.5 M.[1]
-
Addition of Base: Add a suitable base such as triethylamine (1.2 eq) or sodium hydroxide.[4][14]
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq) to the mixture.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 1-12 hours).[4]
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] If necessary, purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[15]
-
Cooling: Cool the solution to 0°C using an ice bath.[15]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6][15] A 1:1 mixture of TFA:DCM is often effective.[15] If necessary, add appropriate scavengers (e.g., TIS, 2.5-5% v/v).[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[15] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]
-
TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (3 times).[14][16] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6][16]
Visualizations
Caption: General experimental workflow for Boc protection of an amine.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Caption: Troubleshooting logic for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Stability issues of (S)-1-Boc-3-aminopiperidine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-1-Boc-3-aminopiperidine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs) with data summaries, detailed experimental protocols, and visualizations of potential degradation pathways and experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability issues encountered during the handling, storage, and use of this compound in a question-and-answer format.
Q1: My sample of this compound, which is usually a colorless to light yellow oil/solid, has developed a significant yellow or brownish color. What could be the cause?
A1: Discoloration is often an indicator of degradation. The primary causes could be:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine groups.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Thermal Stress: Storage at elevated temperatures can accelerate degradation pathways.
Troubleshooting:
-
Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).
-
Protect the sample from light by using amber vials or storing it in the dark.[1][2]
-
Adhere to recommended storage temperatures (see Q2).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Short-term storage (solid): Store at 0-8°C.[3]
-
Long-term storage (solid): For extended periods, storage at -20°C is advisable.
-
In solution: If dissolved in a solvent like DMSO, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Always protect solutions from light.[2]
Q3: I am observing the appearance of a new, more polar peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What is likely happening?
A3: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[4] The new, more polar peak is likely the deprotected product, (S)-3-aminopiperidine.
Troubleshooting:
-
Avoid prolonged exposure of this compound to acidic conditions (pH < 4).
-
If acidic conditions are necessary for your experiment, perform the reaction at a lower temperature to minimize deprotection and use the deprotected product as a reference standard in your analysis to confirm its identity.
-
For HPLC analysis, if an acidic mobile phase is required, it is best to analyze the samples promptly after preparation.
Q4: Is this compound stable in basic conditions?
A4: The Boc protecting group is generally stable under basic and nucleophilic conditions.[5] Therefore, degradation due to basic hydrolysis of the Boc group is not a primary concern under typical experimental conditions (e.g., in the presence of amine bases or bicarbonate). However, very strong basic conditions combined with high temperatures could potentially lead to other degradation pathways.
Q5: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
A5: A stability-indicating HPLC or UPLC-MS method is the most effective way to assess the purity of your sample and identify potential degradation products.
-
HPLC with UV detection: Can be used to quantify the remaining parent compound and detect the formation of impurities.
-
UPLC-MS/MS: Provides molecular weight information of the degradation products, which is crucial for their identification and structural elucidation.[6]
A general protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.
Summary of Stability Data
While specific public data on forced degradation studies for this compound is limited, the following tables provide an illustrative summary of expected stability based on the known chemistry of the Boc protecting group and the piperidine (B6355638) ring system. These tables are intended to guide researchers in their experimental design.
Table 1: Hypothetical Stability of this compound under Hydrolytic Stress Conditions
| Condition | Temperature | Time | Expected Degradation (%) | Primary Degradation Product |
| 0.1 M HCl | 25°C | 24 h | 15 - 25% | (S)-3-aminopiperidine |
| Neutral (pH 7) | 60°C | 72 h | < 5% | Minor oxidative products |
| 0.1 M NaOH | 60°C | 72 h | < 5% | Minor oxidative products |
Table 2: Hypothetical Stability of this compound under Other Stress Conditions
| Stress Condition | Parameters | Time | Expected Degradation (%) | Potential Degradation Products |
| Oxidation | 3% H₂O₂ | 24 h | 10 - 20% | N-oxide derivatives, ring-opened products |
| Thermal | 80°C (solid state) | 48 h | 5 - 15% | Products of thermolysis |
| Photolytic | ICH Q1B conditions | 24 h | 5 - 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound and separating its potential degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[7]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.2 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.2 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂.
-
Keep at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store a solid sample and a solution sample at 80°C.
-
Analyze at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Protect a control sample from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiral-labs.com [chiral-labs.com]
Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis
Welcome to the Technical Support Center for Racemization Prevention in Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during the synthesis of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during chiral amine synthesis?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can be triggered by several factors during synthesis. The primary causes include:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as planar carbanions or carbocations (e.g., enolates), leading to a loss of stereochemical information.[1][2]
-
Unstable Intermediates: The formation of transient, achiral intermediates like imines is a common pathway for racemization.[3]
-
Inappropriate Reagents: Certain reagents may promote side reactions or exist in equilibrium with intermediates that are prone to racemization.
-
Work-up and Purification Issues: Racemization can also occur post-reaction. Aqueous work-ups with strong acids or bases, and purification techniques like chromatography on acidic silica (B1680970) gel, can compromise the enantiomeric purity of the final product.[1][2]
Q2: At which stages of my synthesis is racemization most likely to occur?
A2: Racemization is a risk at multiple stages of the synthetic process:
-
During the main reaction: This is the most common stage, especially if the reaction conditions are harsh (e.g., high temperature, strong base/acid) or if the reaction involves intermediates susceptible to racemization.[1][2]
-
During work-up: Aqueous extractions involving strong acids or bases to remove impurities can lead to racemization of the desired amine.[1][2]
-
During purification: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can catalyze racemization.[1][2] It is often advisable to use neutralized silica gel or an alternative stationary phase like alumina (B75360).
Q3: Can the choice of solvent influence the extent of racemization?
A3: Absolutely. The solvent plays a critical role in stabilizing intermediates that may be prone to racemization. Protic solvents, for instance, can stabilize ionic intermediates, which in some mechanisms can increase the rate of racemization. Conversely, non-polar, aprotic solvents are often preferred to minimize the formation and stabilization of such intermediates.[2][4] A solvent screen is often a crucial step in optimizing a stereoselective synthesis.
Q4: How do I accurately determine the enantiomeric excess (ee) of my chiral amine?
A4: Several analytical techniques are available to determine the enantiomeric excess of your product. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that physically separates the enantiomers on a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create diastereomeric complexes or adducts, which exhibit distinct signals in the NMR spectrum, allowing for quantification.
-
Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method separates volatile enantiomers on a chiral stationary phase.
-
Polarimetry: A more traditional method that measures the rotation of plane-polarized light caused by the chiral sample. However, it is less accurate for determining high ee values and requires a known specific rotation of the pure enantiomer.
Troubleshooting Guides
Guide 1: Low Enantioselectivity or Significant Racemization Observed
If you are observing a lower than expected enantiomeric excess (ee) in your product, follow this troubleshooting workflow to identify and address the potential causes.
References
Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-1-Boc-3-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproducts in the synthesis of this compound include:
-
Di-Boc protected piperidine: Formation of a molecule where two Boc groups are attached to the nitrogen atoms.
-
Unsaturated enamine byproduct: This can form during reductive amination of 1-Boc-3-piperidone, particularly in highly concentrated reaction mixtures.[1]
-
N-Alkylated piperidine: For instance, N-ethylated byproducts can form when using ethanol (B145695) as a solvent during catalytic hydrogenation for deprotection of other protecting groups.[1]
-
Diastereomers/Enantiomers: The formation of the undesired (R)-isomer is a critical purity issue.
Q2: What is the primary cause of di-Boc byproduct formation during the Boc protection step?
A2: The formation of the di-Boc byproduct occurs in a stepwise manner. Initially, the primary amine attacks the di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the desired mono-Boc protected amine. However, this product is still nucleophilic. In the presence of a strong base, the N-H of the mono-Boc product can be deprotonated, increasing its nucleophilicity and enabling it to react with a second molecule of Boc₂O to yield the di-Boc byproduct.
Q3: How can I minimize the formation of the undesired (R)-isomer?
A3: Minimizing the formation of the (R)-isomer and ensuring high enantiomeric purity of the (S)-isomer is critical. Strategies to achieve this include:
-
Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (S)-3-aminopiperidine, is a direct approach.
-
Enzymatic Kinetic Resolution or Asymmetric Synthesis: Utilizing enzymes like transaminases can selectively produce the desired (S)-enantiomer from a prochiral starting material like 1-Boc-3-piperidone.
-
Chiral Chromatography: While not a method to prevent its formation, chiral HPLC can be used to separate the (S) and (R) enantiomers to obtain the desired product with high enantiomeric excess.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis:
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric purity and separating the desired (S)-isomer from the (R)-isomer. Reverse-phase HPLC is useful for separating the desired product from other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated byproducts.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and getting a preliminary indication of the presence of impurities.
Troubleshooting Guides
Issue 1: Significant amount of di-Boc protected byproduct observed.
Symptoms:
-
A peak corresponding to a higher molecular weight species is observed in GC-MS or LC-MS analysis.
-
NMR analysis shows complex signals or the absence of the N-H proton signal of the mono-Boc product.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Excessive Boc₂O: Using a large excess of di-tert-butyl dicarbonate can drive the reaction towards di-protection. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. |
| Strong Base: The presence of a strong base can deprotonate the mono-Boc product, making it more nucleophilic. | Use a milder base such as sodium bicarbonate, or perform the reaction in the absence of a base if the starting amine is sufficiently nucleophilic. |
| Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of the secondary reaction occurring. | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or below. |
Issue 2: Formation of an unsaturated enamine byproduct.
Symptoms:
-
An unexpected peak in GC-MS or LC-MS, often with a mass corresponding to the loss of water from the imine intermediate.
-
NMR signals indicative of a C=C double bond.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Highly Concentrated Reaction Mixture: Reductive amination performed at high concentrations can favor the formation of the enamine byproduct.[1] | Perform the reaction at a lower concentration by increasing the amount of solvent. |
| Inefficient Reduction of the Imine/Enamine Intermediate: The reducing agent may not be effectively reducing the intermediate as it forms. | Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added in an appropriate stoichiometric amount. Consider a stepwise procedure where the imine is formed first, followed by reduction. |
| Presence of Acid/Base Catalysts: Certain catalysts might promote the elimination reaction that forms the enamine. | Carefully control the pH of the reaction mixture. Mildly acidic conditions (pH 4-5) are often optimal for imine formation without promoting excessive side reactions. |
Issue 3: Presence of N-ethylated byproduct.
Symptoms:
-
A peak in the mass spectrum corresponding to the desired product + 28 amu.
-
NMR signals corresponding to an ethyl group attached to a nitrogen atom.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Use of Ethanol as a Solvent in Catalytic Hydrogenation: During deprotection steps (e.g., Cbz removal) using a palladium catalyst in ethanol, the solvent can be oxidized to acetaldehyde (B116499), which then undergoes reductive amination with the product amine.[1] | Use an alternative solvent for the hydrogenation reaction, such as methanol, isopropanol, or ethyl acetate, which are less prone to oxidation to the corresponding aldehyde. |
| Contamination of Reagents with Acetaldehyde: Although less common, contamination of solvents or other reagents with acetaldehyde can lead to this byproduct. | Use high-purity solvents and reagents. |
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on byproduct formation from a representative synthesis of 1-Boc-3-aminopiperidine via Boc protection of 3-aminopiperidine.[2]
| Product/Byproduct | Percentage in Reaction Mixture |
| This compound (Target Product) | 91.5% |
| Unreacted 3-aminopiperidine | 6% |
| 3-tert-butoxycarbonylaminopiperidine (Di-protected byproduct) | 1.1% |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproducts
This protocol is adapted from a method designed to reduce byproduct formation.[3]
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-piperidine ethyl formate (B1220265) in a halogenated solvent such as dichloromethane. Add an organic base like triethylamine (B128534) as an acid-binding agent.
-
Boc Protection: Cool the mixture to 0-10 °C. Slowly add di-tert-butyl dicarbonate (1.05 equivalents) dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with a mild alkaline solution (e.g., saturated sodium bicarbonate), a mild acidic solution (e.g., 5% HCl), and finally with saturated brine.
-
Ammonolysis: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-Boc-3-piperidine ethyl formate. Dissolve this intermediate in 1,4-dioxane (B91453) and perform an ammonolysis reaction.
-
Hofmann Rearrangement: After the ammonolysis is complete, add the resulting N-Boc-3-piperidine formamide (B127407) dropwise to a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to induce the Hofmann rearrangement.
-
Isolation: After the reaction is complete, extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol is a general guideline for the analysis of the enantiomeric purity of 3-aminopiperidine derivatives after derivatization.
-
Derivatization: To a sample of the synthesized product, add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base to introduce a chromophore, which enhances UV detection.
-
HPLC System:
-
Column: Chiralpak AD-H (or a similar chiral column).
-
Mobile Phase: A mixture of a non-polar solvent like ethanol and a modifier such as 0.1% diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 228 nm.
-
-
Analysis: Inject the derivatized sample into the HPLC system. The (S) and (R) enantiomers will have different retention times, allowing for their separation and quantification. Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.
Visualizations
Caption: Reaction pathways leading to the desired product and common byproducts.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Scaling Up the Synthesis of Chiral Piperidines
Welcome to the technical support center for the synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up these critical synthetic processes. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of chiral piperidine (B6355638) synthesis.
Issue 1: Loss of Enantioselectivity or Diastereoselectivity upon Scale-up
-
Question: My reaction showed excellent stereoselectivity (high e.e. or d.r.) at the milligram scale, but the selectivity has dropped significantly on a multi-gram scale. What are the potential causes and solutions?
-
Answer: A decrease in stereoselectivity during scale-up is a common challenge. Several factors could be at play:
-
Inefficient Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients of reagents and catalysts. This can alter the reaction kinetics and favor the formation of undesired stereoisomers.
-
Solution: Ensure your reactor is equipped with an appropriate stirrer and baffling system for the scale and viscosity of your reaction. Consider performing a mixing study to ensure homogeneity.
-
-
Temperature Fluctuations: Poor heat transfer in larger vessels can cause temperature deviations from the optimal conditions established at a smaller scale. Many stereoselective reactions are highly sensitive to temperature.[1]
-
Solution: Implement robust temperature control with appropriate heating/cooling jackets and internal temperature probes. For highly exothermic reactions like some hydrogenations, consider a semi-batch or continuous flow process to manage heat evolution.[2]
-
-
Changes in Reagent Addition Rate: The rate of addition of a reagent can be critical for maintaining selectivity. A rate that was optimal on a small scale may be too fast or too slow for a larger volume, affecting the relative concentrations of reactants and catalysts.
-
Solution: Scale the addition rate proportionally to the overall reaction scale. For critical additions, use a syringe pump or a dosing pump to ensure a controlled and consistent rate.
-
-
Catalyst Concentration and Activity: The relative concentration of the catalyst to the substrate might differ upon scale-up, or the catalyst's activity could be compromised by impurities in larger batches of reagents or solvents.
-
Solution: Maintain the same catalyst loading (mol%) as in the small-scale experiment. Ensure all reagents and solvents are of consistent quality and purity.
-
-
Issue 2: Difficulties with Catalyst Handling and Recovery
-
Question: I'm having trouble with filtering my heterogeneous catalyst on a larger scale, and I'm concerned about catalyst deactivation during workup. What are the best practices for catalyst handling in scaled-up reactions?
-
Answer: Efficient catalyst recovery is crucial for the economics and sustainability of a process.[3]
-
Filtration Challenges: Fine catalyst particles can clog filter paper or frits, leading to slow filtration times, especially with larger volumes.
-
Catalyst Deactivation: Many catalysts, particularly those used in hydrogenation, are sensitive to air and moisture.[5] Exposure during filtration and transfer can lead to deactivation.
-
Solution: Perform catalyst filtration and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Use techniques like cannula transfer for moving catalyst slurries. Supported catalysts can sometimes be recovered by simple filtration and reused, which is economically beneficial.[5]
-
-
Homogeneous Catalyst Removal: Removing dissolved homogeneous catalysts can be a significant challenge during scale-up.
-
Solution: If possible, select a heterogeneous catalyst. If a homogeneous catalyst is necessary, explore methods for its removal, such as precipitation, extraction, or the use of scavengers. Some modern approaches utilize supported catalysts that are easier to separate.[5]
-
-
Issue 3: Product Purification and Isomer Separation
-
Question: My crude product is a mixture of stereoisomers, and separating them by column chromatography is not practical on a large scale. What are my options?
-
Answer: Purification is a major hurdle in scaling up chiral syntheses.
-
Chromatography: While flash chromatography is a staple in the lab, it becomes expensive and time-consuming at an industrial scale due to large solvent consumption and the need for specialized equipment.
-
Solution: Supercritical Fluid Chromatography (SFC) can be a more efficient alternative for chiral separations at a larger scale, offering faster separations and using less organic solvent.[6] Preparative HPLC is also an option for high-value products.
-
-
Crystallization: Diastereomers often have different physical properties, including solubility.
-
Solution: Attempt to induce selective crystallization of the desired stereoisomer from the mixture by screening different solvents and conditions. This can be a highly effective and scalable purification method.
-
-
Salt Formation: The basic nature of the piperidine nitrogen allows for the formation of salts with chiral acids.
-
Solution: This can be used for classical resolution. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why does my piperidine product turn yellow over time?
-
Q2: I am struggling to separate my piperidine product from a pyridine (B92270) starting material impurity by distillation. Why is this difficult?
-
A2: Piperidine and pyridine can form an azeotropic mixture, which makes complete separation by simple distillation challenging.[7] One strategy to overcome this is to react the mixture with carbon dioxide. Piperidine will form a solid carbonate salt, while pyridine will not, allowing for separation by filtration.[7]
-
-
Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?
-
A3: This is likely due to the formation of a salt. The basic piperidine nitrogen can react with atmospheric carbon dioxide to form a carbonate salt.[7] To resolve this, you can try to redissolve the material or prepare a fresh solution. To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[7]
-
-
Q4: Are there any general strategies to improve the diastereoselectivity of my reaction without a complete re-design of the synthesis?
-
A4: Yes, several reaction parameters can be optimized. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[1] The choice of solvent can also have a significant impact on selectivity due to differential stabilization of the transition states. Finally, the nature and concentration of any acid or base catalyst can influence the stereochemical outcome.[1]
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Chiral Piperidine Synthesis
| Synthetic Method | Catalyst System | Substrate | Scale | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |
| Asymmetric Hydrogenation | Rh(I) complex with pinacol (B44631) borane | Fluoropyridine | Lab Scale | Good | High diastereoselectivity | [8] |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ with chiral primary amine | Pyridinium (B92312) salt | 0.5 mmol | 95 | 96% e.e. | [9] |
| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-2-arylpiperidine | 1 g | 41 | 97:3 e.r. (recovered SM) | [10][11] |
| Chemo-enzymatic Dearomatization | EneIRED / 6-HDNO | N-substituted tetrahydropyridine | Lab Scale | >42 | 96% e.e. | [12] |
| Continuous Flow Synthesis | N/A (Grignard addition) | N-(tert-butylsulfinyl)-bromoimine | Scale-up demonstrated | >80 | >90:10 d.r. | [2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt
This protocol is adapted from Wu, J., et al., Nature Catalysis, 2022.[9]
-
Materials:
-
2-Substituted pyridinium salt (1.0 equiv)
-
(R)-1-Phenylethylamine (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (DCM) / Water (15:1 mixture)
-
Formic acid (24.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Add the DCM/H₂O (15:1, 4.0 mL) mixture, followed by formic acid (24.0 equiv).
-
Seal the vial and stir the reaction mixture at 40 °C for 22 hours.
-
Upon completion (monitor by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Scale-up Considerations:
-
Formic acid addition may be exothermic; consider controlling the addition rate and providing adequate cooling.
-
The use of 10 equivalents of the chiral amine may be economically prohibitive on a large scale. Process optimization to reduce the excess would be necessary.
-
The reaction generates gas; ensure the reactor is properly vented.
-
This reaction has been demonstrated on a multi-hundred-gram scale.[9]
-
Protocol 2: Asymmetric Hydrogenation of a Substituted Pyridine
This protocol is a generalized procedure based on common methods for asymmetric pyridine hydrogenation.
-
Materials:
-
Substituted pyridine or pyridinium salt (1.0 equiv)
-
Chiral catalyst (e.g., Iridium or Rhodium complex with a chiral ligand, 0.1-1 mol%)
-
Solvent (e.g., methanol, degassed)
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, charge a high-pressure reactor with the substituted pyridine and the chiral catalyst.
-
Add the degassed solvent.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50-1000 psi) and heat to the desired temperature (e.g., 25-60 °C).
-
Stir the reaction mixture for the required time (typically 12-48 hours), monitoring the progress by HPLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography or crystallization.
-
-
Scale-up Considerations:
-
Hydrogenations are highly exothermic and require specialized high-pressure reactors with excellent temperature and pressure control.
-
Proper handling of hydrogen gas is critical for safety.
-
Homogeneous catalysts may require specific procedures for removal post-reaction. Heterogeneous catalysts simplify this process.[8]
-
Efficient stirring is crucial to ensure good gas-liquid mass transfer.
-
Visualizations
Caption: General experimental workflow for chiral piperidine synthesis.
Caption: Troubleshooting flowchart for scaling up chiral piperidine synthesis.
References
- 1. gopani.com [gopani.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ssfilters.com [ssfilters.com]
- 4. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 5. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and optimization.
Frequently Asked questions (FAQs)
Q1: How do I select the initial catalyst for a new asymmetric transformation?
A1: Catalyst selection is a critical, substrate-dependent process. A recommended starting point is a literature review for catalyst systems proven effective on similar substrates.[1] Privileged chiral ligands, such as BINOL or SPINOL-based phosphoric acids, Cinchona alkaloids, and certain metal complexes (e.g., Scandium(III), Palladium, Zinc), are often excellent candidates for initial screening due to their broad applicability across various reactions.[1][2] Consider the electronic and steric properties of your substrates to guide your choice. For instance, electron-enriched aldehydes may exhibit higher reactivity and selectivity with specific catalysts.[1]
Q2: What is the impact of solvent choice on enantioselectivity?
A2: The solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[3][4] In some cases, a change in solvent can even reverse the direction of enantioselection. Therefore, a solvent screening study covering a range of polarities and coordinating abilities is highly advisable during the optimization phase.[4] For example, switching from THF to 2-MeTHF has been shown to significantly improve stereoselectivity in certain systems.[4]
Q3: How does temperature affect the outcome of an asymmetric reaction?
A3: Temperature is a critical parameter that influences both reaction rate and enantioselectivity.[5][6] Lowering the reaction temperature often leads to higher enantiomeric excess (ee) because it amplifies the energy difference between the diastereomeric transition states.[5][6] However, excessively low temperatures may significantly slow down the reaction.[4] A temperature screening study is recommended to find the optimal balance.[1]
Q4: My reaction is showing low yield. What are the potential causes?
A4: Low yields can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: Ensure your catalyst is active and, if sensitive, has been handled under appropriate inert conditions.[4][7]
-
Reagent and Substrate Purity: Impurities can act as catalyst poisons or lead to side reactions.[7]
-
Reaction Conditions: Suboptimal temperature, reaction time, or incorrect stoichiometry can all contribute to low yields.[5] Monitoring the reaction progress by TLC or another suitable analytical technique is crucial.[4]
-
Reaction Equilibrium: Some reactions are reversible. To drive the reaction forward, consider removing a byproduct (like water) or using an excess of one reactant.[1][4]
Troubleshooting Guides
Guide 1: Low or Inconsistent Enantioselectivity
Observing low or fluctuating enantiomeric excess (ee) is a common challenge. Follow this systematic approach to diagnose and resolve the issue.
Question: My reaction is proceeding with a good yield, but the enantioselectivity is low. What should I investigate?
Answer: Low enantioselectivity can be caused by several factors. A logical troubleshooting workflow is recommended to identify the root cause.
References
Handling and storage recommendations for (S)-1-Boc-3-aminopiperidine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of (S)-1-Boc-3-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral building block widely used in the pharmaceutical and chemical industries.[1] Its primary applications include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel inhibitors such as CHK1 and PI3Kδ inhibitors.[2]
-
Peptide Synthesis: It is used to introduce amine functionalities into complex molecular architectures and to enhance the stability and bioactivity of peptide-based therapeutics.[1]
-
Agrochemicals and Specialty Chemicals: The amine group can be leveraged for further functionalization in the production of agrochemicals and other specialty chemicals.[1]
Q2: What are the general handling recommendations for this compound?
This compound should be handled in a well-ventilated area.[2][3][4] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[2][3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[3][4]
Q3: How should I store this compound?
Proper storage is crucial to maintain the quality of this compound. Recommendations for the solid compound and solutions are summarized below.
Storage Recommendations
| Form | Temperature | Duration | Special Conditions |
| Solid | 0-8 °C[1][5] | Not specified | Store in a well-ventilated place.[2][6] Keep container tightly closed.[2][6] |
| Solution in DMSO | -20 °C | 1 month | Protect from light.[2] |
| Solution in DMSO | -80 °C | 6 months | Protect from light.[2] |
It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Q4: What is the appearance and purity of this compound?
This compound is typically a colorless to light yellow oil or a white to yellow solid.[1][3][5] Commercially available products usually have a purity of 97% or higher.[1][3][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Experimental Workflow: General Peptide Coupling
Caption: A generalized workflow for peptide coupling using this compound.
Q5: My peptide coupling reaction with this compound is slow or incomplete. What can I do?
-
Problem: The Kaiser test remains positive, indicating unreacted free amines on the resin.
-
Possible Causes & Solutions:
-
Insufficient Activation: Ensure your coupling reagents (e.g., DIC/HOBt, HATU/HOAt) are fresh and used in the correct stoichiometry (typically 3 equivalents).[8] Pre-activation time may need to be optimized.
-
Steric Hindrance: this compound can be sterically demanding. Consider using a more potent coupling reagent like HATU or extending the reaction time.
-
Poor Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF) before coupling.[5]
-
Double Coupling: If the reaction is still incomplete, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[5]
-
Troubleshooting N-Boc Deprotection
Caption: A logical workflow for the N-Boc deprotection of a piperidine derivative.
Q6: I am observing side products after the N-Boc deprotection step. How can I minimize them?
-
Problem: LC-MS analysis shows multiple peaks in addition to the desired product.
-
Possible Causes & Solutions:
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.
-
Solution: Add a scavenger like triethylsilane (TES) or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation.[3]
-
-
Degradation of other acid-sensitive groups: If your molecule contains other acid-labile functional groups, they may be cleaved under the deprotection conditions.
-
Solution: Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature (e.g., 0 °C).[6] Monitor the reaction closely to stop it as soon as the starting material is consumed.
-
-
Q7: I am concerned about the presence of impurities in my this compound starting material. What should I look for?
-
Problem: Potential impurities can affect the outcome of subsequent reactions.
-
Known Impurities & Mitigation:
-
(S)-3-(Boc-amino)piperidine Nitroso Impurity: This impurity can form during the synthesis of this compound if nitrosating agents are present.[9] These nitroso impurities are a concern due to their potential toxicity.[9]
-
Mitigation: It is crucial for manufacturers to perform risk assessments and implement control measures to prevent the formation of such impurities.[9] As a user, sourcing high-purity starting material from a reputable supplier is the best practice. If you suspect the presence of this impurity, specialized analytical testing would be required for its detection and quantification.
-
-
Experimental Protocols
General Protocol for N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For substrates prone to side reactions, consider adding a scavenger like triethylsilane (1.1-1.2 equiv).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as DCM.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected product.
General Protocol for Peptide Coupling using DIC/HOBt
-
Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]
-
In a separate vial, dissolve the carboxylic acid (3 eq.), this compound (3 eq.), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[8]
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.[8]
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. openpr.com [openpr.com]
Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine
Welcome to the technical support center for the chiral resolution of 3-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the separation of 3-aminopiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of 3-aminopiperidine?
A1: The most prevalent methods for resolving racemic 3-aminopiperidine are classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography (HPLC/SFC).
Q2: Which chiral resolving agents are effective for the classical resolution of 3-aminopiperidine?
A2: Several chiral acids have been successfully used, with dibenzoyl-D-tartaric acid being a common choice.[1][2][3] Other effective agents include N-tosyl-(S)-phenylalanine and optically active cyclic phosphoric acids.[4]
Q3: Can I resolve 3-aminopiperidine directly, or does it require protection of the amino groups?
A3: Both strategies are employed. Classical resolution with chiral acids is often performed on the unprotected amine.[1][2] Enzymatic resolution, however, typically requires N-protection (e.g., with a Boc group) to be effective.[5]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved 3-aminopiperidine?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the e.e.[6] Due to the weak UV absorbance of 3-aminopiperidine, a pre-column derivatization step is often necessary to introduce a chromophore.[7][8][9]
Q5: What are the key parameters to control during diastereomeric salt crystallization?
A5: The choice of solvent, temperature, cooling rate, and the stoichiometry of the resolving agent are critical factors that influence the yield and diastereomeric excess of the crystallization.[10][11]
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Crystallization
| Problem | Possible Cause | Solution |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution carefully.- Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise.[10][11]- Cool the solution to a lower temperature. |
| The product "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too fast. | - Dilute the solution.- Decrease the cooling rate.- Ensure adequate stirring.[10] |
| Low yield of the desired diastereomeric salt. | The desired salt has significant solubility in the mother liquor. | - Optimize the solvent system to minimize the solubility of the target salt.- Lower the final crystallization temperature.- Ensure crystallization is complete before filtration.[11] |
| Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). | - The resolving agent is not very effective.- Co-crystallization of the undesired diastereomer.- Crystallization occurred too rapidly. | - Screen different resolving agents.- Perform recrystallization of the diastereomeric salt.[1][3]- Slow down the crystallization process by reducing the cooling rate.[11] |
Enzymatic Resolution
| Problem | Possible Cause | Solution |
| Low or no enzyme activity. | - Incorrect pH or temperature.- Presence of enzyme inhibitors.- Improper enzyme storage. | - Optimize the reaction pH and temperature for the specific transaminase used.- Ensure all reagents and solvents are pure.- Store the enzyme according to the manufacturer's instructions. |
| Low enantioselectivity (low e.e.). | The enzyme is not highly selective for the substrate. | - Screen different transaminases.- Modify the protecting group on the 3-aminopiperidine. |
| Reaction stops before reaching 50% conversion. | - Product inhibition.- Unfavorable reaction equilibrium. | - Consider in-situ product removal.- Use a large excess of the amino donor to shift the equilibrium.[5] |
Chiral HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | - Incompatible mobile phase.- Column degradation. | - Adjust the mobile phase composition (e.g., pH, additives).- Use a new chiral column. |
| No separation of enantiomers. | - Incorrect chiral stationary phase.- Inappropriate mobile phase. | - Screen different chiral columns.- Optimize the mobile phase composition (e.g., solvent ratio, additives).[12] |
| Low detector response. | Insufficient derivatization or weak chromophore. | - Ensure the derivatization reaction goes to completion.- Choose a derivatizing agent with a stronger chromophore.[7][8] |
Experimental Protocols
Protocol 1: Classical Resolution with Dibenzoyl-D-Tartaric Acid
This protocol is based on a common method for the resolution of racemic 3-aminopiperidine.[1][3]
Materials:
-
Racemic 3-aminopiperidine
-
Dibenzoyl-D-tartaric acid
-
Methanol
-
Water
-
Sodium hydroxide (B78521) solution (e.g., 46-48%)
-
Hydrochloric acid solution (e.g., 5-6 M in isopropanol)
-
Isopropanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Salt Formation:
-
Dissolve racemic 3-aminopiperidine dihydrochloride (B599025) in methanol.
-
Cool the solution in an ice-water bath and add sodium hydroxide solution dropwise to liberate the free base.
-
Stir the mixture at room temperature.
-
Add dibenzoyl-D-tartaric acid to the solution.
-
Heat the mixture to approximately 60°C for 2 hours.
-
Cool the suspension to room temperature over 1-2 hours and continue stirring for at least 18 hours.
-
Collect the solid by filtration, wash with a methanol/water mixture, then with methanol, and dry under vacuum. This solid is the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt.[1]
-
-
Upgrade of Diastereomeric Excess (Optional):
-
Liberation of the Free Enantiomer:
-
Suspend the resolved diastereomeric salt in a suitable solvent like MTBE or isopropanol/water.[1][2]
-
Add hydrochloric acid solution to the suspension.
-
Stir the mixture, which may require heating to achieve a clear solution.
-
Cool the solution to crystallize the (R)-3-aminopiperidine dihydrochloride.
-
Collect the crystals by filtration, wash with the solvent, and dry.
-
Protocol 2: Enzymatic Resolution of N-Boc-3-aminopiperidine
This protocol is a general procedure based on the use of ω-transaminases.[5][13]
Materials:
-
(rac)-N-Boc-3-aminopiperidone
-
ω-transaminase
-
Pyridoxal-5'-phosphate (PLP)
-
Amino donor (e.g., isopropylamine (B41738) or D-alanine)
-
Buffer solution (e.g., Tris-HCl or triethanolamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Acid and base for pH adjustment (e.g., HCl and NaOH)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the buffer solution, amino donor, PLP, and the ω-transaminase.
-
Stir the mixture at the optimal temperature for the enzyme (e.g., 30-50°C).
-
Dissolve the (rac)-N-Boc-3-aminopiperidone in DMSO and add it to the reaction mixture.
-
Maintain the pH of the reaction mixture at the enzyme's optimum (e.g., pH 8.0-9.0) by adding a solution of the amino donor or a suitable base.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture (e.g., to pH 2 with HCl).
-
Extract the unreacted (S)-N-Boc-3-aminopiperidone with an organic solvent.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 13 with NaOH).
-
Extract the product, (R)-N-Boc-3-aminopiperidine, with an organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved product.[14]
-
Protocol 3: Chiral HPLC Analysis with Benzoyl Chloride Derivatization
This protocol describes a method for determining the enantiomeric excess of 3-aminopiperidine after derivatization.[7][8]
Materials:
-
Sample of resolved 3-aminopiperidine
-
Benzoyl chloride
-
Organic solvent (e.g., dichloromethane (B109758) or hexane)
-
Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile (B52724), methanol)
Procedure:
-
Derivatization:
-
Dissolve the 3-aminopiperidine sample in the chosen organic solvent.
-
Stir the solution at a controlled temperature (e.g., 40°C).
-
Slowly add an excess of benzoyl chloride dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the dibenzoyl-3-aminopiperidine derivative.[7]
-
-
HPLC Analysis:
-
Column: Chiral stationary phase (e.g., glycoprotein-based like CHIRAL-AGP).[7]
-
Mobile Phase: A mixture of aqueous phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A typical composition is 0.02 M phosphate buffer-acetonitrile (92:8).[7]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Dissolve the derivatized sample in the mobile phase and inject it into the HPLC system.
-
The two diastereomeric derivatives will elute at different retention times, allowing for the calculation of the enantiomeric excess based on the peak areas.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine
| Resolving Agent | Target Enantiomer | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Dibenzoyl-D-tartaric acid | (R)-3-aminopiperidine | 75% (initial), 44% (after upgrade) | 13.2% d.e. (initial), 96.5% d.e. (after upgrade) | [1][3] |
| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | (R)-3-aminopiperidine | 99.5% | 99.6% e.e. | [4][15] |
| N-tosyl-(S)-phenylalanine | (R)- and (S)-3-aminopiperidine | - | - | [4] |
Table 2: Chiral HPLC Methods for 3-Aminopiperidine Derivatives
| Derivatizing Agent | Chiral Column | Mobile Phase | Detection | Reference |
| Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.02 M Phosphate buffer-Acetonitrile (92:8) | UV at 254 nm | [7] |
| p-Toluenesulfonyl chloride | Chiralpak AD-H | 0.1% Diethylamine in ethanol | UV at 228 nm | [6] |
| Propyl chloroformate | CHIRALCEL AS-RH | Water-Acetonitrile (70:30) | UV at 254 nm | [7] |
| Di-p-toluyl L-tartaric acid | GL Science Inertsil ODS-2 | 0.03% Ammonia solution (pH 4.9)-Methanol (50:50) | UV at 254 nm | [8] |
Visualizations
Caption: Workflow for classical resolution of 3-aminopiperidine.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
- 3. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-aminopiperidine. It offers insights into the identification, characterization, and quantification of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, byproducts, and reagents.
-
Degradation Products: These impurities form due to the decomposition of this compound under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.
-
Enantiomeric Impurity: This refers to the presence of the undesired (R)-enantiomer of 1-Boc-3-aminopiperidine.
Q2: What are some specific process-related impurities to look for?
A2: Based on common synthetic routes, the following process-related impurities are plausible:
-
(R)-1-Boc-3-aminopiperidine: The opposite enantiomer is a critical impurity to monitor in chiral syntheses.
-
3-Aminopiperidine: This can be present as an unreacted starting material if the Boc protection is incomplete.[1]
-
Di-Boc-3-aminopiperidine: Over-reaction or non-specific reaction can lead to the formation of a di-Boc protected impurity.
-
(S)-1-Benzyl-3-(Boc-amino)piperidine: If a benzyl (B1604629) protecting group is used during synthesis and its removal is incomplete, this intermediate may persist as an impurity.
-
Nitroso Impurities: (S)-3-(Boc-amino)piperidine nitroso impurity is a potential byproduct formed if the synthesis conditions inadvertently expose the intermediate to nitrosating agents. These are a significant concern due to their potential carcinogenic nature.
Q3: How can the Boc protecting group degrade, and what impurity does this form?
A3: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Exposure to strong acids, or even milder acidic conditions over time, can lead to the cleavage of the Boc group, resulting in the formation of 3-aminopiperidine as a degradation product.
Q4: Why is controlling the enantiomeric purity of this compound important?
A4: this compound is a chiral building block used in the synthesis of stereospecific active pharmaceutical ingredients (APIs). The presence of the undesired (R)-enantiomer can lead to the formation of an isomeric impurity in the final drug product, which may have different pharmacological activity, reduced efficacy, or even adverse effects. Therefore, strict control of the enantiomeric purity is critical for the safety and efficacy of the final drug.
Troubleshooting Guide
Problem: An unknown peak is observed during HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review the synthetic route to identify potential byproducts, unreacted starting materials, or intermediates. 2. Use a high-resolution mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak and compare it with potential process-related impurities. 3. Synthesize or procure reference standards for suspected impurities and co-inject them to confirm the identity of the peak by retention time matching. |
| Degradation Product | 1. Assess the storage conditions and handling of the sample. Exposure to acidic conditions, high temperatures, or light can cause degradation. 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. Analyze the stressed samples by HPLC to see if the unknown peak matches any of the generated degradation products. 3. The most likely degradation product is de-Boc-protected 3-aminopiperidine. |
| Enantiomeric Impurity | 1. The (R)-enantiomer will likely have a very similar retention time to the (S)-enantiomer on a standard achiral HPLC column. 2. Use a chiral HPLC method to separate the enantiomers and quantify the percentage of the (R)-form. |
| Residual Solvents | 1. While less likely to be detected by HPLC-UV unless they have a chromophore, residual solvents from the synthesis can be present. 2. Use Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to identify and quantify residual solvents. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Type | Potential Origin | Typical Analytical Method |
| (R)-1-Boc-3-aminopiperidine | Enantiomeric | Chiral synthesis | Chiral HPLC |
| 3-Aminopiperidine | Process-Related / Degradation | Incomplete Boc protection / Cleavage of Boc group | HPLC, GC (with derivatization) |
| Di-Boc-3-aminopiperidine | Process-Related | Over-reaction during Boc protection | HPLC, LC-MS |
| (S)-1-Benzyl-3-(Boc-amino)piperidine | Process-Related | Incomplete debenzylation | HPLC, LC-MS |
| (S)-3-(Boc-amino)piperidine nitroso impurity | Process-Related | Reaction with nitrosating agents | LC-MS |
| Various Organic Solvents | Process-Related | Used during synthesis and purification | GC-FID, GC-MS |
Experimental Protocols
Purity Determination and Impurity Profiling by HPLC-UV
This method is suitable for the general purity assessment and quantification of non-volatile organic impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program (Example):
-
0-5 min: 95% Aqueous, 5% Organic
-
5-25 min: Linear gradient to 5% Aqueous, 95% Organic
-
25-30 min: Hold at 5% Aqueous, 95% Organic
-
30-35 min: Return to initial conditions and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is often necessary.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Enantiomeric Purity Analysis by Chiral HPLC
This method is crucial for quantifying the (R)-enantiomer. As direct analysis is challenging due to the lack of a chromophore, a pre-column derivatization step is often employed.[2][3]
-
Derivatization Reagent: Benzoyl chloride can be used to react with the amino group of both enantiomers, introducing a UV-active benzoyl group.[2][3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H) or a protein-based column (e.g., Chiral-AGP).[2][3]
-
Mobile Phase (Example for Chiralpak AD-H): An isocratic mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 230 nm or 254 nm for the benzoyl derivative.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., benzoyl chloride) at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction and extract the derivatized product.
-
Evaporate the solvent and redissolve the residue in the mobile phase for injection.
-
Residual Solvent Analysis by GC-FID
This method is used to identify and quantify volatile organic solvents remaining from the synthesis.
-
Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A column with a phase suitable for separating polar and non-polar solvents (e.g., a G43 phase like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane, or a DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program (Example):
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Visualizations
Caption: Potential formation pathways of process-related impurities.
Caption: Recommended analytical workflow for impurity characterization.
References
Validation & Comparative
A Comparative Guide to (S)- and (R)-1-Boc-3-aminopiperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-aminopiperidine and (R)-1-Boc-3-aminopiperidine are chiral building blocks that have become indispensable in the synthesis of complex pharmaceutical agents. Their rigid piperidine (B6355638) core and the stereochemistry at the C3 position are crucial for the biological activity of the target molecules. This guide provides a detailed comparison of these two enantiomers, focusing on their distinct applications in the synthesis of prominent drug candidates, supported by experimental data and protocols.
Physicochemical Properties
A summary of the key physicochemical properties of (S)- and (R)-1-Boc-3-aminopiperidine is presented below. These properties are essential for designing and optimizing synthetic routes.
| Property | This compound | (R)-1-Boc-3-aminopiperidine |
| CAS Number | 625471-18-3[1] | 188111-79-7[2] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1] | C₁₀H₂₀N₂O₂[2] |
| Molecular Weight | 200.28 g/mol [1] | 200.28 g/mol [2] |
| Appearance | Colorless to light yellow oil[1] | Off-white or pale yellow oil to solid[2] |
| Optical Rotation | [α]D20 = +34.0° to +38.0° (c=5% in MeOH)[1] | [α]D25 = -28.5° (c=1, DMF)[3] |
| Boiling Point | 277.3±33.0 °C (Predicted)[4] | 277.3 °C at 760 mmHg[5] |
| Density | 1.02 g/cm³[4] | 1.041 g/cm³[5] |
| Solubility | Soluble in dimethylsulfoxide[4] | Immiscible with water[5] |
Synthetic Applications and Performance
The choice between the (S) and (R) enantiomer of 1-Boc-3-aminopiperidine is dictated by the specific stereochemical requirements of the target drug molecule. The piperidine ring and its amino substituent often play a critical role in binding to the active site of a biological target, and only one enantiomer will have the correct spatial orientation for optimal interaction.
(R)-1-Boc-3-aminopiperidine in the Synthesis of Alogliptin (B1666894)
(R)-1-Boc-3-aminopiperidine is a key intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral medications for type 2 diabetes.[6][7] A prominent example is Alogliptin. The (R)-configuration of the aminopiperidine moiety is essential for its potent and selective inhibition of the DPP-IV enzyme.[7]
Experimental Protocol: Synthesis of Alogliptin
The following is a representative protocol for the synthesis of Alogliptin, highlighting the step involving (R)-3-aminopiperidine (derived from (R)-1-Boc-3-aminopiperidine).
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile This intermediate is prepared by the alkylation of 6-chloro-3-methyluracil (B41288) with α-bromo-o-toluonitrile in the presence of a base.
Step 2: Nucleophilic Substitution with (R)-3-aminopiperidine To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a mixture of isopropanol (B130326) and water, (R)-3-aminopiperidine dihydrochloride (B599025) and potassium carbonate are added. The reaction mixture is heated to reflux. After cooling, the inorganic salts are filtered off to yield the Alogliptin free base.
Step 3: Salt Formation A solution of benzoic acid in ethanol (B145695) is added to the Alogliptin free base to precipitate Alogliptin benzoate.
This compound in the Synthesis of AZD7762
This compound serves as a crucial chiral intermediate for the synthesis of inhibitors of checkpoint kinase 1 (CHK1), which are being investigated as potential cancer therapeutics.[2][8] One such inhibitor is AZD7762. The (S)-stereochemistry of the aminopiperidine is vital for the molecule's ability to bind to the ATP-binding site of the CHK1 enzyme.[4]
Experimental Workflow: Synthesis of AZD7762
The synthesis of AZD7762 involves the coupling of a thiophenecarboxamide urea (B33335) core with this compound, followed by deprotection of the Boc group.
Step 1: Synthesis of the Thiophenecarboxamide Urea Core This involves a multi-step synthesis to construct the central heterocyclic scaffold of the inhibitor.
Step 2: Amide Coupling with this compound The carboxylic acid of the thiophene (B33073) core is activated and then reacted with this compound to form an amide bond.
Step 3: Boc Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, typically under acidic conditions, to yield AZD7762.
Biological Activity and Stereochemistry
The profound impact of stereochemistry on biological activity is well-established in pharmacology. The specific orientation of the amino group on the piperidine ring dictates how the final drug molecule interacts with its biological target, influencing its efficacy and selectivity.
Alogliptin (from (R)-enantiomer)
Alogliptin is a potent and highly selective inhibitor of the DPP-IV enzyme.[9] This selectivity is crucial as inhibition of related proteases like DPP-8 and DPP-9 can lead to adverse effects. Alogliptin has demonstrated over 10,000-fold selectivity for DPP-IV over DPP-8 and DPP-9.[10] This high selectivity is attributed to the precise fit of the (R)-aminopiperidine moiety into the S2 extensive pocket of the DPP-IV active site. The use of the (S)-enantiomer would result in a diastereomer with significantly reduced or no activity due to steric hindrance and improper orientation for key binding interactions.
| Drug | Target | IC₅₀ | Key Contribution of Chiral Moiety |
| Alogliptin | DPP-IV | <10 nM[11] | The (R)-aminopiperidine moiety is crucial for high-affinity binding and selectivity. |
AZD7762 (from (S)-enantiomer)
AZD7762 is a potent inhibitor of CHK1 with an IC₅₀ of 5 nM.[4] It functions by binding to the ATP-binding site of the kinase. The (S)-configuration of the aminopiperidine is critical for orienting the molecule within the active site to form key hydrogen bonds and other interactions that are necessary for potent inhibition. The corresponding diastereomer derived from the (R)-enantiomer would be expected to have significantly lower inhibitory activity due to a mismatch in the binding pocket.
| Drug | Target | IC₅₀ | Key Contribution of Chiral Moiety |
| AZD7762 | CHK1 | 5 nM[4] | The (S)-aminopiperidine moiety is essential for optimal binding to the ATP-binding site. |
Signaling Pathways
Conclusion
References
- 1. oatext.com [oatext.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps in discovery of alogliptin - Int J Pharm Chem Anal [ijpca.org]
- 10. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different protecting groups for 3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the versatile 3-aminopiperidine scaffold is a critical consideration in the synthesis of numerous pharmaceutical agents and complex organic molecules. The choice of protecting group profoundly influences the overall efficiency, yield, and orthogonality of a synthetic route. This guide provides an objective comparison of the three most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of the 3-amino group of piperidine (B6355638). This comparison is supported by a summary of experimental data and detailed reaction protocols to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2][3]
-
tert-Butoxycarbonyl (Boc): This protecting group is revered for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] Its key characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA).[1]
-
Carboxybenzyl (Cbz): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1][5] This allows for deprotection under neutral conditions, which can be advantageous for sensitive substrates.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is exceptionally stable to acidic conditions but is cleaved under mild basic conditions, commonly with a solution of piperidine in an organic solvent.[1][6]
Comparative Data: Performance of Protecting Groups
The selection of an appropriate protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following table summarizes the key properties and typical reaction conditions for the protection and deprotection of 3-aminopiperidine with Boc, Cbz, and Fmoc.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Cleavage Conditions | Key Stability | Key Lability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NEt₃, NaOH, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF, H₂O), Room Temperature[7][8] | Strong Acid (e.g., TFA, HCl in dioxane)[1][8] | Bases, Nucleophiles, Hydrogenolysis[4] | Strong Acids[4] | Orthogonal to Fmoc and Cbz[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., THF/H₂O, CH₂Cl₂), 0 °C to Room Temperature[5][9] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][5] | Acids, Bases[5] | Hydrogenolysis[5] | Orthogonal to Boc and Fmoc[1] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), Room Temperature[6] | Base (e.g., 20% Piperidine in DMF)[1][10] | Acids, Electrophiles, Hydrogenolysis (quasi-orthogonal to Cbz)[6] | Bases[1] | Orthogonal to Boc[6] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 3-aminopiperidine.
Boc Protection of 3-Aminopiperidine
To a solution of 3-aminopiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or a mixture of THF and water, is added a base such as triethylamine (B128534) or sodium bicarbonate (1.5-2.0 equiv.). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 2-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected 3-aminopiperidine.[7][11]
Boc Deprotection
The Boc-protected 3-aminopiperidine is dissolved in dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) or hydrochloric acid in dioxane (e.g., 4M), is added.[8][10] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[4]
Cbz Protection of 3-Aminopiperidine
3-Aminopiperidine (1.0 equiv.) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (2.0 equiv.) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl) (1.1 equiv.) is added dropwise, and the reaction mixture is stirred at 0 °C for 2-4 hours and then at room temperature for 12-20 hours.[5] After completion, the mixture is diluted with water and extracted with an ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica (B1680970) gel column chromatography.[5]
Cbz Deprotection
To a solution of Cbz-protected 3-aminopiperidine in a solvent such as methanol (B129727) or ethanol, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 2-24 hours.[5][12] Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford the deprotected 3-aminopiperidine.[5]
Fmoc Protection of 3-Aminopiperidine
3-Aminopiperidine (1.0 equiv.) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv.) is added, and the mixture is stirred at room temperature for 2-16 hours.[6] The reaction mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The aqueous layer is acidified, and the product is extracted. The combined organic layers are dried and concentrated to yield the Fmoc-protected amine.[6]
Fmoc Deprotection
The Fmoc-protected 3-aminopiperidine is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). [10] The reaction is typically complete within 30 minutes at room temperature. The mixture is then concentrated under reduced pressure, and the residue is purified to remove the fluorenyl-piperidine adduct and excess piperidine.[13]
Visualization of Reaction Pathways and Selection Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. or.niscpr.res.in [or.niscpr.res.in]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. ijacskros.com [ijacskros.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. (R)-3-(Boc-Amino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The (S)-1-Boc-3-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, notably as a key component in numerous therapeutic agents. However, the quest for optimized pharmacological profiles continually drives the exploration of structural alternatives. This guide provides an objective comparison of this compound with its enantiomer, a positional isomer, and a spirocyclic bioisostere, with a specific focus on their application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Executive Summary
The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide evaluates the following alternatives to this compound:
-
(R)-1-Boc-3-aminopiperidine: The enantiomer of the parent scaffold.
-
1-Boc-4-aminopiperidine: A positional isomer.
-
N-Boc-2-azaspiro[3.3]heptan-6-amine: A spirocyclic bioisostere.
Through a comparative analysis of their performance as core components of DPP-4 inhibitors, we aim to provide a data-driven resource to inform strategic decisions in drug discovery programs.
Data Presentation: A Comparative Overview
The following tables summarize the physicochemical and pharmacological properties of the parent compound and its alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa |
| This compound | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.0 |
| (R)-1-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.0 |
| 1-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 1.4 | ~9.1 |
| N-Boc-2-azaspiro[3.3]heptan-6-amine | C₁₁H₂₀N₂O₂ | 212.29 | 1.1 | ~9.5 |
Table 2: In Vitro Performance of Corresponding DPP-4 Inhibitors
| Core Scaffold | Example DPP-4 Inhibitor | Target | IC₅₀ (nM) |
| (R)-3-aminopiperidine | Alogliptin (B1666894) | DPP-4 | <10 |
| Not Applicable | Linagliptin | DPP-4 | 1 |
| Not Applicable | Sitagliptin | DPP-4 | 19 |
| Not Applicable | Saxagliptin | DPP-4 | 50 |
| Not Applicable | Vildagliptin | DPP-4 | 62 |
Table 3: Comparative Pharmacokinetics of Alogliptin and Linagliptin
| Parameter | Alogliptin ((R)-3-aminopiperidine core) | Linagliptin |
| Bioavailability | ~100% | ~30% |
| Time to Peak Concentration | 1-2 hours | ~1.5 hours |
| Metabolism | Minimally metabolized | Not extensively metabolized |
| Primary Route of Excretion | Renal (76% unchanged) | Enterohepatic (feces) |
| Dose Adjustment in Renal Impairment | Required | Not required |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of novel compounds based on these scaffolds.
Synthesis of (R)-1-Boc-3-aminopiperidine
This protocol describes a common method for the synthesis of the (R)-enantiomer.
Materials:
-
(R)-3-aminopiperidine dihydrochloride (B599025)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend (R)-3-aminopiperidine dihydrochloride in DCM.
-
Add TEA to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (R)-1-Boc-3-aminopiperidine.
DPP-4 Inhibition Assay
This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in rats.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%), using non-compartmental analysis.
Mandatory Visualization
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Experimental Workflow for DPP-4 Inhibitor Screening
Caption: Workflow for in vitro screening of DPP-4 inhibitors.
Logical Relationship of Scaffolds
Caption: Relationship between the parent scaffold and its alternatives.
Discussion and Conclusion
The choice of a scaffold in drug design is a multifactorial decision. While this compound has proven to be a valuable building block, this guide highlights that viable alternatives exist, each with a unique set of properties that can be leveraged to optimize a drug candidate's profile.
-
Enantiomeric Substitution: The use of (R)-1-Boc-3-aminopiperidine in alogliptin demonstrates that stereochemistry is a critical determinant of biological activity. A simple inversion of a chiral center can lead to significant differences in potency and should be explored early in the drug discovery process.
-
Positional Isomerism: Moving the amino group from the 3- to the 4-position of the piperidine (B6355638) ring can alter the vectoral projection of substituents, potentially leading to different interactions with the target protein. This modification can be a valuable strategy to escape existing patent landscapes or to improve binding affinity and selectivity.
-
Bioisosteric Replacement: Spirocyclic scaffolds like azaspiro[3.3]heptane offer a more rigid and three-dimensional structure compared to the flexible piperidine ring. This can lead to improved metabolic stability and potentially higher binding affinity due to a lower entropic penalty upon binding.
In the context of DPP-4 inhibitors, the aminopiperidine core has been highly successful. However, the development of next-generation therapeutics may benefit from exploring these alternative scaffolds to address challenges such as improving pharmacokinetic profiles, enhancing selectivity, and discovering novel intellectual property. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers embarking on such explorations.
Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control, particularly for chiral molecules like 3-aminopiperidine, a key intermediate in the synthesis of several drugs.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final drug product.[3] This guide provides an objective comparison of the most prevalent analytical techniques for determining the enantiomeric excess of 3-aminopiperidines, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The primary methods for determining the enantiomeric excess of 3-aminopiperidines and other chiral amines are based on creating a chiral environment that allows for the differentiation of the two enantiomers. This is predominantly achieved through chromatographic and spectroscopic techniques.[4] The choice of method often depends on factors such as required accuracy, sample complexity, throughput needs, and available instrumentation.[4] The most common techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Methods
Chromatographic techniques are the most established and widely used methods for chiral separations.[4] They can be broadly categorized into direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4] Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique for chiral analysis and is often the method of choice due to the wide variety of available CSPs, particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives.[3][5] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity.[3] For 3-aminopiperidine, which lacks a strong chromophore, derivatization is often employed to introduce a UV-active group and improve chromatographic properties.[6][7]
Table 1: Comparison of HPLC Methods for 3-Aminopiperidine ee Determination
| Method Type | Derivatizing Agent | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution (Rs) | Analysis Time | Reference |
| Direct (No Derivatization) | None | Crownpak™ CR+ | 95:5 (v/v) HClO₄ (pH=1):MeOH | Refractive Index | Not Specified | (S) 3.0 min, (R) 3.7 min | [1] |
| Indirect | Benzoyl chloride | Glycoprotein-based | Phosphate (B84403) buffer/organic solvent | UV | Not Specified | Not Specified | [1][2] |
| Indirect | p-Toluene sulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | > 4.0 | Not Specified | [6][7] |
| Indirect | Propyl chloroformate | CHIRALCEL AS-RH | 70:30 (v/v) Water:Acetonitrile | UV (254 nm) | Not Specified | (S) 19.1 min, (R) 31.5 min | [1] |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and powerful alternative to HPLC for chiral separations.[3][8] It utilizes supercritical carbon dioxide as the primary mobile phase, which significantly reduces organic solvent consumption.[3] Key advantages of SFC include faster analysis times, rapid column equilibration, and often improved peak symmetries and resolution compared to HPLC.[3][8]
Table 2: Performance Comparison of SFC vs. HPLC for Chiral Primary Amines
| Parameter | SFC | HPLC (Normal Phase) | HPLC (Polar Organic) | Reference |
| Baseline Separations (out of 25) | 16 | 17 | 13 | [8] |
| Peak Symmetry | Generally the best | Good | Good | [8] |
| Analysis Time | Comparable to Polar Organic | Longest | Shortest | [8] |
| Resolution | Good | Generally the best | Good | [8] |
| Solvent Consumption | Significantly lower | High | Moderate | [3] |
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times.[9] Derivatization is often necessary to improve the volatility and chromatographic behavior of amines like 3-aminopiperidine.[9] Chiral stationary phases for GC are typically based on derivatized cyclodextrins.[10]
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations.[11] In CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte.[3] The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field leads to their separation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a different approach to determining enantiomeric excess. While NMR is not an inherently chiral technique, the use of chiral auxiliaries can induce diastereotopic environments for the enantiomers, resulting in separate, quantifiable signals.[13] This can be achieved through:
-
Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct NMR spectra.[14][15]
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to chemical shift differences.[13]
This method is particularly useful for rapid screening and does not require physical separation of the enantiomers.[16]
Experimental Protocols
HPLC Method for 3-Aminopiperidine (Indirect, with Derivatization)
This protocol is based on derivatization with benzoyl chloride.[1]
-
Sample Preparation (Derivatization):
-
Dissolve (RS)-3-aminopiperidine (e.g., 2.9 g, 0.029 mol) in a suitable solvent like petroleum ether (150 mL).
-
Cool the solution to 3°C while stirring.
-
Slowly add benzoyl chloride (e.g., 4.1 g, 0.029 mol) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain (RS)-benzoyl-3-aminopiperidine.
-
Dissolve the derivatized product in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral column with a glycoprotein-based stationary phase.[2]
-
Mobile Phase: A mixture of a buffer salt solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol, ethanol, isopropanol, or acetonitrile). The organic solvent content should be greater than 0% and less than 5%.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[2]
-
-
Quantification:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[9]
-
SFC Screening Protocol for Chiral Primary Amines
This protocol outlines a general approach for finding suitable separation conditions.[3]
-
Sample Preparation:
-
Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
SFC System: A standard SFC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak IE or Chiralcel OD-H).[3]
-
Mobile Phase: Supercritical CO₂ and Methanol with additives. A common starting composition is 80:20 (CO₂:Methanol).
-
Additives: A combination of trifluoroacetic acid and triethylamine (B128534) (e.g., 0.3-0.2% v/v) can improve peak shape and selectivity.[8]
-
Flow Rate: 3.0 mL/min.[3]
-
Back Pressure: 150 bar.[3]
-
Temperature: 35°C.[3]
-
Detection: UV at 254 nm.[3]
-
NMR Protocol for Chiral Primary Amines (Indirect, with Derivatization)
This protocol is based on a three-component derivatization.[17][18]
-
Sample Preparation (Derivatization):
-
In an NMR tube, mix the chiral primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).
-
The reaction forms a mixture of diastereoisomeric iminoboronate esters.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
The diastereoisomeric products will show well-resolved diastereotopic resonances.
-
-
Quantification:
-
Determine the ratio of the diastereomers by integrating the well-resolved signals (e.g., the imine protons).
-
This ratio directly corresponds to the enantiomeric ratio of the starting amine.
-
Method Workflows
Caption: Experimental workflow for HPLC-based ee determination.
Caption: Experimental workflow for SFC-based ee determination.
Caption: Experimental workflow for NMR-based ee determination.
Conclusion
The determination of the enantiomeric excess of 3-aminopiperidine can be effectively achieved using a variety of analytical techniques. Chiral HPLC is a robust and versatile method, often requiring derivatization for this particular analyte. Chiral SFC offers a faster and more environmentally friendly alternative with comparable or, in some cases, superior performance. Chiral GC is a high-resolution option for volatile derivatives, while chiral CE provides another avenue for separation. NMR spectroscopy, through the use of chiral auxiliaries, presents a rapid method for ee determination without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and the instrumentation available in the laboratory.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-1-Boc-3-aminopiperidine
In the world of chiral molecules, enantiomers present a unique challenge and opportunity. (S)- and (R)-1-Boc-3-aminopiperidine are two such molecules, mirror images of each other that are non-superimposable. These compounds are vital building blocks in the synthesis of pharmaceuticals, making the ability to distinguish between them crucial for drug development and efficacy.[1][2][3] This guide provides a detailed spectroscopic comparison of these enantiomers, supported by experimental data and protocols, to aid researchers in their identification and characterization.
The Chiral Distinction: Where They Differ
The fundamental principle governing the spectroscopic properties of enantiomers is that they are identical in an achiral environment. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical results for both (S)- and (R)-1-Boc-3-aminopiperidine. The key to differentiating these chiral twins lies in their interaction with plane-polarized light, a property known as optical activity.
Optical Rotation and Circular Dichroism (CD) spectroscopy are the definitive methods for distinguishing between enantiomers.[4] These techniques measure the rotation of plane-polarized light and the differential absorption of left- and right-circularly polarized light, respectively. For (S)- and (R)-1-Boc-3-aminopiperidine, these measurements will be equal in magnitude but opposite in sign.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for (S)- and (R)-1-Boc-3-aminopiperidine.
| Spectroscopic Technique | (S)-1-Boc-3-aminopiperidine | (R)-1-Boc-3-aminopiperidine |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments | Identical to (S)-enantiomer |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments | Identical to (S)-enantiomer |
| IR (Neat) | See Table 4 for key absorptions | Identical to (S)-enantiomer |
| Mass Spectrometry (ESI+) | m/z 201.16 [M+H]⁺ | Identical to (S)-enantiomer |
| Optical Rotation | +32.0±3°, c = 1 in DMF[5] | -28.5±2°, c = 1 in DMF |
| Circular Dichroism | Expected to show a distinct CD spectrum | Expected to show a mirror-image CD spectrum to the (S)-enantiomer |
Table 1: Summary of Spectroscopic Data
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.46 | Singlet | 9H |
| Piperidine Ring Protons | 1.30 - 1.90 | Multiplet | 4H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
| Piperidine Ring Protons | 2.70 - 3.80 | Multiplet | 5H |
Note: The ¹H NMR spectrum for the racemic mixture and the (S)-enantiomer are consistent with these assignments. It is expected that the (R)-enantiomer will have an identical spectrum.[1][6]
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (Boc) | ~28.4 |
| Piperidine C4 | ~29.5 |
| Piperidine C5 | ~35.8 |
| Piperidine C3 | ~46.5 |
| Piperidine C2 | ~47.2 |
| Piperidine C6 | ~52.1 |
| -C (CH₃)₃ (Boc) | ~79.2 |
| -C =O (Boc) | ~154.8 |
Note: This represents a typical ¹³C NMR spectrum for 1-Boc-3-aminopiperidine. Both enantiomers are expected to produce identical spectra.[7]
Table 4: Infrared (IR) Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3200 | N-H stretch (amine) |
| 2970 - 2850 | C-H stretch (alkane) |
| 1680 | C=O stretch (carbamate) |
| 1420 | C-N stretch |
| 1160 | C-O stretch |
Note: The IR spectrum is characterized by the presence of the N-H stretch of the primary amine and the strong carbonyl stretch of the Boc protecting group. Both enantiomers will exhibit the same IR absorptions.[8][9]
Experimental Workflow
The following diagram illustrates the typical workflow for the spectroscopic comparison of the (S)- and (R)-enantiomers.
References
- 1. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
- 5. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]
- 6. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to the Synthesis of Chiral Amines: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral amines is a critical step in the creation of numerous pharmaceuticals and fine chemicals. This guide provides a detailed comparison of traditional chemical methods and modern enzymatic approaches, supported by quantitative data and detailed experimental protocols to aid in methodology selection.
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The stereochemistry of these amines is often crucial for their therapeutic efficacy, making their enantioselective synthesis a key focus in organic chemistry and drug development. Historically, chemical methods have dominated this field; however, the rise of biocatalysis offers a powerful and often more sustainable alternative. This comparison will delve into the performance of both approaches, focusing on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of chiral amines depends on several factors, including the desired scale, substrate scope, and downstream processing considerations. Chemical methods, such as asymmetric hydrogenation and reductive amination, are versatile and well-established.[1][3] In contrast, enzymatic methods, primarily utilizing enzymes like transaminases and amine dehydrogenases, offer exceptional selectivity under mild reaction conditions.[2][4][5]
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| Chemical Synthesis | |||||||
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl amines | Up to 90 | Up to 90 | High pressure H2 gas | [1] |
| Asymmetric Hydrogenation | Ir–P,N chiral complexes (SimplePHOX) | N-aryl imines | Chiral amines | - | 96 | - | [1] |
| Asymmetric Hydrogenation | Ru-Xyl-Skewphos/DPEN | Aromatic and heteroaromatic imines | Chiral amines | Up to 99 | Up to 99 | High turnover number (TON) up to 18,000 | [3] |
| Enzymatic Synthesis | |||||||
| ω-Transaminase (ATA 113) | (4-fluorophenyl)acetone | (S)-1-(4-fluorophenyl)ethan-1-amine | >99 | >99 | 100 mM substrate concentration | [6] | |
| ω-Transaminase (ATA(S)@NITQ-2) | 4-phenyl-2-butanone | (S)-4-phenylbutan-2-amine | 80-98 | 99 | Immobilized enzyme, batch reaction | [7] | |
| Amine Dehydrogenase (engineered) | Ketones | Chiral amines | Nearly quantitative | 100 | Cofactor (NAD(P)H) regeneration required | [2][4] | |
| ω-Transaminase (engineered) | Prositagliptin | Sitagliptin | >99.95 | >99.95 | Aqueous conditions, ambient temperature | [8] |
Experimental Protocols
To provide a practical understanding of these methodologies, detailed protocols for a representative chemical and enzymatic synthesis are provided below.
Chemical Synthesis: Asymmetric Reductive Amination of a Ketone
This protocol is a general procedure for the direct reductive amination of a ketone using an iridium catalyst and hydrogen gas.
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂) (0.5-1 mol%)
-
Chiral phosphine (B1218219) ligand (e.g., Josiphos or Xantphos) (1.1-1.2 eq. relative to Ir)
-
Secondary amine (1.0 eq.)
-
Ketone (1.2 eq.)
-
Anhydrous solvent (e.g., THF or toluene)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a pressure reactor with the iridium precursor and the chiral phosphine ligand.
-
Add the secondary amine and the ketone to the reactor.
-
Add the anhydrous solvent.
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.
-
After cooling to room temperature, carefully depressurize the reactor.
-
The reaction mixture can then be purified by standard methods such as column chromatography to isolate the chiral amine.
Enzymatic Synthesis: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine
This protocol describes a typical procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a ω-transaminase.
Materials:
-
Prochiral ketone (e.g., (4-fluorophenyl)acetone) (100 mM)
-
ω-Transaminase (e.g., ATA 113 from Codexis)
-
Amine donor (e.g., ortho-xylylenediamine) (1.1 eq.)
-
Buffer (e.g., HEPES)
-
Pyridoxal (B1214274) 5'-phosphate (PLP) cofactor (typically pre-loaded in commercial enzymes)
Procedure:
-
In a suitable reaction vessel, dissolve the prochiral ketone in the buffer.
-
Add the amine donor to the solution.
-
Initiate the reaction by adding the ω-transaminase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC) to determine conversion and enantiomeric excess.
-
Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent.
-
The extracted product can be further purified if necessary.
Workflow and Decision Making
The selection of a synthetic route involves a careful evaluation of various factors. The following diagram illustrates a simplified decision-making workflow for choosing between chemical and enzymatic synthesis of chiral amines.
Caption: Decision workflow for selecting a chiral amine synthesis method.
Signaling Pathways and Molecular Mechanisms
While chemical synthesis is governed by the principles of organometallic catalysis and reaction kinetics, enzymatic synthesis relies on intricate biological mechanisms. The following diagram illustrates the catalytic cycle of a pyridoxal 5'-phosphate (PLP)-dependent transaminase.
Caption: Ping-pong bi-bi mechanism of a transaminase.[9]
Conclusion
Both chemical and enzymatic methods offer powerful strategies for the synthesis of chiral amines. Chemical routes, particularly asymmetric catalysis, provide a broad substrate scope and are well-suited for large-scale production, though they often require harsh conditions and expensive, toxic metal catalysts.[2][10] Enzymatic methods, on the other hand, boast exceptional stereoselectivity, operate under mild, aqueous conditions, and are environmentally benign.[2][4][5] While challenges such as limited substrate scope and unfavorable reaction equilibria have historically hindered their widespread adoption, advancements in protein engineering and process optimization are rapidly overcoming these limitations.[2][4][5] The choice of method will ultimately be guided by the specific requirements of the target molecule and the desired production process. For many applications, particularly in the pharmaceutical industry, the high selectivity and green credentials of biocatalysis are making it an increasingly attractive option.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to the HPLC Validation of (S)-1-Boc-3-aminopiperidine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (S)-1-Boc-3-aminopiperidine is of paramount importance. This versatile building block is integral to the synthesis of numerous pharmaceutical compounds, and its stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of this compound, capable of separating the desired enantiomer from its optical isomer and other process-related impurities.
This guide provides an objective comparison of various HPLC methodologies for the validation of this compound purity, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Purity and Enantiomeric Purity Analysis
The primary challenge in the HPLC analysis of this compound lies in its weak ultraviolet (UV) absorbance, which often necessitates derivatization to enhance detection sensitivity.[1] However, alternative methods employing universal detectors like Charged Aerosol Detectors (CAD) offer a simpler approach by avoiding this extra step.[2][3][4]
Below is a comparative summary of different HPLC methods, including those with and without derivatization, for both chiral and achiral analyses.
Table 1: Chiral HPLC Methods for Enantiomeric Purity of 1-Boc-3-aminopiperidine
| Parameter | Method A: Derivatization with Benzoyl Chloride | Method B: Derivatization with p-Toluene Sulfonyl Chloride | Method C: Direct Analysis (No Derivatization) |
| Analyte | Benzoyl-(S)-1-Boc-3-aminopiperidine | Tosyl-(S)-1-Boc-3-aminopiperidine | This compound |
| Column | ChromTech CHIRAL-AGP | Chiralpak AD-H | Crownpak CR(+) |
| Mobile Phase | 0.015mol/L Phosphate (B84403) Buffer : Isopropanol (B130326) (99:1)[5] | 0.1% Diethylamine in Ethanol[6] | Perchloric Acid (pH 1.0) in Water[7] |
| Flow Rate | 0.8 mL/min[5] | 0.5 mL/min[6] | 0.5 mL/min[7] |
| Detection | UV at 254 nm[5] | UV at 228 nm[6] | Refractive Index (RI) or CAD |
| Resolution (Rs) | > 2.0 (between enantiomers) | > 4.0 (between enantiomers)[6] | Baseline separation reported[7] |
| Key Advantage | Good resolution and sensitivity with UV detection. | Excellent resolution between enantiomers.[6] | Avoids complex and time-consuming derivatization. |
| Key Disadvantage | Requires derivatization step. | Derivatization step is necessary. | Lower sensitivity with RI detection; CAD is more sensitive but less common. |
Table 2: Achiral HPLC Methods for Impurity Profiling of this compound
| Parameter | Method D: Analysis of Derivatized Compound | Method E: Analysis of Genotoxic Impurities | Method F: Non-derivatized Analysis with CAD |
| Analyte(s) | Benzoyl-(S)-1-Boc-3-aminopiperidine & impurities | Aminopyridines in 3-aminopiperidine HCl | This compound & impurities |
| Column | C18 (e.g., Dima C18)[5] | C18 (e.g., Shim-pack Scepter C18)[8] | Mixed-Mode (Ion-Exchange/Reversed-Phase)[2][4] |
| Mobile Phase | 0.01 mol/L Phosphate Buffer : Methanol (90:10)[5] | Phosphate Buffer (pH 7.0) : Methanol (90:10)[8] | Ammonium Formate Buffer with Acetonitrile Gradient |
| Flow Rate | 1.0 mL/min[5] | 0.5 mL/min[8] | Not specified |
| Detection | UV at 254 nm[5] | UV at 280 nm[8] | Charged Aerosol Detector (CAD)[2][4] |
| Limit of Detection | Not specified | 0.029 - 0.071 mg/L for aminopyridines[8] | LOQ < 2.73 µg/mL for 3-aminopiperidine[3] |
| Key Application | Quantification of the main component and related impurities after derivatization. | Specific detection of potentially genotoxic aminopyridine impurities.[8] | Broad applicability for purity analysis without the need for a chromophore.[2][4] |
Experimental Protocols
Chiral HPLC Analysis with Pre-column Derivatization (Based on Method A)
1. Derivatization of this compound:
-
Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a slight molar excess of benzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes) and monitor the reaction completion by Thin Layer Chromatography (TLC).[5]
-
Quench the reaction and extract the derivatized product. Evaporate the solvent to obtain the benzoyl-(S)-1-Boc-3-aminopiperidine.
2. HPLC Analysis:
-
Column: ChromTech CHIRAL-AGP, 5 µm.
-
Mobile Phase: 0.015 mol/L aqueous phosphate buffer and isopropanol (99:1, v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.[5]
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric purity based on the relative peak areas.
Direct Chiral HPLC Analysis (Alternative Method)
For a simplified workflow that avoids derivatization, a method employing a crown ether-based chiral stationary phase can be utilized.
1. HPLC Analysis:
-
Column: Crownpak CR(+), 5 µm.[7]
-
Mobile Phase: Aqueous solution of perchloric acid, pH adjusted to 1.0.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.
-
Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve the this compound sample directly in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample and determine the enantiomeric purity by comparing the peak area of the (R)-enantiomer to the total area of both enantiomer peaks.
Potential Impurities
A thorough validation of this compound purity should also consider potential process-related impurities. These can include:
-
(R)-1-Boc-3-aminopiperidine: The unwanted enantiomer.
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
By-products: Compounds formed through side reactions.
-
Aminopyridines: Potentially genotoxic impurities that may arise from certain synthetic routes.[8]
-
Nitroso impurities: (S)-3-(Boc-amino)piperidine nitroso impurity is a potential concern, as nitrosamines are often carcinogenic.[9]
Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound by HPLC.
Caption: Workflow for the HPLC purity validation of this compound.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. openpr.com [openpr.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
The aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of pharmaceutical agents. The efficient and economical synthesis of these valuable building blocks is a critical consideration in drug discovery and development. This guide provides a detailed cost-benefit analysis of various synthetic routes to 3- and 4-aminopiperidines, offering a comparative look at their performance, cost-effectiveness, and environmental impact.
Key Considerations in Synthetic Route Selection
A thorough cost-benefit analysis of a synthetic route extends beyond simple chemical yield. Factors such as the cost and availability of starting materials, the number of synthetic steps, reaction conditions (temperature, pressure), the use of hazardous or toxic reagents, and the ease of purification all play a crucial role in determining the overall feasibility and scalability of a given method. Green chemistry principles, which advocate for the use of renewable feedstocks, atom economy, and the reduction of waste, are also becoming increasingly important in process development.
Comparison of Synthetic Routes to 4-Aminopiperidine (B84694) Derivatives
Two prominent routes for the synthesis of 4-aminopiperidine derivatives are the reductive amination of a 4-piperidone (B1582916) precursor and a multi-step synthesis commencing from ethyl isonipecotate, often involving a Curtius rearrangement.
Route 1: Reductive Amination of 4-Piperidone
This one-pot reaction is a widely used and efficient method for the synthesis of 4-aminopiperidines. The general approach involves the reaction of a protected 4-piperidone with an amine source in the presence of a reducing agent.
Route 2: Synthesis from Ethyl Isonipecotate via Curtius Rearrangement
This route offers an alternative approach, particularly for the synthesis of 4-substituted-4-aminopiperidines. It involves the conversion of the ester functionality of ethyl isonipecotate into an amine via a Curtius rearrangement.
Quantitative Data Summary for 4-Aminopiperidine Synthesis
| Parameter | Route 1: Reductive Amination | Route 2: From Ethyl Isonipecotate |
| Starting Material | N-Boc-4-piperidone | Ethyl isonipecotate |
| Key Reagents | Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydride, Methanol | Hydrazine hydrate, Sodium nitrite, HCl, Diphenylphosphoryl azide (B81097), t-BuOH, Triethylamine |
| Number of Steps | 1 (One-pot) | 3-4 |
| Reported Overall Yield | High (typically >80%) | Moderate to Good (can be lower due to multiple steps) |
| Estimated Starting Material Cost | ~$14/g (4-Piperidone Hydrochloride)[1] | ~$0.30/g (Ethyl isonipecotate) |
| Key Reagent Cost | Sodium cyanoborohydride: ~$2.50/g | Diphenylphosphoryl azide: ~$0.87/g[2] |
| Process Safety | Use of toxic sodium cyanoborohydride. | Use of potentially explosive azide intermediates. |
| Scalability | Generally good for large-scale production. | Can be more complex to scale up due to the multi-step nature and hazardous intermediates. |
Comparison of Synthetic Routes to 3-Aminopiperidine Derivatives
The synthesis of chiral 3-aminopiperidines presents additional challenges. Two distinct and modern approaches include a multi-step synthesis from a readily available chiral starting material, L-glutamic acid, and a biocatalytic approach using ω-transaminases.
Route 3: Multi-step Synthesis from L-Glutamic Acid
This chemoenzymatic approach utilizes a readily available and inexpensive chiral starting material to construct the 3-aminopiperidine core over several steps, including esterification, protection, reduction, activation, and cyclization.
Route 4: Enzymatic Synthesis using ω-Transaminase
This method employs a biocatalyst, an ω-transaminase, to directly aminate a prochiral N-protected 3-piperidone to the desired chiral amine in a single step. This approach aligns well with green chemistry principles.
Quantitative Data Summary for 3-Aminopiperidine Synthesis
| Parameter | Route 3: From L-Glutamic Acid | Route 4: Enzymatic Synthesis |
| Starting Material | L-Glutamic acid | N-Boc-3-piperidone |
| Key Reagents | Thionyl chloride, Boc-anhydride, Sodium borohydride, p-Toluenesulfonyl chloride, Triethylamine[3] | ω-Transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (cofactor)[4] |
| Number of Steps | ~5 | 1 |
| Reported Overall Yield | 44-55%[3] | High (often >90% conversion with high enantiomeric excess)[5] |
| Estimated Starting Material Cost | ~$0.08/g[6] | N-Boc-3-piperidone is a specialty chemical with higher cost. |
| Key Reagent Cost | Boc-anhydride: ~ | ω-Transaminase: Cost can be high initially, but the enzyme is reusable.[8][9] |
| Process Safety | Use of thionyl chloride and other standard organic reagents. | Generally safer, aqueous conditions, avoids harsh reagents. |
| Scalability | Scalable, but requires multiple unit operations. | Highly scalable, especially with immobilized enzymes in continuous flow reactors.[5] |
Experimental Protocols
Route 1: Reductive Amination of N-Boc-4-piperidone
To a solution of 1-Boc-4-piperidone (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 4-amino-1-Boc-piperidine.
Route 2: Synthesis of N-Boc-4-aminopiperidine from Ethyl Isonipecotate
This route employs a Curtius rearrangement as a key step. An efficient method involves the alkylation of isonipecotate to introduce substituents at the 4-position of the piperidine (B6355638) ring.[10]
Route 3: Multi-step Synthesis of 3-(N-Boc-amino)piperidine from L-Glutamic Acid
A multi-step route has been described starting from L-glutamic acid.[3] This process involves the esterification of both carboxylic acid groups, followed by NaBH4 reduction to a diol, which is then converted to various piperidines through the reaction of the corresponding ditosylate with different amines.[3] The overall yields for substituted piperidines are reported to be in the range of 44% to 55%.[3]
Route 4: Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine
N-tert-butoxycarbonyl-3-piperidone is used as the reaction substrate and reacts with an amino donor (e.g., isopropylamine) in the presence of pyridoxal (B1214274) phosphate (B84403) and a transaminase catalyst to produce (R)-1-tert-butoxycarbonyl-3-aminopiperidine.[4] This enzymatic method can achieve an enantiomeric excess (ee) value of over 99.77% without the need for resolution.[4]
Visualization of Synthetic Pathways and Decision Workflow
Synthetic Pathways
Caption: Overview of synthetic routes to aminopiperidines.
Decision-Making Workflow
Caption: Logical workflow for selecting a synthetic route.
Conclusion
The choice of a synthetic route to an aminopiperidine derivative is a multifaceted decision that requires careful consideration of economic, chemical, and environmental factors.
-
For the synthesis of simple 4-aminopiperidines, reductive amination offers a cost-effective and high-yielding one-pot procedure, making it attractive for large-scale production.
-
The synthesis from ethyl isonipecotate provides access to a broader range of 4-substituted analogs, which can be crucial for structure-activity relationship studies, though it involves more steps and potentially hazardous intermediates.
-
For chiral 3-aminopiperidines, the multi-step synthesis from L-glutamic acid is a viable option, particularly when leveraging an inexpensive chiral pool starting material.
-
The enzymatic approach using ω-transaminases represents a green and highly efficient alternative, offering excellent enantioselectivity and scalability, especially with immobilized enzymes. While the initial investment in the biocatalyst may be higher, the reusability of the enzyme and the mild reaction conditions can lead to long-term cost savings and a significantly improved environmental footprint.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the target molecule's structure, the desired scale of production, cost constraints, and the importance of green chemistry principles. This guide provides a framework and supporting data to aid researchers in making an informed and strategic decision.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Diphenyl phosphoryl azide 97 26386-88-9 [sigmaaldrich.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Glutaminsäure FCC | Sigma-Aldrich [sigmaaldrich.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. ω-Transaminase(R-amine) (Crude Enzyme)(EC 2.6.1.18) - Creative Enzymes [creative-enzymes.com]
- 10. Diphenylphosphoryl Azide | 26386-88-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to Catalysts for Asymmetric Amination
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. The efficiency and stereoselectivity of asymmetric amination reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several prominent catalyst classes for asymmetric amination, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Catalyst Systems
The efficacy of various catalysts in asymmetric amination is summarized below. The data highlights the performance of different catalyst types—organocatalysts, transition metal catalysts (Iridium, Rhodium, Copper), and chiral phosphoric acids—in the asymmetric reductive amination of ketones, a common benchmark reaction.
| Catalyst Type | Catalyst/Ligand | Substrate (Ketone) | Amine Source | Yield (%) | ee (%) | Catalyst Loading (mol%) | Conditions | Reference |
| Organocatalyst | Chiral Primary Amine | Aromatic Ketones | Diphenylmethanamine | High | up to 99 | Not Specified | Not Specified | [1] |
| Iridium Catalyst | Iridium-Monodentate Phosphoramidite (B1245037) Complex | Aromatic Ketones | Diphenylmethanamine | High | up to 99 | Not Specified | Additive Assisted | [2] |
| Iridium Catalyst | Ir/XuPhos | Ketones | Secondary Amines | High | High | Not Specified | Not Specified | [3] |
| Iridium Catalyst | Iridium Precursor/Chiral Phosphoramidite Ligands | Not Specified | Primary Alkyl Amines | High | High | Not Specified | Not Specified | [4] |
| Chiral Phosphoric Acid | BINOL-derived | Imines (from Ketones) | Hantzsch Ester (Reductant) | Not Specified | High | 1-5 | -30 to 23 °C | [5] |
| Rhodium Catalyst | Rhodium/Chiral BIPHEP-type ligand | Allylamines | Not Applicable | Good | Excellent | Not Specified | Not Specified | [6] |
| Copper Catalyst | Cu(MeCN)4PF6 / R-(+)-BINAM | Alkenes | N-arylhydroxylamines | Good | Good | Not Specified | Not Specified | [7] |
| Biocatalyst | Imine Reductases (IREDs) | Ketones | Not Specified | Not Specified | Not Specified | Not Specified | Mild Conditions | [8] |
Note: Direct comparison of catalyst performance can be challenging due to variations in substrates, reaction conditions, and amine sources across different studies. The table aims to provide a general overview of the capabilities of each catalyst class.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below is a representative experimental protocol for an iridium-catalyzed asymmetric reductive amination of an aromatic ketone.
Representative Protocol: Iridium-Catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones [2]
-
Catalyst Pre-formation (if required): In a glovebox, the iridium precursor and the chiral phosphoramidite ligand are dissolved in a dry, degassed solvent (e.g., toluene) and stirred for a specified time to form the active catalyst complex.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aromatic ketone substrate, the amine source (e.g., diphenylmethanamine), and any additives are added.
-
Catalyst Introduction: The pre-formed catalyst solution is then transferred to the reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee%) is measured by chiral HPLC analysis.
Visualizing the Workflow
A general workflow for the screening and optimization of catalysts for asymmetric amination is depicted below. This process is fundamental to identifying the most effective catalyst for a specific transformation.
Caption: A generalized workflow for comparing catalyst efficacy in asymmetric amination.
Signaling Pathways and Logical Relationships
The catalytic cycle of an asymmetric amination reaction is a key determinant of its stereochemical outcome. The following diagram illustrates a plausible catalytic cycle for an iridium-catalyzed asymmetric reductive amination.
Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric reductive amination.
This guide provides a comparative overview to assist in the selection of catalysts for asymmetric amination. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope.
References
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. キラルリン酸:汎用性の高い有機分子触媒 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Semantic Scholar [semanticscholar.org]
Oseltamivir Synthesis: A Comparative Guide to Established and Novel Azide-Free Methods
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the established industrial synthesis of oseltamivir (B103847) (Tamiflu®) and a modern, azide-free alternative. This analysis is supported by quantitative data and detailed experimental protocols to inform strategic decisions in synthetic route selection.
The commercial production of oseltamivir, a critical antiviral drug for the treatment of influenza, has historically relied on a synthetic route starting from naturally sourced (-)-shikimic acid.[1][2] This established method, developed by Roche, is a cornerstone of large-scale oseltamivir production.[3] However, concerns over the use of potentially hazardous azide (B81097) reagents in the industrial process have spurred the development of safer, azide-free synthetic strategies.[4][5] This guide presents a direct comparison of the established Roche synthesis with a representative azide-free route, highlighting key performance metrics and procedural differences.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established Roche synthesis and a representative azide-free route for oseltamivir.
| Parameter | Established Roche Synthesis (with Azide) | New Azide-Free Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid-derived epoxide |
| Overall Yield | 17-22%[3] | 35-38%[5] |
| Number of Steps | ~12 from shikimic acid[6][7] | 6 steps from epoxide[6] |
| Key Reagents | Sodium Azide (NaN₃)[2][8] | Allylamine (B125299), MgBr₂·OEt₂[4][5] |
| Final Product Purity | >99.7%[1] | High purity (chromatography-free)[5] |
| Safety Considerations | Use of potentially explosive azides[3] | Avoids hazardous azide reagents[5] |
Experimental Protocols
Established Route: Roche Synthesis from (-)-Shikimic Acid (Key Steps)
This route utilizes a key epoxide intermediate derived from (-)-shikimic acid and introduces the crucial amino groups via azide chemistry.[3]
1. Formation of the Key Epoxide Intermediate: (-)-Shikimic acid is first converted to an ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal. The remaining 5-hydroxyl group is activated by mesylation to form an excellent leaving group. Subsequent treatment with a base induces epoxide formation.[3]
2. Regioselective Azide Opening: The epoxide intermediate is dissolved in a suitable solvent, and sodium azide is added. The reaction mixture is heated to facilitate the regioselective ring-opening of the epoxide by the azide nucleophile, introducing the azide group at the C-5 position.[2]
3. Reduction of the Azide and N-Acetylation: The azide group is reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or through catalytic hydrogenation. The resulting amine is then acetylated using acetic anhydride (B1165640) to yield the desired acetamido group.[2]
New Method: Azide-Free Synthesis from Epoxide Intermediate
This innovative approach avoids the use of hazardous azides by employing alternative nitrogen nucleophiles.[4][5]
1. Epoxide Opening with Allylamine: The shikimic acid-derived epoxide is treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). This facilitates the regioselective opening of the epoxide to produce an amino alcohol.[4][5]
2. Aziridination and Ring Opening: The resulting amino alcohol undergoes a series of transformations to form an aziridine (B145994) ring. This aziridine is then opened with a second amine nucleophile.
3. Selective N-Acetylation: The diamine product from the aziridine opening is selectively acetylated at the 4-position. This is achieved by using acetic anhydride under acidic conditions, where the 5-amino group is protonated and thus less reactive.[4]
Visualization of Experimental Workflows
Caption: Comparative workflow of established and azide-free oseltamivir synthesis.
Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Strategies for 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry of the amino group at the C-3 position is often critical for biological activity, making enantioselective synthesis a key focus in the development of efficient and scalable routes to this important intermediate. This guide provides a comparative overview of the most common synthetic strategies for 3-aminopiperidine, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for the different synthetic approaches to 3-aminopiperidine, allowing for a direct comparison of their efficacy and reaction conditions.
| Strategy | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Catalytic Hydrogenation | 3-Aminopyridine | 5 wt% Pt/Rh on C | Acetic Acid | 50 | 100 | - | - | - (Resolution required) | [1] |
| N-acetyl-3-aminopyridine | Palladium on Carbon | Acetic Acid | 80 | - | - | - | - (Resolution required) | [1] | |
| 3-Substituted Pyridines | Rh₂O₃ | TFE | 40 | 5 | 16 | >99 | - | [2] | |
| Substituted Pyridines | PtO₂ | Acetic Acid | RT | 50-70 | 6-10 | Good | - | [3] | |
| Enzymatic Synthesis | 1-Boc-3-piperidone | Immobilized ω-Transaminase (TA-IMB) | Buffer/IPA | 30-50 | - | 24-72 | up to >99 | >99 (R or S) | [4] |
| N-Cbz-L-ornithinol | Galactose Oxidase (GOase) & Imine Reductase (IRED) | NaPi Buffer | 30 | - | 16 | up to 54 | High (L-config.) | [5][6] | |
| Synthesis from Chiral Pool | L-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl, various amines | Various | 0-RT | - | Multi-step | 44-55 (overall) | Enantiopure | [7][8] |
| D-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, MsCl, Benzylamine, Pd/C | Various | - | - | Multi-step | - | Enantiopure (R) | [1][9] | |
| Hofmann Rearrangement | N-Cbz-3-piperidinecarboxamide | NaOCl, NaOH | Water/Toluene | 0-80 | - | - | - | - (from racemate) | [10] |
| Curtius Rearrangement | N-Boc-(R)-nipecotic acid | Isobutylchloroformate, NaN₃, Benzyl alcohol | Acetone/Water | 0 to reflux | - | - | - | Enantiopure (R) | [10] |
| N-benzyl nipecotic acid hydrazide | NaNO₂ | - | - | - | - | - | - (from racemate) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table.
Enzymatic Asymmetric Synthesis of (R)- and (S)-3-Amino-1-Boc-piperidine[4]
This protocol details the asymmetric amination of a prochiral ketone using an immobilized ω-transaminase.
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (TA-IMB)
-
Isopropylamine (B41738) (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
In a reaction vessel, 1-Boc-3-piperidone (substrate) is dissolved in a phosphate buffer solution containing isopropylamine as the amine donor.
-
Pyridoxal-5'-phosphate (PLP) cofactor is added to the mixture.
-
The reaction is initiated by the addition of the immobilized ω-transaminase.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for 24 to 72 hours.
-
Reaction progress is monitored by chromatography (e.g., GC or HPLC).
-
Upon completion, the enzyme is filtered off for potential reuse.
-
The product, (R)- or (S)-3-amino-1-Boc-piperidine, is isolated from the aqueous solution by extraction with an organic solvent and purified by standard methods.
Synthesis of 3-(N-Boc amino) piperidine (B6355638) derivatives from L-Glutamic Acid[7][8]
This multi-step synthesis utilizes a readily available chiral starting material to produce enantiomerically pure 3-aminopiperidine derivatives.
Step 1: Esterification of L-Glutamic Acid
-
L-glutamic acid (7.5 g, 51.0 mmol) is suspended in methanol (B129727) (110 mL) and cooled to 0 °C.
-
Thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude dimethyl ester as its HCl salt.
Step 2: N-Boc Protection
-
The crude dimethyl ester (10 g, 57 mmol) is dissolved in CH₂Cl₂ (120 mL) at 0 °C.
-
Triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g) are added.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with water and the product is extracted with CH₂Cl₂. The organic layer is washed with sodium bicarbonate solution and brine, dried, and concentrated.
Subsequent Steps: The resulting N-Boc protected diester is then reduced to the corresponding diol using NaBH₄, followed by tosylation of the diol and subsequent cyclization with an appropriate amine to form the 3-(N-Boc-amino)piperidine derivative.
Catalytic Hydrogenation of 3-Substituted Pyridines[11]
This protocol describes a general procedure for the hydrogenation of the pyridine (B92270) ring.
Materials:
-
3-Substituted Pyridine (e.g., 3-aminopyridine)
-
Rhodium(III) oxide (Rh₂O₃) catalyst (0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas
Procedure:
-
The 3-substituted pyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) are added to a vial.
-
TFE (1 mL) is added as the solvent.
-
The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas.
-
The autoclave is pressurized to 5 bar with hydrogen.
-
The reaction mixture is heated to 40 °C and stirred for 16 hours.
-
After cooling to room temperature, the autoclave is carefully vented.
-
The product yield can be determined by ¹H NMR spectroscopy using an internal standard.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Hofmann Rearrangement pathway for 3-aminopiperidine synthesis.
Caption: Curtius Rearrangement for synthesizing 3-aminopiperidine derivatives.
Caption: Enzymatic synthesis of chiral 3-aminopiperidine.
Caption: Catalytic hydrogenation of 3-aminopyridine.
References
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. or.niscpr.res.in [or.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
A Comparative Guide to the Industrial Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir (B103847), marketed as Tamiflu®, is a crucial antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[1] Its industrial production is a topic of significant interest, particularly concerning supply chain robustness during pandemics. The choice of a synthetic route for a molecule with three stereocenters, like oseltamivir, is dictated by factors such as starting material availability, overall yield, cost, safety, and scalability.[2][3] This guide compares the prominent synthesis methods, providing quantitative data and experimental insights for researchers and drug development professionals.
Mechanism of Action: Inhibiting Viral Egress
Oseltamivir is a prodrug that, once ingested, is converted by liver esterases into its active form, oseltamivir carboxylate.[4] This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme, which is a key glycoprotein (B1211001) on the surface of the influenza virus.[4][5] The neuraminidase enzyme normally cleaves sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells.[1][6] By blocking this enzyme, oseltamivir carboxylate prevents viral egress, keeping the new virions tethered to the host cell surface and limiting the spread of the infection.[4][5]
Comparison of Key Synthetic Routes
The industrial synthesis of oseltamivir has evolved significantly, driven by the fluctuating availability of the traditional starting material, shikimic acid.[7][8] This has led to the development of numerous alternative routes starting from readily available chemical feedstocks.
1. The Roche Industrial Synthesis (Shikimic Acid Route): The original and most established industrial route begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[2][7] While effective, this route's reliance on a natural source poses supply chain risks.[9] The synthesis involves multiple steps, including the use of potentially hazardous azide (B81097) reagents to install a key amine group.[2] Despite these challenges, it produces a high-purity product.[2][9]
2. Shikimic Acid-Free Routes (e.g., Diels-Alder approach): To circumvent the reliance on shikimic acid, researchers have developed fully synthetic routes. A notable strategy involves the Diels-Alder reaction to construct the core cyclohexene (B86901) ring.[2][10] These routes offer the advantage of starting from simple, inexpensive, and readily available materials. However, achieving the correct stereochemistry can be challenging and may require complex catalytic systems or resolutions.[10][11]
3. Chemoenzymatic Synthesis: More recent innovations include chemoenzymatic approaches. These routes use enzymes for key steps, such as the desymmetrization of a meso-diester, to establish chirality with high precision.[12] This can lead to highly efficient and enantiomerically pure products, often avoiding the need for chromatographic purification and reducing the environmental impact.[12]
4. Continuous Flow Synthesis: The latest advancements focus on converting traditional batch processes into continuous flow systems.[13][14] This technology offers superior control over reaction parameters, enhances safety (especially with hazardous reagents like azides), dramatically reduces reaction times, and can significantly increase overall yield.[13]
Data Presentation: Performance Metrics of Synthesis Routes
The following table summarizes key quantitative data for prominent oseltamivir synthesis strategies.
| Metric | Roche Industrial Route | Diels-Alder Routes | Chemoenzymatic Route | Continuous Flow Route |
| Primary Starting Material | (-)-Shikimic Acid | Furan, Acrylates, etc. | 2,6-Dimethoxyphenol | (-)-Shikimic Acid |
| Typical Overall Yield | 17–22%[2] | ~5-38%[9][15] | ~30%[12] | ~80%[13][14] |
| Number of Steps | ~8-12[9] | ~10-15[10][12] | ~10[12] | ~9-10[13][14] |
| Use of Azides | Yes (in main process)[2][9] | Often Avoided[2][10] | Yes[12] | Yes[13] |
| Key Advantage | Established & Scalable | Avoids natural source dependency | High enantiopurity, "greener" | High yield, speed, safety |
| Key Disadvantage | Shikimic acid supply risk[9] | Stereochemical control | Scalability of enzyme step | Higher initial capital cost |
Note: Yields are highly dependent on the specific reported synthesis and scale of the reaction.
Experimental Protocols
Providing detailed methodologies is crucial for reproducibility and assessment. Below is an illustrative protocol for a key step in the classic shikimic acid route: the regioselective opening of an epoxide with an azide.
Protocol: Regioselective Azide Opening of a Shikimic Acid-Derived Epoxide
This procedure describes a critical step where the C5-amine precursor is introduced via an SN2 reaction.[16]
Materials:
-
Shikimic acid-derived epoxide intermediate
-
Sodium azide (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The epoxide intermediate is dissolved in ethanol.[9]
-
In a separate flask, a solution of sodium azide and ammonium chloride is prepared in water.[9]
-
The aqueous azide solution is added to the ethanolic solution of the epoxide.
-
The reaction mixture is heated to reflux and its progress is monitored by Thin Layer Chromatography (TLC).[9]
-
Once the starting material is consumed, the reaction is cooled to room temperature.
-
The ethanol is removed under reduced pressure using a rotary evaporator.[9]
-
The remaining aqueous residue is extracted multiple times with ethyl acetate.[9]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude azido-alcohol product, which is then purified by column chromatography or recrystallization.
Conclusion
The industrial synthesis of oseltamivir is a prime example of process chemistry evolution. While the original Roche process starting from shikimic acid remains a benchmark, its vulnerability to starting material shortages has spurred vital innovation.[9][17] Fully synthetic routes based on methodologies like the Diels-Alder reaction offer supply chain security, while chemoenzymatic and continuous flow processes represent the cutting edge in efficiency, safety, and green chemistry.[10][12][13] For drug development professionals, the choice of synthesis is a strategic decision that balances cost, scalability, and supply chain resilience. The ongoing development of novel, more efficient routes remains a high priority to ensure a stable global supply of this essential antiviral medication.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2020183281A1 - Flow synthesis process for the production of oseltamivir - Google Patents [patents.google.com]
- 14. NL2022745B1 - Flow synthesis process for the production of oseltamivir - Google Patents [patents.google.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. benchchem.com [benchchem.com]
- 17. ism2.univ-amu.fr [ism2.univ-amu.fr]
A Comparative Guide to the Conformational Analysis of Boc-Protected Piperidines
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecular scaffolds is critical for rational drug design. The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, and its conformation directly influences biological activity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the ring's conformational landscape. This guide provides an objective comparison of the conformational preferences of various Boc-protected piperidines, supported by experimental and computational data, and outlines the detailed methodologies used for their analysis.
The Influence of the N-Boc Group
The conformational analysis of N-Boc-piperidines is primarily governed by the steric and electronic effects of the bulky Boc group. Unlike a simple N-alkyl group, the carbamate (B1207046) linkage introduces a partial double bond character between the nitrogen and the carbonyl carbon, leading to a planar geometry and a significant rotational barrier. This planarity gives rise to A(1,3) strain (pseudoallylic strain) between the Boc group and substituents at the C2 and C6 positions of the piperidine ring. This interaction is a dominant factor in determining the conformational equilibrium, often overriding traditional steric considerations.
Comparative Conformational Data
The conformational preferences of substituted N-Boc-piperidines have been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The following table summarizes key quantitative data from these studies.
| Compound/System | Method(s) | Key Conformational Finding(s) | Energy Barrier / Difference | Reference(s) |
| N-Boc-2-methylpiperidine | DFT Calculations | The axial conformer is strongly favored over the equatorial to avoid A(1,3) strain. | ΔG = -3.2 kcal/mol (favoring axial) | [1] |
| N-Boc-3-methylpiperidine | Inferred from Reactivity | The lowest energy conformation has an equatorial methyl group to avoid 1,3-diaxial interactions. | Not quantified | [2] |
| cis-N-Boc-2,4-disubstituted piperidine | Inferred from Reactivity | The lowest energy conformation is likely a twist-boat with both substituents in pseudo-equatorial positions. | Not quantified | [2][3] |
| trans-N-Boc-2,4-disubstituted piperidine | Inferred from Reactivity | Adopts a chair conformation with an equatorial 4-substituent and an axial 2-substituent. | Not quantified | [2][3] |
| N-Boc-3,5-bis(arylidene)-4-piperidone | VT-NMR, DFT | The molecule exists as two distinct conformations at low temperatures due to restricted rotation of the Boc group. | ΔG‡ ≈ 14.87 kcal/mol (Boc rotation) | [4] |
| N-Acylpiperidines (general) | DFT Calculations | Twist-boat conformation is ~1.5 kcal/mol less favorable than the chair conformation. | ΔG ≈ 1.5 kcal/mol | [1] |
| (S)-1-N-Boc-Piperidine-2-carboxamide | VT-NMR (Analog) | Broadening of NMR signals indicates restricted Boc group rotation, leading to observable rotamers. | ΔG‡ ≈ 10-15 kcal/mol (Boc rotation) | [5] |
Visualization of Conformational Equilibria
The interplay of steric factors dictates the preferred conformation of substituted N-Boc-piperidines.
Caption: Chair interconversion of N-Boc-2-methylpiperidine showing A(1,3) strain.
Experimental and Computational Protocols
A multi-faceted approach is required for a thorough conformational analysis. The following protocols outline the key experimental and computational techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state conformation and dynamics of molecules.[6]
a) Variable Temperature (VT) NMR
-
Objective: To determine the energy barriers for dynamic processes like ring inversion or rotation around the N-Boc amide bond.[7]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected piperidine in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or DMSO-d₆) that remains liquid over the desired temperature range. Use a Class A NMR tube to prevent breakage at extreme temperatures.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[8]
-
Observation: Monitor the ¹H NMR signals, particularly those of the piperidine ring protons. As the temperature decreases, the rate of conformational exchange slows. If two or more conformers are present, separate sets of signals will appear from the initially broad, averaged signals.
-
Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak.
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at low temperature.
-
b) 2D NOESY/ROESY Spectroscopy
-
Objective: To determine the relative stereochemistry and through-space proximity of protons, which helps to assign axial and equatorial positions.
-
Protocol:
-
Sample Preparation: Prepare a sample as for VT-NMR. It is crucial to remove dissolved oxygen by the freeze-pump-thaw method, as paramagnetic oxygen can quench the Nuclear Overhauser Effect (NOE).[9]
-
Experiment Setup: Run a 2D NOESY (for small molecules, MW < 600) or ROESY experiment.[9]
-
Mixing Time: Set an appropriate mixing time (d8 or p15 (B1577198) parameter). For small molecules, a mixing time of 0.5-1.0 seconds is typically optimal for NOESY.[10]
-
Data Acquisition & Processing: Acquire the 2D spectrum and process the data. NOESY/ROESY cross-peaks are phase-sensitive and must be phased correctly. For small molecules in a NOESY experiment, cross-peaks have the opposite phase to the diagonal peaks.[9]
-
Interpretation: The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). For example, a strong cross-peak between a C2 proton and a C6 proton would suggest a diaxial relationship.
-
Single-Crystal X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
-
Protocol:
-
Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions, without significant cracks or defects).[6] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, producing a diffraction pattern.[6] Data is collected as the crystal is rotated.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[6]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental data to achieve the best fit, providing a detailed molecular structure including bond lengths, bond angles, and torsional angles.
-
Computational Modeling (Density Functional Theory - DFT)
-
Objective: To calculate the relative energies of different conformers and map the potential energy surface for interconversion.
-
Protocol:
-
Initial Structure Generation: Build the 3D structure of the Boc-protected piperidine using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This can be done initially with a less computationally expensive method like molecular mechanics.
-
Geometry Optimization: Take the low-energy conformers and perform full geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p) or higher).[11][12] A solvent model (e.g., PCM) can be included to better simulate solution-phase behavior.
-
Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for greater accuracy.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and Gibbs free energies.
-
Integrated Analysis Workflow
A robust conformational analysis integrates these techniques to build a comprehensive model of the molecule's behavior in both solution and solid states.
Caption: Integrated workflow for the conformational analysis of Boc-protected piperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. BASIC NMR EXPERIMENTS [nmr.ioc.ac.ru]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
A Comparative Review of Patented Synthetic Routes to Chiral 3-Aminopiperidines
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral 3-aminopiperidines is a critical step in the production of numerous pharmaceutical agents. This heterocyclic scaffold is a key building block in a variety of drugs, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes. This guide provides an objective comparison of the primary patented methodologies for synthesizing these valuable chiral intermediates, with a focus on quantitative data and detailed experimental protocols.
Key Synthetic Strategies at a Glance
The synthesis of chiral 3-aminopiperidines is predominantly achieved through one of the following strategic approaches:
-
Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer, often employing chiral catalysts or enzymes.
-
Chiral Resolution: In this method, a racemic mixture of 3-aminopiperidine is synthesized and the desired enantiomer is subsequently separated.
-
Synthesis from the Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine (B6355638) ring.
This guide will delve into specific patented examples for each of these strategies, presenting their reported efficiencies and the experimental conditions required.
Comparison of Synthetic Methodologies
The following tables summarize the quantitative data extracted from various patents for the synthesis of chiral 3-aminopiperidines.
Table 1: Enzymatic Asymmetric Synthesis
| Patent/Reference | Substrate | Biocatalyst | Key Reaction Conditions | Product | Yield | Enantiomeric/Diastereomeric Excess |
| CN103865964A | N-Boc-3-piperidone | Transaminase | pH 8.0, 50°C | (R)-N-Boc-3-aminopiperidine | - | High optical purity (not quantified) |
| WO2011160037A2 | 1-Boc-3-aminopiperidine (racemic) | Transaminase (Kinetic Resolution) | 10 mM substrate concentration | (R)-1-Boc-3-aminopiperidine | 42% | 97% e.e. |
Table 2: Chiral Resolution of Racemic 3-Aminopiperidine
| Patent/Reference | Resolving Agent | Solvent | Key Crystallization Conditions | Product | Yield | Enantiomeric/Diastereomeric Excess |
| US20130172562A1 | Dibenzoyl-(D)-tartaric acid | Methanol | Heat to 60°C for 2h, cool to 20°C and stir for 19h | (R)-3-aminopiperidine dibenzoyl-(D)-tartrate salt | 44% | Upgrade from 13.2% d.e. to 96.5% d.e. |
| EP3653607B1 | N-modified alanine (B10760859) derivative | Not specified | Fractional crystallization | Enriched 3-aminopiperidine salt | Good crystallization yields | >80:20 (e.e. >60%), often >95:5 (e.e. >90%) |
| WO2007075630A1 | Dibenzoyl-D-tartaric acid | Not specified | Initial temp: 35-70°C, then cool to 0-20°C | Crystalline diastereomeric salt | - | Mole ratio of (R) to (S) > 1 |
Table 3: Synthesis from Chiral Precursors
| Patent/Reference | Chiral Starting Material | Key Reagents/Steps | Product | Overall Yield | Enantiomeric Purity |
| CN103864674A | D-glutamic acid | 5 steps: Esterification & Boc protection, ester reduction, hydroxyl activation, cyclization, Boc deprotection | (R)-3-aminopiperidine hydrochloride | Not specified | Not specified |
| WO2011160037A2 | D-ornithine | Esterification, cyclization, reduction with LiAlH₄ at 60°C | (R)-3-aminopiperidine dihydrochloride | Not specified | Not specified |
Table 4: Other Synthetic Approaches
| Patent/Reference | Method | Starting Material | Key Reagents/Conditions | Product | Yield |
| EP3029040A1 | Asymmetric Hydrogenation | 3-aminopyridine | Nishimura catalyst (Rh/Pt), H₂ (100 bar), 50°C, acetic acid | Racemic 3-aminopiperidine (for subsequent resolution) | Not specified |
| WO2011160037A2 | Hydrogenation | N-acetyl-3-aminopyridine | Palladium on solid support, H₂ | Racemic N-acetyl-3-aminopiperidine | Not specified |
| US20100105917 | Hofmann Rearrangement | (R)-nipecotic acid amide | Not specified | N-protected (R)-3-aminopiperidine | Not specified |
| EP2958894B1 | Curtius Rearrangement | Piperidine-3-carbonyl azide | Heat in the presence of water and acid | 3-aminopiperidine | High yielding |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the patents.
Protocol 1: Enzymatic Asymmetric Amination (based on CN103865964A)
-
Reaction Setup: In a suitable reaction vessel, dissolve isopropylamine (B41738) (amino donor) in water and adjust the pH to 8.0 with an aqueous solution of hydrochloric acid under cooling.
-
Addition of Reagents: Add tetrahydrofuran (B95107) to the solution, followed by dilution with a 0.1 M Tris-HCl buffer (pH 8.0). The solution is then preheated to 50°C.
-
Substrate and Enzyme Addition: A solution of N-benzyl-3-piperidone in tetrahydrofuran is added to the reaction mixture. Subsequently, ω-transaminase freeze-dried powder and pyridoxal (B1214274) phosphate (B84403) (PLP) are added.
-
Reaction Maintenance: The reaction is maintained at 50°C, and the pH is controlled at 8.0 by the addition of 20% isopropylamine.
-
Work-up and Isolation: Upon completion of the reaction, the product, (R)-N-benzyl-3-aminopiperidine, is isolated. This intermediate is then deprotected via hydrogenation using a Palladium on carbon (Pd/C) catalyst in an acetic acid solution under pressure. The final product, (R)-3-aminopiperidine, is obtained after filtration and removal of the solvent.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization (based on US20130172562A1)
-
Suspension Preparation: A suspension of racemic 3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with a low diastereomeric excess (e.g., 13.2% d.e.) is prepared in methanol.
-
Heating and Cooling Cycle: The suspension is heated to 60°C for 2 hours, resulting in a gentle reflux. The mixture is then cooled to 20°C over a period of 1-2 hours.
-
Crystallization: The mixture is stirred at 20°C for 19 hours to allow for the crystallization of the desired diastereomeric salt.
-
Isolation and Purification: The suspension is filtered, and the residue is washed with fresh methanol. The resulting solid is dried in vacuo to yield the (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt with a significantly enhanced diastereomeric excess (e.g., 96.5% d.e.).
Protocol 3: Synthesis from D-Glutamic Acid (based on CN103864674A)
This synthesis involves a five-step sequence:
-
Esterification and Protection: The hydroxyl group of D-glutamic acid is esterified, and the amino group is protected with a tert-butyloxycarbonyl (Boc) group.
-
Ester Reduction: The ester group is reduced to a primary alcohol.
-
Hydroxyl Activation: The resulting hydroxyl group is activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.
-
Cyclization: An intramolecular cyclization reaction is performed to form the piperidine ring.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, (R)-3-aminopiperidine hydrochloride.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the main synthetic strategies discussed.
Caption: Overview of major synthetic strategies for chiral 3-aminopiperidines.
Caption: Common workflow involving hydrogenation followed by chiral resolution.
Conclusion
The choice of a synthetic route for chiral 3-aminopiperidines depends on various factors, including cost, scalability, and the desired level of enantiopurity.
-
Enzymatic methods offer the potential for high enantioselectivity and environmentally benign processes, making them attractive for green chemistry initiatives.[1]
-
Chiral resolution remains a widely used and practical approach, particularly when an efficient resolving agent and crystallization procedure are identified. However, it inherently involves the loss of at least 50% of the material as the undesired enantiomer.
-
Synthesis from the chiral pool can be effective but may be limited by the cost and availability of the starting materials and can involve lengthy synthetic sequences.[2]
-
Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful tool, but often requires expensive and specialized catalysts and high-pressure equipment.[3]
This comparative guide provides a foundation for researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, balancing economic and scientific considerations. The provided data and protocols from the patent literature serve as a valuable starting point for further process development and optimization.
References
Safety Operating Guide
Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (S)-1-Boc-3-aminopiperidine, ensuring the safety of laboratory personnel and environmental protection.
This compound is a versatile chiral building block utilized in pharmaceutical research and development.[1] Due to its chemical properties and hazard profile, proper disposal is critical to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[2] Understanding its specific hazards is the first step in ensuring safe handling and disposal.
Hazard Classifications: [2]
-
Acute toxicity, Oral (Category 4)
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[3]
Quantitative Hazard Information
The following table summarizes the key hazard statements associated with this compound.
| Hazard Statement Code | Description | Hazard Class |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Data sourced from multiple safety data sheets.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.[4] Adherence to the following procedures is essential for safety and regulatory compliance.
Waste Segregation and Containerization
Proper segregation prevents accidental reactions and ensures compliant disposal.[4]
-
Solid Waste:
-
Examples: Contaminated gloves, paper towels, weighing papers, and empty, unrinsed vials.
-
Container: Place in a sealable, chemically resistant plastic bag or drum clearly labeled as "Hazardous Waste" and "Solid Chemical Waste."[4] List all chemical constituents on the label.
-
-
Liquid Waste:
-
Examples: Unused solutions of this compound, reaction residues, and solvent rinses.
-
Container: Collect in a sealable, chemically resistant container (e.g., a designated waste solvent carboy). The container must be labeled "Hazardous Waste," "Liquid Chemical Waste," and specify all contents, including solvents.
-
-
Sharps Waste:
-
Examples: Contaminated needles, Pasteur pipettes, and broken glass.
-
Container: Place in a puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps," listing all chemical contaminants.[4]
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids to avoid hazardous reactions.[3]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[4]
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[4] Collect the rinse solvent as hazardous liquid waste.
-
Final Wash: After the solvent rinse, wash the container with soap and water.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[5]
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Containment and Collection: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite (B1170534) or sand).[5] Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
Final Disposal
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[2]
-
Disposal: Arrange for the disposal of all waste containing this compound through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Always follow local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (S)-1-Boc-3-aminopiperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] A face shield may also be appropriate.[2] |
| Skin Protection | Wear chemically impervious gloves.[3] Don fire/flame resistant and impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[1][3][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[2][4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following diagram outlines the recommended operational workflow.
Experimental Protocols: Step-by-Step Guidance
Pre-Handling:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][4]
-
Ensure Proper Ventilation: All handling must occur in a well-ventilated area, such as a chemical fume hood.[1][3][4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Grounding: If transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[3]
-
Dispensing: Avoid the formation of dust and aerosols.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][4][6]
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1][4] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If feeling unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse the mouth with water.[1] Seek immediate medical attention.[1][3]
-
Spill: In case of a spill, evacuate the area.[3] Prevent further leakage if it is safe to do so.[1] Collect the spilled material for disposal.[1]
Storage and Disposal Plans
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1][4]
-
This should be done through an approved waste disposal facility.[1][4]
-
Do not allow the chemical to enter drains or waterways.
References
- 1. echemi.com [echemi.com]
- 2. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 625471-18-3 Name: (S)-(+)-3-Amino-1-Boc-piperidine [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. 625471-18-3 Cas No. | (3S)-3-Aminopiperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
